molecular formula C11H13F3N2O B181817 2-Morpholino-5-(trifluoromethyl)aniline CAS No. 784-57-6

2-Morpholino-5-(trifluoromethyl)aniline

Cat. No.: B181817
CAS No.: 784-57-6
M. Wt: 246.23 g/mol
InChI Key: CNVOJNRNRNAOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholino-5-(trifluoromethyl)aniline is a valuable chemical scaffold in advanced pharmaceutical and agrochemical research. Its structure incorporates two privileged motifs: the morpholine ring, known for enhancing solubility and metabolic stability, and the trifluoromethyl group, which significantly improves a compound's membrane permeability and binding affinity . This aniline derivative serves as a key synthetic intermediate for constructing complex molecules, particularly in the development of kinase inhibitors. Research indicates that aniline compounds featuring morpholino pendants are utilized in the design and synthesis of potent 4-anilinoquinazoline derivatives, which act as EGFR inhibitors and demonstrate promising cytotoxic activity against breast cancer cell lines . Furthermore, the integration of the trifluoromethyl group aligns with modern strategies in drug discovery, as it is a established method for optimizing the pharmacokinetic properties and efficacy of lead compounds . As such, this compound provides researchers with a versatile building block for exploring new chemical entities in medicinal chemistry and the synthesis of bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-yl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)8-1-2-10(9(15)7-8)16-3-5-17-6-4-16/h1-2,7H,3-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVOJNRNRNAOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10229063
Record name N-(2-Amino-4-(trifluoromethyl)phenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828670
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

784-57-6
Record name N-(2-Amino-4-(trifluoromethyl)phenyl)morpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-4-(trifluoromethyl)phenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-yl)-5-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Morpholino-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Morpholino-5-(trifluoromethyl)aniline, with CAS Number 784-57-6, is a substituted aniline derivative that serves as a valuable intermediate in organic synthesis.[1] Its structure incorporates a morpholine ring and an electron-withdrawing trifluoromethyl group, making it a key building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity in final products, while the morpholine and aniline moieties provide versatile reaction sites.[2][3][4]

This technical guide provides a summary of the known physical and chemical properties of this compound. As specific experimental data such as melting point and solubility are not widely published, this document also details standardized, industry-accepted protocols for their experimental determination.

Physical and Chemical Properties

The general properties of this compound are summarized below. Quantitative data like melting point, boiling point, and aqueous solubility should be determined experimentally as they are not consistently reported in publicly available literature.

PropertyValueSource(s)
CAS Number 784-57-6[1][5]
Molecular Formula C₁₁H₁₃F₃N₂O[1][6]
Molecular Weight 246.23 g/mol [1][6]
IUPAC Name 2-(morpholin-4-yl)-5-(trifluoromethyl)aniline
Synonym(s) 2-(4-morpholinyl)-5-(trifluoromethyl)phenylamine[1]
Physical Form Solid[1]
Purity Typically ≥97%[1]
Storage Conditions 2-8°C, sealed in dry, keep in dark place[1]

Spectral Data

Spectroscopic data is critical for the structural elucidation and confirmation of the compound's identity. The following spectral data have been reported for this compound.

TechniqueDetailsSource(s)
¹H NMR Spectrum available in DMSO-d₆ solvent.[6]
FTIR Attenuated Total Reflectance (ATR) and Transmission (KBr) spectra available.[6]
Raman Spectroscopy FT-Raman spectrum available.[6]

Experimental Protocols

Detailed and standardized methodologies are required to accurately determine the physicochemical properties of chemical compounds. The following sections describe the protocols for key analytical procedures.

Melting Point Determination

The melting point is a fundamental property used to assess the purity of a crystalline solid.[7] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.[7] The capillary method using a Mel-Temp apparatus or Thiele tube is standard.[7]

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[8][9]

  • Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb.[7][8] This assembly is placed in a heating apparatus (e.g., a Thiele tube with high-boiling point oil or a metal block Mel-Temp apparatus).[7]

  • Heating: The apparatus is heated slowly and uniformly, especially near the expected melting point, at a rate of approximately 1-2°C per minute.[7]

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded.[9][10]

  • Reporting: The result is reported as the melting point range (T₁ - T₂).[10] For high accuracy, an initial rapid determination can be performed to find an approximate melting point, followed by a slower, more careful measurement.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[11]

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, buffer solutions, organic solvents) in a sealed vial or flask. The presence of undissolved solid throughout the experiment is essential.[11][12]

  • Equilibration: The flasks are sealed and agitated in a constant temperature shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]

  • Sample Collection: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe.[12]

  • Filtration: The collected sample is immediately filtered through a low-binding filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved solid particles.[12]

  • Quantification: The concentration of the compound in the clear, filtered solution is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12] A calibration curve is generated from standard solutions of known concentrations to ensure accurate quantification.[12]

  • Calculation: The solubility is calculated from the measured concentration, accounting for any dilutions made during sample preparation, and is typically reported in units such as mg/mL or µg/mL.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of an organic compound.[13][14]

Methodology (¹H NMR):

  • Sample Preparation: For a typical ¹H NMR spectrum of a small molecule, 5-25 mg of the compound is dissolved in approximately 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as reported for this compound) in a clean vial.[6][15][16]

  • Transfer: The solution is transferred to a 5 mm NMR tube. If any particulate matter is present, the solution should be filtered before transfer.[15]

  • Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm), although residual solvent signals are often used for this purpose.[15][17]

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, the magnetic field is shimmed for homogeneity, and the data is acquired.[14][17] This involves applying a series of radio-frequency pulses and detecting the resulting signal (Free Induction Decay or FID).[14]

  • Data Processing: The accumulated FID signal is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and integrated to provide information about the chemical environment and relative number of protons in the molecule.[14]

Workflow Visualization

The following diagram illustrates the standard experimental workflow for determining compound solubility using the shake-flask method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Separation cluster_analysis 4. Analysis & Calculation A Add excess solid to known volume of solvent B Agitate in shaker bath at constant temperature (e.g., 24-72 hours) A->B C Withdraw supernatant B->C D Filter through 0.22 µm syringe filter C->D Immediate E Quantify concentration via validated HPLC-UV D->E F Calculate Solubility (mg/mL) E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

"2-Morpholino-5-(trifluoromethyl)aniline" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Morpholino-5-(trifluoromethyl)aniline

This technical guide provides a comprehensive overview of this compound, a chemical compound of interest in research and development, particularly within the pharmaceutical and life sciences sectors. This document details its chemical identity, physicochemical properties, and potential applications based on related compounds, adhering to stringent data presentation and visualization standards for a scientific audience.

Chemical Identity and Structure

This compound is a substituted aniline derivative. The core structure consists of an aniline ring substituted with a morpholine group at the 2-position and a trifluoromethyl group at the 5-position.

IUPAC Name: 2-(4-morpholinyl)-5-(trifluoromethyl)phenylamine[1]

The chemical structure is visualized below:

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

Quantitative data for this compound are summarized in the table below. This information is critical for handling, storage, and experimental design.

PropertyValueReference(s)
CAS Number 784-57-6[2][3]
Molecular Formula C₁₁H₁₃F₃N₂O[2]
Molecular Weight 246.23 g/mol [1][2]
Physical Form Solid[1]
Purity ≥97%[1]
Storage Temperature 2-8°C, sealed in dry, dark place[1]
Signal Word Danger[1]
Hazard Statements H302+H312, H315, H319, H331, H335[1]

Experimental Protocols

General Synthesis Protocol for a Substituted Aniline (Example)

A general procedure for synthesizing a substituted aniline, such as 2-methoxy-5-(trifluoromethyl)aniline, involves the catalytic hydrogenation of the corresponding nitroaromatic precursor.[4] This method is widely applicable for the reduction of a nitro group to an amine.

  • Preparation: The nitroaromatic precursor (e.g., 4-methoxy-3-nitrobenzotrifluoride) is dissolved in a suitable solvent, such as methanol.

  • Catalyst Addition: A catalyst, typically 10% Palladium on carbon (Pd/C), is added to the mixture.

  • Hydrogenation: The mixture is stirred under a hydrogen atmosphere at room temperature. The reaction is monitored for completion.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure and dried under vacuum to yield the final aniline product as a solid.[4]

While trifluoromethylaniline derivatives have been evaluated in various biological assays, such as for antimicrobial and anticancer activity, specific protocols detailing the use of this compound were not found.[5][6][7][8] These studies generally involve standardized methods like the MTT assay for cytotoxicity or broth microdilution for determining minimum inhibitory concentrations (MIC).[5][8]

Logical Workflow in Drug Discovery

Substituted anilines are valuable intermediates in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and cell permeability, making these compounds attractive scaffolds for drug design.[9] The logical workflow for investigating a compound like this compound in a drug discovery context is illustrated below.

workflow A Synthesis of This compound B Structural & Purity Analysis (NMR, MS, HPLC) A->B C Primary Screening (e.g., Cytotoxicity, Antimicrobial) B->C D Hit Identification C->D Active Compound(s) Found E Lead Optimization (SAR Studies) D->E F In vivo Studies (Animal Models) E->F G Preclinical Candidate F->G

Caption: Conceptual workflow for the evaluation of a novel chemical entity.

References

An In-depth Technical Guide to 2-Morpholino-5-(trifluoromethyl)aniline (CAS 784-57-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholino-5-(trifluoromethyl)aniline, with the CAS registry number 784-57-6, is a fluorinated aromatic amine that serves as a valuable building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, combining a morpholine moiety and a trifluoromethyl group on an aniline scaffold, impart specific physicochemical properties that make it an attractive starting material for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and reactivity of this compound, along with relevant experimental protocols and visualizations to aid researchers in its application.

Core Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 784-57-6[1]
Molecular Formula C₁₁H₁₃F₃N₂O[1]
Molecular Weight 246.23 g/mol [1]
Physical Form Solid
Purity Typically ≥97%
IUPAC Name 2-(Morpholin-4-yl)-5-(trifluoromethyl)aniline[1]
Synonyms 2-(4-Morpholinyl)-5-(trifluoromethyl)phenylamine
Storage Conditions Keep in a dark place, sealed in dry, at 2-8°C[2]

Synthesis and Reactivity

While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is not readily found in the searched literature, its structure suggests a plausible synthetic route via a nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination reaction.

A likely synthetic pathway would involve the reaction of a 2-halo-5-(trifluoromethyl)aniline (where the halogen is typically fluorine or chlorine) with morpholine. The electron-withdrawing nature of the trifluoromethyl group would activate the aromatic ring towards nucleophilic attack by the secondary amine, morpholine.

Synthesis_Pathway 2-Halo-5-(trifluoromethyl)aniline 2-Halo-5-(trifluoromethyl)aniline Product This compound 2-Halo-5-(trifluoromethyl)aniline->Product Base, Solvent Morpholine Morpholine Morpholine->Product

Reactivity: Acylation

An example of the reactivity of the aniline amine group in this compound has been documented in the synthesis of a Focal Adhesion Kinase (FAK) activator.[3] The primary amine is readily acylated using phenyl chloroformate in the presence of a base.

Experimental Protocols

Protocol 1: Synthesis of Phenyl (2-morpholino-5-(trifluoromethyl)phenyl)carbamate[3]

This protocol details the acylation of the primary amine of this compound.

Materials:

  • This compound

  • Phenyl chloroformate

  • Pyridine

  • Dry Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Nitrogen atmosphere

Procedure:

  • To a stirred solution of this compound (0.8 g, 3.2 mmol) in dry DCM (25 mL) under a nitrogen atmosphere at 0 °C, a solution of phenyl chloroformate (0.6 mL, 4.8 mmol) in dry DCM (5 mL) was added.

  • Pyridine (0.65 mL, 8.10 mmol) was then added to the reaction mixture.

  • The reaction was allowed to warm to room temperature and stirred overnight.

  • The crude reaction mixture was concentrated in vacuo.

  • The product was purified by column chromatography using a mixture of hexane and EtOAc (70:30) as the eluent to afford the pure product.

Experimental_Workflow_Acylation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound in dry DCM at 0°C under N2 B Add Phenyl Chloroformate solution A->B C Add Pyridine B->C D Warm to Room Temperature and Stir Overnight C->D E Concentrate in vacuo D->E F Column Chromatography (Hexane:EtOAc 70:30) E->F G Pure Phenyl (2-morpholino-5- (trifluoromethyl)phenyl)carbamate F->G

Biological Context and Applications

While the intrinsic biological activity of this compound has not been extensively reported, its utility as a scaffold in medicinal chemistry is evident from its incorporation into a novel Focal Adhesion Kinase (FAK) activator.[3] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its modulation is a target for various therapeutic areas, including oncology and inflammatory diseases.

The synthesis of a FAK activator using this aniline derivative highlights its potential as a precursor for molecules targeting kinase signaling pathways.

FAK_Signaling_Context

Safety Information

This compound is associated with several hazard statements and should be handled with appropriate safety precautions.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H331: Toxic if inhaled.

  • H335: May cause respiratory irritation.

Pictograms:

  • GHS06 (Skull and crossbones)

Signal Word:

  • Danger

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of biologically active molecules. Its straightforward reactivity at the aniline nitrogen allows for further functionalization, making it a versatile building block for the exploration of new chemical space in drug discovery. While a detailed synthesis protocol for the title compound itself remains to be fully elucidated in the public domain, its potential for synthesis via established cross-coupling methodologies is high. Researchers and scientists are encouraged to consider this compound as a key starting material for the development of novel therapeutics, particularly those targeting kinase signaling pathways.

References

An In-depth Technical Guide to 2-Morpholino-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the chemical compound 2-Morpholino-5-(trifluoromethyl)aniline, a fluorinated aromatic amine that serves as a versatile building block in medicinal chemistry and materials science. Its unique structural features, combining a morpholine moiety and a trifluoromethyl group, make it a compound of interest for the synthesis of novel molecules with potential biological activity.

Core Chemical Properties

The fundamental molecular attributes of this compound are summarized below. These data are crucial for stoichiometric calculations, analytical characterization, and the design of synthetic routes.

PropertyValue
Molecular Formula C₁₁H₁₃F₃N₂O[1][2]
Molecular Weight 246.23 g/mol [2][3][4]
CAS Number 784-57-6[1][2][3]
IUPAC Name 2-(4-morpholinyl)-5-(trifluoromethyl)phenylamine[3]
Synonym(s) 2-(Morpholin-4-yl)-5-(trifluoromethyl)aniline
Physical Form Solid[3][4]
Purity Typically ≥97%[3][4]

Experimental Protocols and Applications

Detailed experimental protocols are highly specific to the intended application of this compound. As a chemical intermediate, its use is dictated by the reaction scheme in which it is employed. Common applications involve its use as a precursor in the synthesis of:

  • Pharmaceuticals: The trifluoromethyl group is a common feature in many modern drugs, enhancing metabolic stability and lipophilicity. The aniline and morpholine functional groups provide reactive sites for further chemical modification to create complex drug candidates.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of a trifluoromethyl group can impart desirable properties to pesticides and herbicides.

  • Advanced Materials: The aromatic and heterocyclic nature of the molecule makes it a candidate for the synthesis of specialty polymers and dyes.

A generalized experimental workflow for a typical nucleophilic aromatic substitution reaction using this compound is outlined below.

experimental_workflow reagents Reactants: - this compound - Electrophile (e.g., acyl chloride) - Base (e.g., triethylamine) reaction Reaction Setup - Inert atmosphere (N₂ or Ar) - Controlled temperature (e.g., 0 °C to RT) reagents->reaction solvent Solvent System (e.g., Dichloromethane) solvent->reaction workup Aqueous Workup - Quench reaction - Separate organic layer reaction->workup purification Purification - Column Chromatography - Recrystallization workup->purification analysis Product Analysis - NMR Spectroscopy - Mass Spectrometry purification->analysis product Final Product analysis->product

Caption: Generalized workflow for a chemical synthesis using this compound.

Signaling Pathways

As a chemical building block, this compound itself is not directly associated with specific biological signaling pathways. Its role in modulating such pathways would be determined by the final molecule it is incorporated into. The logical relationship for its potential impact on a hypothetical signaling pathway is illustrated below.

logical_relationship start 2-Morpholino-5- (trifluoromethyl)aniline synthesis Chemical Synthesis start->synthesis final_compound Bioactive Final Compound synthesis->final_compound target Biological Target (e.g., Enzyme, Receptor) final_compound->target Binds to pathway Signaling Pathway Modulation target->pathway Impacts

References

The Trifluoromethylaniline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl group (-CF3) has garnered significant attention due to its profound impact on a molecule's physicochemical and pharmacological properties. This guide delves into the discovery, history, and application of trifluoromethylanilines, a class of compounds that have emerged as a crucial scaffold in the development of numerous therapeutic agents. The introduction of a trifluoromethyl group to the aniline core can dramatically enhance metabolic stability, lipophilicity, and binding affinity, making these compounds highly valuable starting points for drug discovery programs.[1][2] This document will provide a comprehensive overview of the core aspects of trifluoromethylanilines, including their historical milestones, synthesis, key physicochemical data, and their role in modulating biological pathways, presented in a format tailored for researchers and professionals in the field of drug development.

Discovery and History: A Timeline of Innovation

The journey of trifluoromethylanilines in medicinal chemistry is intrinsically linked to the broader history of organofluorine chemistry. Here are some of the pivotal moments that paved the way for their use in drug discovery:

  • 1835: The first organofluorine compound, fluoromethane, was synthesized by Dumas and Péligot, marking the dawn of organofluorine chemistry.[2]

  • 1862: Alexander Borodin developed a halogen exchange method, a foundational technique for synthesizing organofluorine compounds.[1][2]

  • 1892: Frédéric Swarts pioneered a more efficient method for producing trifluoromethyl arenes by reacting benzotrichlorides with antimony fluoride, a significant step towards the synthesis of trifluoromethylanilines.[3]

  • 1928: The first investigation into the biological activity of trifluoromethyl-containing compounds was reported by F. Lehmann, opening the door to their exploration in medicinal chemistry.[3][4]

  • Mid-1940s: Research into the medicinal applications of trifluoromethyl groups intensified, with a growing recognition of their potential to enhance drug properties.[4]

  • 1957: The anticancer activity of 5-fluorouracil was described, providing a prominent early example of a successful fluorinated drug and further stimulating interest in the field.[2]

  • Late 20th Century: The development and commercial success of drugs containing the trifluoromethylaniline scaffold, such as the non-steroidal anti-inflammatory drug (NSAID) Flunixin, solidified the importance of this chemical class in veterinary and human medicine.[5][6]

This timeline highlights the gradual but persistent efforts of chemists and pharmacologists in harnessing the unique properties of the trifluoromethyl group, leading to the establishment of trifluoromethylanilines as a valuable asset in the medicinal chemist's toolbox.

Physicochemical Properties of Trifluoromethylaniline Isomers

The position of the trifluoromethyl group on the aniline ring significantly influences the molecule's physicochemical properties. These properties, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. The following table summarizes key physicochemical data for the three positional isomers of trifluoromethylaniline.

Property2-(Trifluoromethyl)aniline3-(Trifluoromethyl)aniline4-(Trifluoromethyl)aniline
CAS Number 87-54-798-16-8[7]455-14-1
Molecular Formula C7H6F3NC7H6F3N[7]C7H6F3N
Molecular Weight ( g/mol ) 161.12[8]161.12[7]161.13
Appearance Colorless liquid[8]Colorless liquid[9]Clear colorless or yellow oily liquid
Boiling Point (°C) 171-172187-188[7]83 °C at 12 mmHg
Melting Point (°C) 33-355-6[7]-
Density (g/cm³) 1.2841.29[7]1.28
pKa ~2.5~3.5~3.0
logP (calculated) 2.4[8]2.3[9]2.4[10]

Note: pKa and logP values are approximate and can vary based on the method of determination.

Experimental Protocols

Synthesis of 2-Methyl-3-(trifluoromethyl)aniline

A common synthetic route to 2-methyl-3-(trifluoromethyl)aniline, a key intermediate for the NSAID Flunixin, starts from the readily available 3-(trifluoromethyl)aniline.[6]

Step 1: Protection of the Amine Group

  • To a solution of 3-(trifluoromethyl)aniline in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as pivaloyl chloride in the presence of a base (e.g., triethylamine or pyridine).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield pivalylamino-3-trifluoromethylbenzene.

Step 2: Directed Ortho-Metalation and Methylation

  • Dissolve the protected aniline from Step 1 in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong base, such as n-butyllithium, dropwise to deprotonate the ortho position to the pivalylamino group.

  • After stirring for a period to ensure complete metalation, add a methylating agent, such as methyl iodide.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain pivalylamino-2-methyl-3-trifluoromethylbenzene.

Step 3: Deprotection

  • Reflux the methylated intermediate from Step 2 in a solution of hydrochloric acid or another strong acid to cleave the pivaloyl protecting group.

  • After the reaction is complete, neutralize the solution with a base (e.g., sodium hydroxide) to liberate the free amine.

  • Extract the product, 2-methyl-3-(trifluoromethyl)aniline, with an organic solvent.

  • Purify the final product by distillation or column chromatography.[6]

In Vitro Liver Microsomal Stability Assay

This assay is crucial for determining the metabolic stability of a compound, a key parameter in drug development.[11]

Materials:

  • Test compound (e.g., a trifluoromethylaniline derivative)

  • Pooled liver microsomes (human, rat, or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Positive control compounds (high and low clearance)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and control compounds in a suitable solvent (e.g., DMSO). Thaw the pooled liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL). Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.[11]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a quenching solution of ice-cold organic solvent containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[11]

Visualizing Key Concepts

General Synthesis of 2-Methyl-3-(trifluoromethyl)aniline

G A 3-(Trifluoromethyl)aniline B Pivalylamino-3-trifluoromethylbenzene A->B Pivaloyl chloride, Base C Ortho-lithiated intermediate B->C n-BuLi, THF, -78°C D Pivalylamino-2-methyl-3-trifluoromethylbenzene C->D Methyl iodide E 2-Methyl-3-(trifluoromethyl)aniline D->E HCl, Reflux

Caption: A typical synthetic route to 2-methyl-3-(trifluoromethyl)aniline.

Mechanism of Action of Flunixin

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes Inflammatory_Prostaglandins Inflammatory Prostaglandins COX2->Inflammatory_Prostaglandins Flunixin Flunixin Flunixin->COX1 Inhibition Flunixin->COX2 Inhibition Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Inflammatory_Prostaglandins->Inflammation_Pain_Fever

Caption: Flunixin inhibits both COX-1 and COX-2 enzymes.[5][12]

Historical Timeline of Trifluoromethylanilines in Medicinal Chemistry

G cluster_19th_Century 19th Century cluster_20th_Century 20th Century 1835 First Organofluorine Compound Synthesized 1862 Halogen Exchange Method Developed 1835->1862 1892 Swarts Reaction for Trifluoromethyl Arenes 1862->1892 1928 First Report on Biological Activity of CF3 Compounds 1892->1928 1940s Intensified Research in Medicinal Applications 1928->1940s 1957 Discovery of 5-Fluorouracil's Anticancer Activity 1940s->1957 Late 20th C Development of Flunixin 1957->Late 20th C

Caption: Key milestones in the history of trifluoromethylanilines.

References

Spectroscopic Data for 2-Morpholino-5-(trifluoromethyl)aniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide will, therefore, outline the expected spectroscopic characteristics based on the chemical structure of 2-Morpholino-5-(trifluoromethyl)aniline, provide a general overview of the methodologies used to acquire such data, and present a logical workflow for its analysis.

Predicted Spectroscopic Data

In the absence of experimental data, we can predict the key spectroscopic features of this compound based on its molecular structure, which consists of a trifluoromethyl-substituted aniline ring and a morpholine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine ring protons, and the amine protons.

Predicted ¹H NMR Data
Chemical Shift (ppm) Multiplicity
6.8 - 7.5m
~4.5br s
3.7 - 3.9t
2.8 - 3.0t

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the benzene ring and the morpholine ring. The trifluoromethyl group will also influence the chemical shifts of the aromatic carbons.

Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment
140 - 150C-N (aromatic)
120 - 135 (q)C-CF₃ (aromatic)
115 - 130Aromatic CH
66 - 68-O-CH₂- (morpholine)
51 - 53-N-CH₂- (morpholine)
120 - 125 (q)-CF₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted IR Data
Wavenumber (cm⁻¹) Vibrational Mode
3300 - 3500N-H stretch
2850 - 3000C-H stretch
1600 - 1650N-H bend
1500 - 1600C=C stretch
1100 - 1300C-F stretch
1100 - 1150C-O-C stretch
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted MS Data
m/z Assignment
~246[M]⁺ (Molecular ion)
FragmentsLoss of morpholine, trifluoromethyl group, etc.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a KBr pellet, a thin film, or a solution. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): A mass spectrum would be acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). The sample would be introduced into the ion source, and the resulting ions would be separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization Synthesis Synthesis of 2-Morpholino-5- (trifluoromethyl)aniline Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation & Data Analysis NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Elucidation & Verification Interpretation->Structure

General workflow for spectroscopic analysis.

Conclusion

While specific, experimentally verified spectroscopic data for this compound remains elusive in publicly accessible sources, the predicted data and general methodologies provided in this guide offer a foundational understanding for researchers and scientists. The provided workflow illustrates the standard process for chemical characterization, which would be necessary to generate the definitive spectroscopic data for this compound. Further investigation into proprietary chemical databases or direct experimental analysis would be required to obtain the precise data.

The Solubility Profile of 2-Morpholino-5-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the compound 2-Morpholino-5-(trifluoromethyl)aniline. Given the importance of solubility in drug discovery and development, this document outlines the expected solubility in various organic solvents based on the known properties of its constituent chemical moieties. Furthermore, it details a standardized experimental protocol for the quantitative determination of its solubility and presents a logical workflow for this process.

Predicted Solubility Profile

  • Aniline and its derivatives are generally soluble in a variety of organic solvents, including alcohols, ethers, and benzene.[1][2] The aromatic nature of the aniline core contributes to favorable interactions with many organic media.

  • Morpholine is a versatile solvent and is miscible with a wide array of organic solvents, including acetone, benzene, ether, methanol, and ethanol.[3][4] The presence of both an ether and a secondary amine group allows it to interact favorably with a broad spectrum of solvents.

The combination of the morpholino and trifluoromethyl-substituted aniline moieties in "this compound" suggests a high likelihood of good solubility in many common organic solvents. The trifluoromethyl group, being lipophilic, may further enhance solubility in non-polar organic solvents. A synthetic procedure involving a derivative of this compound utilized dichloromethane (DCM), hexane, and ethyl acetate, indicating at least partial solubility in these solvent systems.

For practical applications, the solubility of this compound is expected to be favorable in the following classes of organic solvents:

  • Polar Aprotic Solvents: (e.g., Acetone, Dichloromethane, Ethyl Acetate)

  • Polar Protic Solvents: (e.g., Methanol, Ethanol)

  • Non-Polar Solvents: (e.g., Hexane, Toluene) - solubility might be more limited compared to polar solvents.

A summary of the expected qualitative solubility is presented in Table 1.

Solvent ClassRepresentative SolventsExpected Qualitative Solubility
Polar AproticDichloromethane (DCM)Soluble
AcetoneSoluble
Ethyl AcetateSoluble
Polar ProticMethanolSoluble
EthanolSoluble
Non-PolarHexaneSparingly Soluble to Soluble
TolueneSoluble

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following is a detailed methodology based on the widely accepted shake-flask method, which is considered a "gold standard" for determining thermodynamic solubility.[5][6]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the selected organic solvent. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution (if necessary): If the concentration of the saturated solution is expected to be high, dilute the filtered sample with a known volume of the solvent to bring it within the linear range of the analytical method.

  • Analysis: Analyze the concentration of this compound in the filtered (and possibly diluted) sample using a validated analytical method (e.g., HPLC).

  • Quantification: Use the calibration curve generated from the standard solutions to determine the concentration of the compound in the sample.

  • Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L.

Workflow for Solubility Determination

The logical progression of the experimental protocol for determining the solubility of a novel compound can be visualized as a workflow. The following diagram, generated using Graphviz, illustrates the key steps from preparation to final analysis.

Solubility_Workflow cluster_prep Preparation Phase cluster_equilibration Equilibration Phase cluster_analysis Analysis Phase cluster_result Result A Prepare Standard Solutions I Quantify using Calibration Curve A->I B Add Excess Solid Compound to Vial C Add Known Volume of Solvent B->C D Seal Vial and Shake at Constant Temperature (24-48h) C->D E Settle and Withdraw Supernatant D->E F Filter Sample (0.22 µm) E->F G Dilute Sample (if necessary) F->G H Analyze by HPLC or other method G->H H->I J Determine Solubility I->J

Caption: Experimental workflow for determining the solubility of this compound.

This in-depth guide provides a foundational understanding of the solubility of this compound for researchers and professionals in drug development. While quantitative data awaits experimental determination, the provided protocol and workflow offer a robust framework for obtaining these critical physicochemical parameters.

References

Safety and Handling of 2-Morpholino-5-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Morpholino-5-(trifluoromethyl)aniline, a chemical intermediate utilized in pharmaceutical research and development. Due to its hazardous properties, strict adherence to the safety protocols outlined in this document is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical Identification and Properties

PropertyValue
Chemical Name This compound
Synonym(s) 2-(4-morpholinyl)-5-(trifluoromethyl)phenylamine
CAS Number 784-57-6
Molecular Formula C₁₁H₁₃F₃N₂O
Molecular Weight 246.23 g/mol
Physical Form Solid
Purity Typically ≥97%

Hazard Identification and Classification

This compound is classified as a hazardous substance. The signal word for this chemical is Danger .[1][2]

GHS Pictogram:

alt text

Hazard Statements: [1][3]

  • H302+H312: Harmful if swallowed or in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H331: Toxic if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1][3]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P311: Call a POISON CENTER or doctor/physician.

Safe Handling and Storage

Strict adherence to the following handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

Handling
  • Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] Appropriate exhaust ventilation should be in place where dust can be formed.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

    • Skin Protection: Wear protective gloves and a lab coat. A complete suit protecting against chemicals may be necessary depending on the scale of work.[3]

    • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[3]

  • Hygiene Practices: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.

Storage
  • Conditions: Store in a cool, dry, and dark place.[1] Keep the container tightly sealed in a dry and well-ventilated area.[5] Recommended storage temperature is 2-8°C.[1][3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4][5]

First Aid Measures

In the event of exposure, immediate medical attention is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician immediately.[3]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[3]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a POISON CENTER or doctor/physician immediately.[3]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: In case of fire, toxic fumes may be emitted.[4]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]

Disposal Considerations

  • Waste Treatment: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[3] Follow all federal, state, and local regulations.

Experimental Protocol: Synthesis of a Downstream Product

The following is a summarized experimental protocol for the synthesis of phenyl (2-morpholino-5-(trifluoromethyl)phenyl)carbamate, which utilizes this compound as a starting material.[6]

Methodology:

  • A solution of 2-morpholino-5-trifluoromethyl aniline (3.2 mmol) in dry dichloromethane (DCM) is stirred under a nitrogen atmosphere at 0°C.

  • A solution of phenyl chloroformate (4.8 mmol) in dry DCM is added, followed by the addition of pyridine (8.10 mmol).

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The crude reaction is concentrated in vacuo.

  • The product is purified by column chromatography.

Visualizations

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_fumehood Ensure Fume Hood is Operational prep_ppe->prep_fumehood prep_materials Gather Materials and Reagents prep_fumehood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_reaction Perform Reaction in Fume Hood handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Hazardous Waste Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash emergency_spill Spill emergency_spill_action Follow Spill Cleanup Protocol emergency_spill->emergency_spill_action emergency_exposure Personal Exposure emergency_exposure_action Administer First Aid and Seek Medical Attention emergency_exposure->emergency_exposure_action

Caption: Workflow for Safe Handling of this compound.

References

Reactivity Profile of the Aniline Group in 2-Morpholino-5-(trifluoromethyl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholino-5-(trifluoromethyl)aniline is a substituted aniline that has garnered interest in medicinal chemistry due to the presence of two key pharmacophores: a morpholine ring and a trifluoromethyl group. The reactivity of the aniline nitrogen and the aromatic ring is of paramount importance for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of the electronic and steric factors influencing the reactivity of the aniline group in this molecule, supported by available data, experimental protocols for analogous reactions, and an exploration of its potential role in relevant signaling pathways.

The aniline moiety's reactivity is modulated by the interplay of the electron-donating morpholino group and the strongly electron-withdrawing trifluoromethyl group. Understanding this balance is crucial for predicting the outcomes of various chemical transformations.

Electronic and Steric Effects on Reactivity

The reactivity of the aniline group in this compound is a direct consequence of the electronic effects of its substituents. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I).[1] This effect significantly reduces the electron density on the aromatic ring and, consequently, the basicity and nucleophilicity of the aniline nitrogen.[2]

Conversely, the morpholino group, attached at the ortho position, exhibits a more complex electronic influence. The nitrogen atom of the morpholine ring can donate electron density to the aromatic ring via a positive mesomeric effect (+M), while the oxygen atom has an electron-withdrawing inductive effect (-I). The overall effect of the morpholino group on the electron density of the aniline ring is a balance of these opposing forces.

Sterically, the bulky morpholino group at the ortho position hinders the approach of electrophiles to the aniline nitrogen and the adjacent carbon atom of the aromatic ring. This steric hindrance can influence the regioselectivity of electrophilic aromatic substitution reactions.

Quantitative Reactivity Data

While specific experimental data for this compound is limited in publicly available literature, we can infer its reactivity profile by examining data for analogous compounds and through the application of linear free-energy relationships using Hammett constants.

ParameterValue/PredictionCompoundNotes
Predicted pKa ~3.31 ± 0.102-Methoxy-5-(trifluoromethyl)anilineThe morpholino group is expected to be slightly more electron-donating than a methoxy group, potentially leading to a slightly higher pKa for the target compound.[3]
Hammett Constant (σp) for -CF3 0.54Trifluoromethyl groupIndicates strong electron-withdrawing character.
Hammett Constant (σp) for -morpholino -0.19Morpholino groupIndicates a net electron-donating character.

Reactivity of the Aniline Nitrogen

The lone pair of electrons on the aniline nitrogen is less available for donation due to the strong electron-withdrawing effect of the trifluoromethyl group. This reduced basicity and nucleophilicity impact several key reactions.

Acylation and Sulfonylation

The reaction of the aniline with acylating or sulfonylating agents to form amides and sulfonamides, respectively, is a fundamental transformation. While no specific yields are reported for this compound, the reaction is expected to proceed under standard conditions, potentially requiring a base to facilitate the reaction due to the reduced nucleophilicity of the aniline.

Alkylation

N-alkylation of this aniline derivative can be achieved, though the reduced nucleophilicity may necessitate harsher reaction conditions or more reactive alkylating agents compared to unsubstituted aniline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This reaction is highly versatile and can be used to couple anilines with aryl halides.[1][6] Given the prevalence of this methodology in medicinal chemistry, this compound is a viable substrate for such transformations to generate more complex molecular architectures.

Reactivity of the Aromatic Ring

The trifluoromethyl group is a strong deactivating group for electrophilic aromatic substitution and directs incoming electrophiles to the meta position. The morpholino group, being an ortho, para-director and an activating group, will compete with this directing effect. The substitution pattern of the starting material leaves positions 3, 4, and 6 open for electrophilic attack. The steric hindrance from the morpholino group at position 2 will likely disfavor substitution at position 3. Therefore, electrophilic substitution is most likely to occur at position 4, para to the activating morpholino group.

Halogenation

Bromination of trifluoromethyl-substituted anilines can be achieved using reagents like N-bromosuccinimide (NBS).[7] For this compound, the regioselectivity of halogenation will be influenced by both electronic and steric factors.

Nitration and Sulfonation

Standard nitrating and sulfonating conditions are expected to be effective, with the position of substitution being directed by the interplay of the two substituents.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated rings. The presence of the trifluoromethyl group may render the aromatic ring of this compound unreactive towards these reactions under standard conditions.

Spectroscopic Data

Spectroscopic data provides insight into the electronic environment of the molecule.

Spectroscopy Available Data
1H NMR Spectra available on SpectraBase.[4]
FTIR Spectra available on SpectraBase.[4]
Raman Spectra available on SpectraBase.[4]

Note: Direct access to the numerical spectral data from SpectraBase requires a subscription. The data presented here is based on the availability of the spectra.

Experimental Protocols

Detailed experimental protocols for reactions specifically using this compound are not widely published. However, the following are representative procedures for key transformations involving similar aniline derivatives.

General Procedure for Synthesis of a Urea Derivative

This protocol is adapted from the general synthesis of ureas from amines.[8][9]

  • To a solution of the aniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add an isocyanate (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol is a general representation of the Buchwald-Hartwig amination reaction.[10]

  • In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Signaling Pathways and Drug Development Context

The structural motifs present in this compound are frequently found in kinase inhibitors, which are a major class of targeted cancer therapies.

Signaling_Pathway cluster_receptor Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., TrkA, EGFR) PI3K PI3K RTK->PI3K activates RAS RAS RTK->RAS activates Transcription Gene Transcription Cell_Growth Cell_Growth Transcription->Cell_Growth mTOR mTOR mTOR->Cell_Growth Survival Survival mTOR->Survival ERK ERK ERK->Transcription AKT AKT AKT->Survival Inhibitor This compound -based Inhibitor Inhibitor->RTK inhibits

Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[11] Aberrant activation of Trk signaling, often through gene fusions, is an oncogenic driver in a variety of cancers.[12] Small molecule inhibitors targeting Trk kinases have shown significant clinical efficacy. The morpholino and trifluoromethylaniline moieties are present in some known kinase inhibitors, suggesting that derivatives of this compound could be investigated as potential Trk inhibitors.[1]

Similarly, the Epidermal Growth Factor Receptor (EGFR) and the PI3K/AKT/mTOR signaling pathways are critical regulators of cell growth and proliferation, and their dysregulation is a hallmark of many cancers.[13] Patents have been filed for compounds containing morpholino and substituted aniline fragments as inhibitors of PI3K and mTOR kinases.[14]

Experimental_Workflow Start Start with This compound Reaction Chemical Synthesis (e.g., Acylation, Alkylation, Buchwald-Hartwig) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (e.g., Kinase Assays) Characterization->Screening Data_Analysis Data Analysis (SAR, Potency) Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Conclusion

This compound presents a nuanced reactivity profile governed by the opposing electronic effects of its substituents. The strong electron-withdrawing trifluoromethyl group diminishes the basicity and nucleophilicity of the aniline nitrogen and deactivates the aromatic ring towards electrophilic substitution. In contrast, the ortho-morpholino group provides steric hindrance and has a net electron-donating effect, directing electrophilic attack to the para position. While specific quantitative data for this compound is scarce, a qualitative understanding of its reactivity can be established, enabling the rational design of synthetic routes to novel derivatives. Its structural similarity to known kinase inhibitors suggests its potential as a valuable building block in the development of targeted therapies for cancer and other diseases. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity.

References

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF₃) group has emerged as a powerful and widely adopted strategy for optimizing the pharmacological profile of bioactive molecules. This small, yet exceptionally influential, functional group imparts a unique combination of steric and electronic properties that can profoundly modulate a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. The deliberate introduction of a CF₃ group can transform a promising lead compound into a viable drug candidate by addressing key challenges in drug discovery, such as rapid metabolism or poor membrane permeability. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in bioactive molecules, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to inform and guide drug development professionals.

The Multifaceted Influence of the Trifluoromethyl Group

The trifluoromethyl group's utility in drug design stems from its unique electronic and steric properties. Its strong electron-withdrawing nature, coupled with its moderate size and high lipophilicity, allows for the fine-tuning of a molecule's characteristics in a way that is often difficult to achieve with other functional groups.

Trifluoromethyl_Effects cluster_properties Physicochemical Properties cluster_pharmacokinetics Pharmacokinetic Profile (ADME) cluster_pharmacodynamics Pharmacodynamic Effects CF3 Trifluoromethyl Group (CF₃) Lipophilicity Increases Lipophilicity (logP) CF3->Lipophilicity Electronic Strong Electron- Withdrawing Effect CF3->Electronic Conformation Influences Molecular Conformation CF3->Conformation Permeability Improves Membrane Permeability Lipophilicity->Permeability Binding_Affinity Modulates Binding Affinity Electronic->Binding_Affinity pKa Alters pKa of Proximal Groups Electronic->pKa Conformation->Binding_Affinity Metabolic_Stability Enhances Metabolic Stability Bioavailability Increases Oral Bioavailability Metabolic_Stability->Bioavailability Permeability->Bioavailability Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Microsomal Solution D Mix Microsomes, NADPH System, and Test Compound A->D B Prepare NADPH Regenerating System B->D C Prepare Test Compound Solution C->D E Incubate at 37°C D->E F Terminate Reaction at Specific Time Points E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Determine Rate of Compound Disappearance H->I Celecoxib_Synthesis A 4-Methylacetophenone C 4,4,4-Trifluoro-1-(4-tolyl) butane-1,3-dione A->C Claisen Condensation B Ethyl Trifluoroacetate B->C E Celecoxib C->E Cyclocondensation D 4-Hydrazinobenzenesulfonamide Hydrochloride D->E

The Indispensable Role of Morpholine in Modern Drug Discovery: A Technical Guide to Core Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Morpholine, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in medicinal chemistry.[1] Its unique combination of advantageous physicochemical, biological, and metabolic properties has cemented its status as a "privileged scaffold."[2][3] This designation is reserved for molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in the structures of bioactive compounds. For researchers, scientists, and professionals in drug development, understanding the synthesis and application of morpholine-containing pharmaceutical intermediates is critical for the design of next-generation therapeutics. This guide provides an in-depth look at the core aspects of these intermediates, including their synthesis, physicochemical properties, and their pivotal role in the creation of market-approved drugs.

The Morpholine Scaffold: A Gateway to Favorable Drug-like Properties

The utility of the morpholine ring in drug design is not coincidental; it imparts a range of desirable characteristics to a parent molecule, significantly enhancing its potential as a therapeutic agent.[4] These improvements span pharmacokinetics and pharmacodynamics, making it a favored building block for medicinal chemists.[5]

Key Physicochemical Advantages:

  • Aqueous Solubility: The ether oxygen of the morpholine ring is a hydrogen bond acceptor, which can improve a compound's interaction with water and, consequently, its aqueous solubility. This is a critical factor for oral bioavailability.[6][7]

  • Basicity and pKa: The nitrogen atom gives the ring a basic character. With a pKa of approximately 8.7, the morpholine nitrogen is often protonated at physiological pH.[6] This basicity can be crucial for forming salt derivatives with improved solubility and for specific interactions with biological targets.[8]

  • Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[5][8] Incorporating this moiety can protect a drug molecule from rapid metabolism, thereby prolonging its half-life and therapeutic effect.

  • Lipophilicity and Permeability: The morpholine scaffold offers a balanced lipophilicity, which is essential for membrane permeability and crossing biological barriers like the blood-brain barrier (BBB).[8][9] This makes it a valuable component in the design of drugs targeting the central nervous system (CNS).[10]

  • Structural Versatility: As a secondary amine, the morpholine ring serves as a versatile and readily accessible synthetic handle.[4] It can be easily incorporated into larger molecules through various chemical reactions, acting as a nucleophile, a base, or a solvent in synthesis.[1]

The logical relationship between morpholine's structure and its resulting properties can be visualized as a cascade that ultimately leads to an improved drug profile.

G cluster_structure Structural Features cluster_physchem Physicochemical Properties cluster_adme Pharmacokinetic Profile (ADME) cluster_outcome Therapeutic Outcome Structure Morpholine Ring (Ether + Amine) pKa Optimal Basicity (pKa ~8.7) Structure->pKa Amine group Solubility Aqueous Solubility Structure->Solubility Ether O for H-bonding Stability Metabolic Stability Structure->Stability Stable saturated ring Lipophilicity Balanced Lipophilicity Structure->Lipophilicity pKa->Solubility ADME Improved Oral Bioavailability Enhanced CNS Penetration Reduced Clearance Solubility->ADME Stability->ADME Lipophilicity->ADME Outcome Enhanced Efficacy & Safety Profile ADME->Outcome

Fig. 1: Structure-Property Relationship of the Morpholine Scaffold.

Prevalence in Approved Pharmaceuticals

The success of the morpholine scaffold is evident in the large number of FDA-approved drugs that contain this moiety. Its application spans a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2][11] Analysis of drugs approved over the last decade shows a significant prevalence of morpholine-containing compounds, with approximately 50% being classified as anticancer agents.[6][7]

Drug NameTherapeutic AreaRole of Morpholine Moiety
Gefitinib Oncology (Anti-cancer)Enhances water solubility and promotes hydrogen bonding with the EGFR ATP-binding domain.[7]
Linezolid Infectious Disease (Antibiotic)The N-acetylmorpholine group is crucial for its antibacterial activity and pharmacokinetic profile.
Aprepitant CNS (Antiemetic)Contributes to the molecule's ability to cross the blood-brain barrier and bind to NK-1 receptors.[8][11]
Reboxetine CNS (Antidepressant)A core component of the pharmacophore necessary for its activity as a norepinephrine reuptake inhibitor.[12]

This consistent appearance in successful drug candidates underscores the value of mastering the synthesis and manipulation of morpholine-based intermediates. The following sections will delve into specific, high-value intermediates, providing the technical details necessary for their application in a research and development setting.

References

Methodological & Application

Synthesis of 2-morpholino-4-anilinoquinoline derivatives using "2-Morpholino-5-(trifluoromethyl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of novel 2-morpholino-4-anilinoquinoline derivatives, compounds of significant interest in oncology due to their potential as antitumor agents. The described synthetic route is a multi-step process beginning with the proposed cyclization of 2-Morpholino-5-(trifluoromethyl)aniline to form a key quinolinol intermediate. This intermediate subsequently undergoes chlorination followed by a nucleophilic aromatic substitution (SNAr) with various aniline derivatives to yield the target compounds. This document includes comprehensive experimental procedures, data on the biological activity of analogous compounds, and diagrams illustrating the synthetic workflow and the likely mechanism of action through the inhibition of key cellular signaling pathways.

Proposed Synthetic Scheme

The overall synthetic strategy is a three-step process:

  • Step 1: Conrad-Limpach Cyclization of this compound with a β-ketoester (e.g., diethyl malonate) to form the 4-hydroxyquinoline core.

  • Step 2: Chlorination of the resulting 4-hydroxyquinolinone to yield a reactive 4-chloroquinoline intermediate.

  • Step 3: Nucleophilic Aromatic Substitution (SNAr) with various substituted anilines to produce the final 2-morpholino-4-anilinoquinoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Morpholino-7-(trifluoromethyl)quinolin-4-ol (Proposed)

This protocol outlines a proposed method for the synthesis of the quinolinol intermediate, adapting the principles of the Conrad-Limpach quinoline synthesis.

Materials:

  • This compound

  • Diethyl malonate

  • Polyphosphoric acid (PPA) or high-boiling point solvent (e.g., Dowtherm A)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and diethyl malonate (1.2 eq).

  • Heat the mixture at 140-150 °C for 2-3 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the intermediate enamine.

  • After cooling slightly, add Polyphosphoric acid (PPA) to the reaction mixture to act as a cyclizing agent.

  • Heat the mixture to 240-250 °C for 30-60 minutes to induce cyclization.

  • Allow the reaction mixture to cool to approximately 100 °C and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the 2-morpholino-7-(trifluoromethyl)quinolin-4-ol.

Protocol 2: Synthesis of 4-Chloro-2-morpholino-7-(trifluoromethyl)quinoline

This protocol is adapted from established procedures for the chlorination of 4-hydroxyquinolines.[1]

Materials:

  • 2-Morpholino-7-(trifluoromethyl)quinolin-4-ol (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Ice bath

  • Dichloromethane (DCM) for extraction

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Place 2-morpholino-7-(trifluoromethyl)quinolin-4-ol (1.0 eq) in a round-bottom flask.

  • Carefully add phosphorus oxychloride (POCl₃) (approx. 3-5 mL per gram of starting material) to the flask.

  • Heat the mixture to 90-95 °C and stir for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling the reaction mixture to room temperature, pour it slowly and carefully onto crushed ice in a beaker.

  • Cool the resulting solution in an ice bath and neutralize it by the dropwise addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 4-chloro-2-morpholino-7-(trifluoromethyl)quinoline, can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

This final step involves the nucleophilic substitution of the 4-chloro intermediate with various anilines.[1][2]

Materials:

  • 4-Chloro-2-morpholino-7-(trifluoromethyl)quinoline (from Protocol 2)

  • Substituted aniline (e.g., 4-aminophenol, 4-methoxyaniline, etc.) (1.1 eq)

  • Ethanol or isopropanol

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Dissolve 4-chloro-2-morpholino-7-(trifluoromethyl)quinoline (1.0 eq) in ethanol in a round-bottom flask.

  • Add the desired substituted aniline (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 12-24 hours. The reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final 2-morpholino-4-anilinoquinoline derivative.

Data Presentation: Biological Activity

The following table summarizes the in vitro cytotoxic activity of five analogous 2-morpholino-4-anilinoquinoline compounds against the human hepatocellular carcinoma (HepG2) cell line, as reported by Al-Sheikh et al. (2024). These compounds demonstrate the potential antitumor efficacy of this chemical class.[3][4]

Compound IDC4-Anilino MoietyIC₅₀ (μM) against HepG2 Cells[3][4]
3a Aniline> 50
3b 4-Aminophenol20.31
3c 4-Methoxyaniline11.42[3]
3d 4-Fluoroaniline8.50[3]
3e 4-Aminophenoxy...12.76[3]

Note: The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Mechanism of Action & Signaling Pathway

Quinoline and 4-anilinoquinoline derivatives frequently exhibit anticancer activity by acting as inhibitors of protein tyrosine kinases.[5][6][7] These enzymes are critical components of signaling pathways that regulate cell proliferation, survival, and migration. Many approved drugs, such as bosutinib and neratinib, target receptors like the Epidermal Growth Factor Receptor (EGFR), HER2, and kinases like Bcr-Abl and Src.[3] Inhibition of these upstream kinases blocks downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK Binds & Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Inhibitor 2-Morpholino-4-Anilino -quinoline Derivative Inhibitor->RTK Inhibits Phosphorylation G Start_Aniline 2-Morpholino-5- (trifluoromethyl)aniline Step1 Step 1: Cyclization (Conrad-Limpach) Start_Aniline->Step1 Malonate Diethyl Malonate Malonate->Step1 Anilines Substituted Anilines Step3 Step 3: Nucleophilic Substitution (SNAr) Anilines->Step3 Intermediate1 2-Morpholino-7-(trifluoromethyl) -quinolin-4-ol Step1->Intermediate1 Step2 Step 2: Chlorination (POCl₃) Intermediate1->Step2 Intermediate2 4-Chloro-2-morpholino-7- (trifluoromethyl)quinoline Step2->Intermediate2 Intermediate2->Step3 Final_Product Final 2-Morpholino-4- anilinoquinoline Derivatives Step3->Final_Product

References

Application Notes and Protocols for the Use of 2-Morpholino-5-(trifluoromethyl)aniline in Buchwald-Hartwig Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This methodology is of paramount importance in the pharmaceutical and materials science industries due to the prevalence of the arylamine motif in bioactive molecules and functional organic materials.[1][2] 2-Morpholino-5-(trifluoromethyl)aniline is a valuable building block in medicinal chemistry, with the trifluoromethyl group often enhancing metabolic stability and binding affinity, and the morpholine moiety improving physicochemical properties. These application notes provide a detailed guide for the utilization of this compound in Buchwald-Hartwig amination reactions.

Reaction Principle: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide or triflate (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: this compound coordinates to the palladium center. A base then deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired N-aryl product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst for the next cycle.[2]

A crucial aspect of this reaction is the choice of a suitable phosphine ligand, which promotes the desired reductive elimination and suppresses potential side reactions like β-hydride elimination.[2]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)(X)L_n pd0->pd_complex1 Oxidative Addition pd_complex2 [Ar-Pd(II)(NHR')L_n]X pd_complex1->pd_complex2 + R'NH₂ pd_complex3 Ar-Pd(II)(NR')L_n pd_complex2->pd_complex3 - HX BaseHX Base-HX pd_complex2->BaseHX pd_complex3->pd0 Reductive Elimination ArNHR Ar-NHR' pd_complex3->ArNHR ArX Ar-X ArX->pd_complex1 RNH2 R'NH₂ RNH2->pd_complex2 Base Base Base->pd_complex2

Caption: General Catalytic Cycle of the Buchwald-Hartwig Amination.

Application Notes

Coupling Partners

This compound can be coupled with a wide range of aryl and heteroaryl halides (chlorides, bromides, iodides) and triflates. Aryl bromides are common coupling partners.[3] For less reactive aryl chlorides, the choice of a highly active catalyst system is critical.[4]

Catalyst and Ligand Selection

The success of the Buchwald-Hartwig amination is highly dependent on the palladium precursor and the phosphine ligand.

  • Palladium Precursors: Common choices include Pd₂(dba)₃ and Pd(OAc)₂. Pre-formed palladium catalysts (precatalysts) can offer improved reactivity and reproducibility.[5]

  • Phosphine Ligands: For electron-deficient anilines like this compound, bulky and electron-rich biaryl phosphine ligands are generally preferred.[5] Recommended ligands include:

    • XPhos: Often a good starting point for a variety of aniline couplings.[5]

    • RuPhos: Can be effective for challenging couplings.[5]

    • BrettPhos: Another excellent option for sterically hindered or electron-deficient substrates.[5]

    • SPhos: A versatile ligand with broad applicability.[5]

Base and Solvent Selection
  • Bases: A strong, non-nucleophilic base is required to deprotonate the aniline. Sodium tert-butoxide (NaOtBu) is the most commonly used base.[5] Other bases such as potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) can also be employed.

  • Solvents: Anhydrous aprotic solvents are essential to prevent side reactions. Toluene and 1,4-dioxane are the most common choices.[5] Tetrahydrofuran (THF) can also be used.[5]

Tabulated Data: Typical Reaction Parameters

ParameterRecommended ConditionsNotes
Aryl Halide Aryl bromide, Aryl chlorideAryl chlorides may require more active catalyst systems.
Palladium Precursor Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (1-2 mol%)Precatalysts can also be used.[5]
Phosphine Ligand XPhos, RuPhos, BrettPhos, SPhos (2-4 mol%)Ligand choice is crucial and may require screening.[5]
Base NaOtBu (1.4-2.5 equivalents)Ensure the base is of high purity and handled under inert conditions.[5][6]
Solvent Toluene, 1,4-DioxaneMust be anhydrous.[5]
Temperature 80-120 °CHigher temperatures may be needed for less reactive substrates.[5][6]
Reaction Time 2-24 hoursMonitor by TLC or LC-MS.
Expected Yield 60-95%Highly dependent on substrates and optimized conditions.[7]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the aryl bromide and this compound to the reaction vessel.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.[5]

Microwave-Assisted Protocol

For accelerated reaction times, microwave irradiation can be employed.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (2.1 equiv)

  • Pd₂(dba)₃ (5 mol%)

  • XPhos (10 mol%)

  • NaOtBu (2.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a microwave vial, combine the aryl bromide, this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous toluene.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 30 minutes).[6]

  • After cooling, dilute the mixture with chloroform and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[6]

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification cluster_analysis Analysis prep 1. Add Pd precursor, ligand, and base to an inerted vessel add_reagents 2. Add aryl halide and this compound prep->add_reagents add_solvent 3. Add anhydrous solvent add_reagents->add_solvent react 4. Heat with stirring add_solvent->react cool 5. Cool to room temperature react->cool extract 6. Dilute, wash with water and brine cool->extract dry 7. Dry and concentrate extract->dry purify 8. Purify by column chromatography dry->purify analyze 9. Characterize product (NMR, MS) purify->analyze

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure inert atmosphere; use a fresh palladium source or a precatalyst.
Inappropriate ligandScreen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[5]
Poor quality base or solventUse high-purity, anhydrous reagents.
Side Product Formation Hydrodehalogenation of aryl halideUse a ligand that promotes faster reductive elimination.
Diarylation of the amineReduce catalyst loading and monitor the reaction closely.

Safety Information

  • This compound is harmful if swallowed or in contact with skin, causes skin and eye irritation, and is toxic if inhaled.[8]

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Strong bases like NaOtBu are corrosive and moisture-sensitive.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Suzuki Coupling Protocols for Trifluoromethylaniline Derivatives: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of trifluoromethylaniline derivatives. The trifluoromethyl group is a crucial substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The Suzuki coupling is a powerful and versatile method for constructing C-C bonds, making it an essential tool for the synthesis of novel biaryl compounds from trifluoromethylaniline building blocks.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. For trifluoromethylaniline derivatives, which are often halogenated, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aryl halide, generally making the oxidative addition step of the catalytic cycle more favorable. However, careful optimization of reaction conditions is often necessary to achieve high yields and avoid side reactions.

Data Presentation: Comparative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various halo-trifluoromethylaniline isomers with different arylboronic acids. The data is compiled from literature sources and represents common starting points for reaction optimization.

Table 1: Suzuki Coupling of 2-Halo-Trifluoromethylaniline Derivatives

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-5-(trifluoromethyl)anilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285Adapted from[1]
22-Bromo-5-(trifluoromethyl)aniline4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1001892Adapted from[1]
32-Iodo-4-(trifluoromethyl)aniline3-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801678General Protocol
42-Chloro-5-(trifluoromethyl)anilinePhenylboronic acidPd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃t-BuOH/H₂O1002465Adapted from[2]

Table 2: Suzuki Coupling of 3-Halo-Trifluoromethylaniline Derivatives

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-5-(trifluoromethyl)anilinePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O901288General Protocol
23-Bromo-5-(trifluoromethyl)aniline4-Acetylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1101675Adapted from[1]
33-Chloro-5-(trifluoromethyl)aniline2-Naphthylboronic acidPd₂(dba)₃ (2)XPhos (4)CsFToluene1002472General Protocol
43-Iodo-4-(trifluoromethyl)aniline4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O901881General Protocol

Table 3: Suzuki Coupling of 4-Halo-Trifluoromethylaniline Derivatives

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-2-(trifluoromethyl)anilinePhenylboronic acidPd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Toluene801295Adapted from[3]
24-Bromo-2-(trifluoromethyl)aniline4-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O1001689General Protocol
34-Chloro-3-(trifluoromethyl)aniline3,5-Dimethylphenylboronic acidPd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃t-BuOH/H₂O1002070Adapted from[2]
44-Iodo-2-(trifluoromethyl)aniline4-Vinylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O851883General Protocol

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of halo-trifluoromethylaniline derivatives. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of iodo- and bromo-trifluoromethylanilines with various arylboronic acids.

Materials:

  • Halo-trifluoromethylaniline (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1 or 1,4-Dioxane/Water 4:1)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add the halo-trifluoromethylaniline (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (12-24 hours).

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Protocol for Challenging Couplings (e.g., Chloroanilines) using Buchwald Ligands

For less reactive aryl chlorides or sterically hindered substrates, the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (Buchwald ligands), is often necessary.

Materials:

  • Chloro-trifluoromethylaniline (1.0 mmol)

  • Arylboronic acid or boronic ester (1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Buchwald ligand (e.g., SPhos, XPhos, RuPhos, 4 mol%)

  • Stronger base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or t-BuOH/H₂O)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Add the chloro-trifluoromethylaniline (1.0 mmol), the boronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X (Trifluoromethylaniline Derivative) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OH)2 (Boronic Acid) + Base Ar-Pd(II)-R(L2)->Pd(0)L2 Regeneration of Catalyst Ar-R Ar-R (Product) Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Halo-Trifluoromethylaniline, Boronic Acid, Base, and Catalyst Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reactants->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench with Water Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification Product Isolated Product Purification->Product

References

Application Notes and Protocols for the Synthesis of N-Aryl-2-morpholino-5-(trifluoromethyl)anilines via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N-aryl-2-morpholino-5-(trifluoromethyl)anilines represents a critical step in the development of novel pharmaceutical agents and functional materials. The target molecule contains a diarylamine scaffold, a privileged structure in medicinal chemistry. Traditional methods for the formation of the C-N bond in diarylamines often require harsh reaction conditions. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of C-N bonds under relatively mild conditions, offering broad substrate scope and functional group tolerance.[1][2] This document provides a detailed experimental protocol for the Buchwald-Hartwig amination of 2-Morpholino-5-(trifluoromethyl)aniline with various aryl halides.

Reaction Principle

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide (or pseudohalide) in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to involve three key steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine to the palladium center followed by deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[1]

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol describes a general method for the coupling of this compound with a variety of aryl bromides. The reaction conditions may require optimization depending on the specific aniline and aryl halide used.

Materials:

  • This compound

  • Aryl bromide (or other aryl halide)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type biarylphosphine ligand)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk tube or a similar reaction vessel for reactions under an inert atmosphere

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reactants: To the Schlenk tube, add this compound (1.0 equiv) and the aryl bromide (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2-morpholino-5-(trifluoromethyl)aniline.

Data Presentation

The following tables summarize typical reaction parameters and potential outcomes for the Buchwald-Hartwig amination. These are representative examples and may need to be optimized for specific substrates.

Table 1: Recommended Catalyst and Ligand Combinations

Catalyst PrecursorLigandTypical Substrate ScopeNotes
Pd(OAc)₂ or Pd₂(dba)₃XantphosBroadly applicable for coupling anilines with aryl bromides and chlorides.Good for electron-rich and electron-neutral anilines.
Pd(OAc)₂ or Pd₂(dba)₃BINAPEffective for a wide range of anilines and aryl halides.A classic and reliable choice.[1]
G3 or G4 Buchwald PrecatalystsBuchwald Biarylphosphine Ligands (e.g., SPhos, XPhos)Highly active for challenging couplings, including sterically hindered substrates and aryl chlorides.Often allows for lower catalyst loadings and milder reaction temperatures.

Table 2: Common Bases and Solvents

BaseSolventTypical Temperature (°C)Notes
Sodium tert-butoxide (NaOtBu)Toluene, Dioxane80 - 110A strong, non-nucleophilic base, widely used in Buchwald-Hartwig reactions.
Cesium Carbonate (Cs₂CO₃)Toluene, Dioxane100 - 120A milder base, suitable for substrates with base-sensitive functional groups.
Potassium Phosphate (K₃PO₄)Toluene, Dioxane100 - 120Another milder base option.

Table 3: Example Reaction Conditions and Expected Yields

This compound (equiv)Aryl Bromide (equiv)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1.01.2Pd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene10012-2470-90
1.01.2Pd₂(dba)₃ (1)BINAP (3)Cs₂CO₃ (2.0)Dioxane11018-2465-85
1.01.2XPhos Pd G3 (2)-K₃PO₄ (2.0)Toluene908-1680-95

Note: Yields are estimates and will vary depending on the specific substrates and reaction scale.

Mandatory Visualization

Buchwald_Hartwig_Workflow start Start: Oven-dried Schlenk Tube inert_atm Establish Inert Atmosphere (Ar/N₂) start->inert_atm add_solids Add Pd Precursor, Ligand, & Base inert_atm->add_solids add_reactants Add this compound & Aryl Halide add_solids->add_reactants add_solvent Add Anhydrous, Degassed Solvent add_reactants->add_solvent reaction Heat Reaction (80-110 °C) add_solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool & Quench; Filter through Celite monitoring->workup Complete extraction Aqueous Work-up & Drying workup->extraction purification Concentrate & Purify (Column Chromatography) extraction->purification product Pure N-Aryl-2-morpholino- 5-(trifluoromethyl)aniline purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L₂ pdII_complex Ar-Pd(II)(L₂)-X pd0->pdII_complex Ar-X label1 Oxidative Addition pdII_amido Ar-Pd(II)(L₂)-N(H)R' pdII_complex->pdII_amido R'-NH₂ label2 Amine Coordination pdII_amide Ar-Pd(II)(L₂)-NR' pdII_amido->pdII_amide -HX (Base) label3 Deprotonation pdII_amide->pd0 Ar-NR' label4 Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Morpholino-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholino-5-(trifluoromethyl)aniline is a valuable building block in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the morpholino group, which can improve aqueous solubility and pharmacological properties. Palladium-catalyzed cross-coupling reactions are powerful tools for the further functionalization of this aniline derivative, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions, including the Buchwald-Hartwig, Suzuki, Heck, Sonogashira, and Stille couplings, offer versatile pathways to novel and complex molecules.

This document provides detailed application notes and generalized protocols for the palladium-catalyzed cross-coupling of this compound and its halo-derivatives. While specific literature on cross-coupling reactions of this exact molecule is limited, the following protocols are adapted from established methods for structurally and electronically similar substrates. Optimization of the reaction conditions is recommended for each specific application.

Data Presentation: Reaction Parameters for Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions. These are starting points and may require optimization.

Table 1: Generalized Conditions for Buchwald-Hartwig Amination of a Halo-Derivative of this compound

ParameterConditionNotes
Aryl Halide 4-Bromo-2-morpholino-5-(trifluoromethyl)aniline1.0 equivalent
Amine Primary or secondary amine1.2 equivalents
Palladium Precursor Pd₂(dba)₃1-2 mol%
Ligand XPhos or RuPhos2-4 mol%
Base NaOtBu or K₃PO₄1.4-2.0 equivalents
Solvent Toluene or Dioxane (anhydrous)-
Temperature 80-110 °C-
Reaction Time 12-24 hoursMonitor by TLC or GC-MS

Table 2: Generalized Conditions for Suzuki-Miyaura Coupling of a Halo-Derivative of this compound

ParameterConditionNotes
Aryl Halide 4-Bromo-2-morpholino-5-(trifluoromethyl)aniline1.0 equivalent
Boronic Acid/Ester Aryl- or vinyl-boronic acid/ester1.2-1.5 equivalents
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)1-5 mol%
Base K₂CO₃ or Cs₂CO₃2-3 equivalents
Solvent Dioxane/H₂O or Toluene/EtOH/H₂O-
Temperature 80-100 °C-
Reaction Time 8-16 hoursMonitor by TLC or LC-MS

Table 3: Generalized Conditions for Heck Alkenylation of a Halo-Derivative of this compound

ParameterConditionNotes
Aryl Halide 4-Iodo-2-morpholino-5-(trifluoromethyl)aniline1.0 equivalent
Alkene Styrene or acrylate derivative1.5 equivalents
Palladium Catalyst Pd(OAc)₂1-5 mol%
Ligand PPh₃ or P(o-tolyl)₃2-10 mol%
Base Et₃N or K₂CO₃2.0 equivalents
Solvent DMF or NMP (anhydrous)-
Temperature 100-140 °C-
Reaction Time 16-24 hoursMonitor by GC-MS

Experimental Protocols

Protocol 1: Synthesis of Phenyl (2-morpholino-5-(trifluoromethyl)phenyl)carbamate[1]

This protocol describes a reaction of this compound with phenyl chloroformate, which is not a cross-coupling reaction but serves as a documented example of this substrate's reactivity.[1]

Materials:

  • This compound (0.8 g, 3.2 mmol)

  • Phenyl chloroformate (0.6 mL, 4.8 mmol)

  • Pyridine (0.65 mL, 8.10 mmol)

  • Dichloromethane (DCM), dry (30 mL)

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • To a stirred solution of this compound in 25 mL of dry DCM under a nitrogen atmosphere at 0 °C, add a solution of phenyl chloroformate in 5 mL of dry DCM.[1]

  • Add pyridine to the reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir overnight.[1]

  • Concentrate the reaction mixture in vacuo.[1]

  • Purify the product by column chromatography using a mixture of hexane and EtOAc (70:30) to afford the pure product (0.97 g, 85% yield).[1]

Protocol 2: Generalized Buchwald-Hartwig Amination

This protocol is adapted for a hypothetical halo-derivative of this compound.

Materials:

  • 4-Bromo-2-morpholino-5-(trifluoromethyl)aniline (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%)

  • XPhos (0.02-0.04 mmol, 2-4 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene, anhydrous (5 mL)

Procedure:

  • In a glovebox, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.

  • Add the aryl bromide and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Generalized Suzuki-Miyaura Coupling

This protocol is adapted for a hypothetical halo-derivative of this compound.

Materials:

  • 4-Bromo-2-morpholino-5-(trifluoromethyl)aniline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.01-0.05 mmol, 1-5 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Add water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Generalized Heck Alkenylation

This protocol is adapted for a hypothetical halo-derivative of this compound.

Materials:

  • 4-Iodo-2-morpholino-5-(trifluoromethyl)aniline (1.0 mmol)

  • Alkene (1.5 mmol)

  • Pd(OAc)₂ (0.01-0.05 mmol, 1-5 mol%)

  • PPh₃ (0.02-0.10 mmol, 2-10 mol%)

  • Et₃N (2.0 mmol)

  • DMF, anhydrous (5 mL)

Procedure:

  • In a sealed tube, combine the aryl iodide, alkene, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent.

  • Heat the mixture to 100-140 °C with stirring.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)(L_n)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L_n)-R Ar-Pd(II)(L_n)-R Ar-Pd(II)(L_n)-X->Ar-Pd(II)(L_n)-R Transmetalation (R-M) Ar-Pd(II)(L_n)-R->Pd(0)L_n Reductive Elimination (Ar-R) Ar-R Ar-R Ar-Pd(II)(L_n)-R->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)(L_n)-X R-M R-M R-M->Ar-Pd(II)(L_n)-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

G start Start reagents Weigh and add aryl halide, coupling partner, palladium catalyst, ligand, and base to a dry reaction vessel start->reagents inert Evacuate and backfill with inert gas (N₂ or Ar) reagents->inert solvent Add degassed anhydrous solvent inert->solvent reaction Heat and stir for specified time solvent->reaction monitor Monitor reaction progress (TLC, GC-MS, LC-MS) reaction->monitor workup Cool, quench, and perform aqueous workup monitor->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: Typical experimental workflow for a cross-coupling reaction.

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low Yield or Incomplete Reaction catalyst Screen different Pd precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->catalyst ligand Screen different ligands (e.g., XPhos, SPhos, PPh₃) start->ligand base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) start->base solvent Screen different solvents (e.g., Toluene, Dioxane, DMF) start->solvent temp Vary temperature start->temp

Caption: Decision tree for optimizing cross-coupling reaction conditions.

References

Application Notes and Protocols for 2-Morpholino-5-(trifluoromethyl)aniline as a Building Block for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholino-5-(trifluoromethyl)aniline is a valuable heterocyclic building block in medicinal chemistry for the development of novel anticancer agents. Its unique structural features, combining a morpholine ring and a trifluoromethyl-substituted aniline, make it a key component in the synthesis of potent kinase inhibitors, particularly those targeting the aberrant PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers. The morpholine moiety often contributes to improved physicochemical properties and can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases, while the trifluoromethyl group can enhance metabolic stability and binding affinity.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of quinoline-based anticancer agents. Detailed protocols for the synthesis and biological evaluation of these compounds are presented to facilitate further research and drug discovery efforts in oncology.

Targeted Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Anticancer agents derived from this compound have been shown to effectively inhibit key kinases in this pathway, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P-Thr308 TSC1_2 TSC1/2 Akt->TSC1_2 Inhibition Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt P-Ser473 Rheb Rheb-GTP TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 p70S6K mTORC1->S6K1 Phosphorylation EBP1 4E-BP1 mTORC1->EBP1 Phosphorylation Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EBP1->Protein_Synthesis Inhibitor Derivative of This compound Inhibitor->PI3K Inhibition Inhibitor->mTORC2 Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative quinoline derivatives synthesized using substituted anilines, demonstrating the potential of compounds derived from this compound.

Compound IDStructureTarget Cell LineIC50 (µM)Reference
3c N-(4-(3-Fluorobenzyloxy)-3-chlorophenyl)-2-morpholinoquinolin-4-amineHepG211.42[1]
3d 2-Morpholino-N-(4-phenoxyphenyl)quinolin-4-amineHepG28.50[1]
3e N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-2-morpholinoquinolin-4-amineHepG212.76[1]
AK-3 N,N-dimethyl-4-(4-morpholinoquinazolin-2-yl)anilineA54910.38 ± 0.27[2]
MCF-76.44 ± 0.29[2]
SHSY-5Y9.54 ± 0.15[2]
AK-10 4-(2-(3,4,5-trimethoxyphenyl)quinazolin-4-yl)morpholineA5498.55 ± 0.67[2]
MCF-73.15 ± 0.23[2]
SHSY-5Y3.36 ± 0.29[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Anilinoquinoline Derivatives

This protocol describes a general procedure for the synthesis of 4-anilinoquinoline derivatives, which can be adapted using this compound as a key starting material. The synthesis involves a two-step process starting from a commercially available substituted quinoline.

Synthesis_Workflow Start 2-Morpholinoquinoline Intermediate1 2-Morpholino-4-chloroquinoline Start->Intermediate1 POCl3, 95°C, 3h Final_Product 2-Morpholino-4-anilinoquinoline Derivative Intermediate1->Final_Product Aniline Substituted Aniline (e.g., this compound) Aniline->Final_Product Ethanol, Reflux MTT_Assay_Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with various concentrations of test compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

References

Application Notes and Protocols: 2-Morpholino-5-(trifluoromethyl)aniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2-Morpholino-5-(trifluoromethyl)aniline" is a fluorinated aromatic amine with potential as a key building block in the synthesis of various biologically active molecules. While direct, large-scale application in commercially available agrochemicals is not extensively documented in public literature, its structural motifs—a morpholine ring, a trifluoromethyl group, and an aniline moiety—are present in numerous active compounds. The trifluoromethyl group is known to enhance the efficacy of agrochemicals by increasing their metabolic stability and membrane permeability. The morpholine moiety is also a recognized pharmacophore in many successful fungicides.

These application notes explore the potential of "this compound" as a precursor for the synthesis of pyrazole-based fungicides, a significant class of agrochemicals. The protocols provided are based on established synthetic methodologies for analogous compounds and serve as a guide for research and development in this area.

Potential Application: Synthesis of Pyrazole-Based Fungicides

Pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. The aniline moiety of "this compound" can be readily converted into a pyrazole ring system, which can then be further functionalized to produce potent fungicidal agents.

The general synthetic approach involves the reaction of the aniline with a 1,3-dicarbonyl compound or its equivalent to form a hydrazone, which is then cyclized to form the pyrazole ring. Subsequent amide coupling reactions can introduce further diversity and tune the biological activity of the final compound.

Experimental Protocols

The following protocols describe the synthesis of a pyrazole intermediate from "this compound". This intermediate serves as a versatile scaffold for the development of novel pyrazole-based agrochemicals.

Protocol 1: Synthesis of 1-(2-Morpholino-5-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde

This protocol outlines the formation of a key pyrazole aldehyde intermediate from "this compound".

Materials:

  • This compound

  • Sodium nitrite

  • Hydrochloric acid (HCl)

  • Tin(II) chloride dihydrate (SnCl₂)

  • (Z)-3-(Dimethylamino)acrylaldehyde

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Diazotization: Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0°C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes at 0°C.

  • Reduction to Hydrazine: In a separate flask, dissolve tin(II) chloride dihydrate (3.0 eq) in concentrated HCl at 0°C. Add the previously prepared diazonium salt solution dropwise to the tin(II) chloride solution, keeping the temperature below 5°C. After the addition is complete, stir the reaction mixture for 2 hours at room temperature.

  • Filtration and Neutralization: Filter the resulting precipitate and wash with water. Suspend the solid in a mixture of water and EtOAc. Cool the mixture to 0°C and add a saturated solution of NaHCO₃ until the pH is approximately 8.

  • Extraction: Separate the organic layer and extract the aqueous layer with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude hydrazine intermediate.

  • Pyrazole Formation: Dissolve the crude hydrazine intermediate in DMF. Add (Z)-3-(Dimethylamino)acrylaldehyde (1.2 eq) and stir the mixture at 120°C for 4 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the mixture with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 1-(2-Morpholino-5-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde.

Data Presentation

The following table summarizes the key steps and expected outcomes for the synthesis of the pyrazole aldehyde intermediate.

StepReactantsKey Reagents/SolventsReaction TimeExpected Yield
Diazotization This compoundNaNO₂, HCl, Water30 min-
Reduction Diazonium salt intermediateSnCl₂·2H₂O, HCl2 hours-
Pyrazole Formation Crude hydrazine intermediate, (Z)-3-(Dimethylamino)acrylaldehydeDMF4 hours~60-70%
Overall This compound to pyrazole aldehyde-~6.5 hours~50-60%

Yields are approximate and may vary depending on reaction scale and purification efficiency.

Visualizations

Logical Workflow for Agrochemical Discovery

Agrochemical_Discovery_Workflow cluster_0 Synthesis cluster_1 Screening cluster_2 Development A 2-Morpholino-5- (trifluoromethyl)aniline B Pyrazole Intermediate A->B Protocol 1 C Library of Pyrazole Derivatives B->C Amide Coupling, etc. D In vitro Fungicidal Assay (e.g., against Botrytis cinerea) C->D E In vivo Plant Trials D->E Lead Compounds F Lead Optimization E->F G Candidate Agrochemical F->G Toxicology & Formulation

Caption: Workflow for the discovery of potential agrochemicals.

Synthetic Pathway to Pyrazole Intermediate

Synthetic_Pathway A This compound B Diazonium Salt A->B NaNO2, HCl C Hydrazine Intermediate B->C SnCl2*2H2O D 1-(2-Morpholino-5-(trifluoromethyl)phenyl) -1H-pyrazole-4-carbaldehyde C->D (Z)-3-(Dimethylamino)acrylaldehyde, DMF

Caption: Synthesis of a pyrazole aldehyde intermediate.

Application Notes and Protocols: Synthesis of Novel Heterocycles Using 2-Morpholino-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals. The functionalization of the quinoline ring system is a key strategy in medicinal chemistry to modulate the pharmacological properties of these molecules. One common approach is the introduction of substituted anilines at the 4-position, which has been shown to be crucial for the activity of many quinoline-based drugs.[1] This document provides a detailed protocol for a representative synthesis of a novel 2-morpholino-4-anilinoquinoline derivative, utilizing 2-Morpholino-5-(trifluoromethyl)aniline as a key building block.

The following protocol is based on established methodologies for the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines with substituted anilines.[1][2][3][4][5][6] While specific literature on the use of this compound in this context is limited, the described procedure is a robust and widely applicable method for the synthesis of such derivatives.

Reaction Scheme

The synthesis of N-(2-morpholino-5-(trifluoromethyl)phenyl)-2-morpholinoquinolin-4-amine is proposed to proceed via a nucleophilic aromatic substitution reaction. The nitrogen atom of this compound acts as a nucleophile, displacing the chlorine atom from a 4-chloro-2-morpholinoquinoline intermediate.

Scheme 1: Synthesis of a Novel 2-Morpholino-4-anilinoquinoline Derivative

Caption: Proposed synthetic route for a novel heterocycle.

Quantitative Data Summary

The following table presents representative data for the synthesis of N-(2-morpholino-5-(trifluoromethyl)phenyl)-2-morpholinoquinolin-4-amine, based on typical yields and reaction conditions for similar transformations.

StepReactant 1Amount (mmol)Reactant 2Amount (mmol)SolventTemp (°C)Time (h)ProductYield (%)
12-Morpholinoquinolin-4-ol2.17POCl₃1.5 mLNeat9534-Chloro-2-morpholinoquinoline67
24-Chloro-2-morpholinoquinoline0.87This compound1.7EthanolReflux12N-(2-morpholino-5-(trifluoromethyl)phenyl)-2-morpholinoquinolin-4-amine~70-80*

*Note: The yield for Step 2 is an estimated value based on similar reported reactions.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-morpholinoquinoline

This procedure is adapted from a previously published method.[3]

Materials:

  • 2-Morpholinoquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 2-morpholinoquinolin-4-ol (0.5 g, 2.17 mmol) in phosphorus oxychloride (1.5 mL).

  • Heat the mixture to 95 °C and maintain for 3 hours with stirring.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (40 mL).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Neutralize the solution by the dropwise addition of a saturated NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (2 x 23 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield 4-chloro-2-morpholinoquinoline as a light yellow solid.

Step 2: Synthesis of N-(2-morpholino-5-(trifluoromethyl)phenyl)-2-morpholinoquinolin-4-amine

This generalized protocol is based on the reaction of 4-chloroquinolines with anilines.[2][3][6]

Materials:

  • 4-Chloro-2-morpholinoquinoline

  • This compound

  • Ethanol

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a solution of 4-chloro-2-morpholinoquinoline (0.2 g, 0.87 mmol) in ethanol (10 mL) in a round-bottom flask, add this compound (1.7 mmol).

  • Heat the resulting mixture to reflux and maintain overnight with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the ethanol under reduced pressure.

  • Wash the resulting residue with acetone and collect the solid product by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

General Experimental Workflow

The overall workflow for the synthesis of the target heterocycle is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: Select Starting Materials prep_reactants Prepare Reactants and Solvents start->prep_reactants setup Reaction Setup: - Chlorination of Quinolinol - Reflux Conditions prep_reactants->setup reaction Nucleophilic Aromatic Substitution setup->reaction quench Reaction Quenching and Extraction reaction->quench purify Purification: - Filtration - Recrystallization (optional) quench->purify end End: Characterized Final Product purify->end

Caption: General workflow for the synthesis of the target heterocycle.

Disclaimer

The provided protocol for the synthesis of N-(2-morpholino-5-(trifluoromethyl)phenyl)-2-morpholinoquinolin-4-amine is a representative example based on established chemical principles and related literature. Researchers should conduct their own literature search and risk assessment before proceeding with any experimental work. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes: Synthesis of Bioactive Quinolines from 2-Morpholino-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds in drug discovery, exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The incorporation of a trifluoromethyl group can enhance the lipophilicity, metabolic stability, and overall pharmacokinetic profile of drug candidates.[4] Similarly, the morpholine moiety is a common feature in many approved drugs, often improving aqueous solubility and acting as a hydrogen bond acceptor. The starting material, 2-Morpholino-5-(trifluoromethyl)aniline, therefore, serves as a valuable scaffold for the synthesis of novel quinoline-based therapeutic agents.

This document provides a detailed protocol for the synthesis of a potent, bioactive quinoline derivative, 2,4-dimethyl-8-morpholino-6-(trifluoromethyl)quinoline, via the Combes quinoline synthesis. This method involves the acid-catalyzed condensation of an arylamine with a β-diketone.[5][6][7] Additionally, we present data on the bioactivity of structurally related compounds and illustrate a key signaling pathway targeted by such molecules.

Data Presentation

The following table summarizes the in vitro anticancer activity of representative trifluoromethyl- and morpholino-substituted quinoline derivatives against various cancer cell lines. This data highlights the potential of this class of compounds as potent anti-proliferative agents.

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
1 4,6,7-substituted quinolineLeukemia, CNS, Breast Cancer0.019-0.064[1]
2 Fluorinated quinoline analogueTriple-Negative Breast Cancer (MDA-MB-468)2.5 - 5[8][9]
3 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleHuman Breast Cancer (MCF-7)2.63[4]
4 3-nitro substituted phenyl-quinolineHuman Cervical Cancer (HeLa)4.49[10]
5 3-nitro substituted phenyl-quinolineHuman Breast Adenocarcinoma (MCF-7)6.67[10]
6 3-nitro substituted phenyl-quinolineProstate Cancer (DU-145)10.38[10]

Experimental Protocols

Protocol: Combes Synthesis of 2,4-dimethyl-8-morpholino-6-(trifluoromethyl)quinoline

This protocol describes the synthesis of 2,4-dimethyl-8-morpholino-6-(trifluoromethyl)quinoline from this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Reagent: To the stirred solution, add acetylacetone (1.1 eq).

  • Acid Catalysis: Slowly and carefully add concentrated sulfuric acid (2.0 eq) or polyphosphoric acid to the reaction mixture. The addition of acid is exothermic and should be done in an ice bath to control the temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2,4-dimethyl-8-morpholino-6-(trifluoromethyl)quinoline.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualization

Experimental Workflow

G cluster_workflow Experimental Workflow: Combes Synthesis A 1. Dissolve 2-Morpholino-5- (trifluoromethyl)aniline in Ethanol B 2. Add Acetylacetone A->B C 3. Add H₂SO₄ (catalyst) (ice bath) B->C D 4. Reflux for 4-6 hours C->D E 5. Quench with ice and neutralize with NaHCO₃ D->E F 6. Extract with Dichloromethane E->F G 7. Dry, filter, and concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize (NMR, MS) H->I

Caption: Workflow for the Combes synthesis of a bioactive quinoline.

Signaling Pathway

G cluster_pathway Targeted Signaling Pathway of Bioactive Quinolines cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular Cellular Processes Quinoline Bioactive Quinoline Derivative cMet c-Met Quinoline->cMet inhibition VEGFR VEGFR Quinoline->VEGFR inhibition EGFR EGFR Quinoline->EGFR inhibition PI3K PI3K/Akt/mTOR Pathway cMet->PI3K RAS Ras/Raf/MEK/ERK Pathway VEGFR->RAS EGFR->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis RAS->PI3K RAS->Proliferation

Caption: Inhibition of c-Met, VEGFR, and EGFR signaling pathways.

References

Application Notes and Protocols: Visible-Light-Induced Trifluoromethylation/Cyclization of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of trifluoromethylated heterocycles derived from anilines, focusing on visible-light-induced radical trifluoromethylation/cyclization reactions. The incorporation of a trifluoromethyl (CF3) group is a critical strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1] Visible-light photoredox catalysis offers a mild, efficient, and sustainable approach for these transformations.[1]

Core Concepts and Applications

Visible-light-induced trifluoromethylation/cyclization of aniline derivatives, particularly N-arylacrylamides, is a powerful method for constructing CF3-containing oxindoles with a quaternary carbon center.[2] This reaction typically proceeds via a radical cascade mechanism. A photocatalyst, upon excitation by visible light, generates a trifluoromethyl radical from a suitable precursor. This radical then adds to the alkene moiety of the aniline derivative, followed by an intramolecular cyclization to yield the final heterocyclic product. These protocols are valuable for the synthesis of novel scaffolds for drug discovery and development.

Reaction Mechanism and Workflow

The general mechanism involves the generation of a trifluoromethyl radical (CF3•) from a precursor by a photoexcited catalyst. This radical adds to the double bond of an N-arylacrylamide, forming a radical intermediate. Subsequent intramolecular cyclization and rearomatization yield the desired trifluoromethylated oxindole.

Below is a generalized workflow for these reactions:

Visible-Light Trifluoromethylation/Cyclization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Photocatalyst, CF3 Source, Solvent degas Degas Mixture reagents->degas Inert Atmosphere irradiate Irradiate with Visible Light degas->irradiate Stirring quench Quench Reaction irradiate->quench Reaction Completion extract Extract Product quench->extract purify Purify via Chromatography extract->purify Reaction_Mechanism PC Ir(III) Catalyst PC_excited *Ir(III) Excited State PC->PC_excited Visible Light (hν) Ir_IV Ir(IV) PC_excited->Ir_IV SET CF3_source PhSO2CF3 CF3_radical •CF3 CF3_source->CF3_radical e- from *Ir(III) Substrate N-Arylacrylamide Radical_intermediate Radical Intermediate C Substrate->Radical_intermediate + •CF3 Cyclized_radical Cyclized Radical D Radical_intermediate->Cyclized_radical Intramolecular Cyclization Cation_intermediate Cation Intermediate E Cyclized_radical->Cation_intermediate Oxidation by Ir(IV) Product CF3-Oxindole Cation_intermediate->Product -H+ Ir_IV->PC Regeneration

References

Synthesis of N-Aryl Heterocycles from Substituted Anilines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of N-aryl heterocycles, a crucial structural motif in medicinal chemistry and materials science. The protocols outlined below focus on three robust and versatile palladium- and copper-catalyzed cross-coupling reactions: Buchwald-Hartwig Amination, Ullmann Condensation, and Chan-Lam Coupling. These methods offer a broad substrate scope for the coupling of various substituted anilines with a range of heterocyclic partners.

Introduction

N-aryl heterocycles are ubiquitous scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The development of efficient and general methods for the construction of the C-N bond between an aromatic amine and a heterocyclic core is therefore of significant interest. This document details established protocols for three of the most powerful strategies to achieve this transformation, providing researchers with the necessary information to select the optimal conditions for their specific substrates.

Key Synthetic Methodologies

The synthesis of N-aryl heterocycles from substituted anilines is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The choice of methodology often depends on the nature of the coupling partners, functional group tolerance, and desired reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation.[1][2] It offers a broad substrate scope and generally proceeds with high yields under relatively mild conditions. The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][3]

General Reaction Scheme:

  • Ar-X : Aryl halide (I, Br, Cl) or triflate

  • H-N(R)-Het : Heterocyclic amine

  • Pd catalyst : e.g., Pd(OAc)₂, Pd₂(dba)₃

  • Ligand : e.g., XPhos, t-BuXPhos, BINAP

  • Base : e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[4] While traditional Ullmann conditions often required harsh reaction temperatures, modern protocols have been developed that proceed under milder conditions, often facilitated by the use of ligands.[5][6][7] This method is particularly useful for the N-arylation of imidazoles, pyrazoles, and other nitrogen-containing heterocycles.[8][9][10]

General Reaction Scheme:

  • Ar-X : Aryl halide (typically I or Br)

  • H-N(Het) : N-H containing heterocycle

  • Cu catalyst : e.g., CuI, Cu₂O, Cu(OAc)₂

  • Ligand : e.g., 1,10-Phenanthroline, L-Proline

  • Base : e.g., K₂CO₃, Cs₂CO₃, K₃PO₄

Chan-Lam Coupling

The Chan-Lam coupling provides an alternative approach for C-N bond formation using arylboronic acids as the arylating agent.[11][12] This copper-catalyzed reaction is attractive due to its often mild reaction conditions, which can sometimes be performed at room temperature and open to the air.[11][13]

General Reaction Scheme:

  • Ar-B(OH)₂ : Arylboronic acid

  • H-N(R)-Het : Heterocyclic amine

  • Cu catalyst : e.g., Cu(OAc)₂

  • Oxidant : Often atmospheric oxygen

  • Base : e.g., Pyridine, Et₃N

Data Presentation

The following tables summarize quantitative data for the synthesis of various N-aryl heterocycles using the methodologies described above.

Table 1: Buchwald-Hartwig Amination of Heterocycles with Substituted Aryl Halides

EntryHeterocycleAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Carbazole1-Bromo-4-methoxybenzenePd(OAc)₂ / XPhosNaOt-BuToluene1001295[14]
2Indole1-Chloro-3-nitrobenzenePd₂(dba)₃ / BINAPCs₂CO₃Dioxane1102488[15]
3Pyrrole2-Bromotoluene[Pd(allyl)Cl]₂ / t-BuXPhosNaOt-BuToluene1001892[14]
4Pyrazole4-IodoanisolePd(OAc)₂ / SPhosK₃PO₄t-BuOH801690[9][10]
57-Azaindole1-Bromo-3,5-dimethylbenzenePd₂(dba)₃ / XantphosK₂CO₃DMF1202485[16]

Table 2: Ullmann Condensation for N-Arylation of Heterocycles

EntryHeterocycleAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Imidazole4-Bromo-3-(trifluoromethyl)anilineCuI / 1,10-PhenanthrolineCs₂CO₃Dioxane10018~90[8]
2PyrazoleIodobenzeneCuI / N-methylglycineK₂CO₃DMSO902492[7]
31,2,3-Triazole1-Iodo-4-nitrobenzeneCuI / L-ProlineK₂CO₃DMSO601295[9][10]
4Benzimidazole2-BromopyridineCu₂O / SalicylaldoximeK₃PO₄DMF1102485[8]
5Indazole1-Iodo-2-methylbenzeneCuI / trans-1,2-CyclohexanediamineK₃PO₄Dioxane1102489[9][10]

Table 3: Chan-Lam Coupling of Heterocycles with Arylboronic Acids

EntryHeterocycleArylboronic AcidCatalystBase/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Pyrrole4-Cyanophenylboronic acidCu(OAc)₂PyridineCH₂Cl₂RT7293[11]
2ImidazolePhenylboronic acidCuClK₂CO₃MethanolReflux24>90[17]
32-NitroimidazolePhenylboronic acidCu(OTf)₂K₂CO₃MethanolRT24High[18]
4N-Benzyl-N-methylsulfamoyl azidePhenylboronic acidCuClNoneMethanolRT1.591[19]
5AnilinePhenylboronic acidCu(OAc)₂2,6-Lutidine / Myristic acidDioxane10024Good[20]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Heterocycle

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Heterocyclic amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base.

  • Add the aryl halide and the heterocyclic amine to the reaction vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Ullmann Condensation

This protocol provides a general method for the copper-catalyzed N-arylation of heterocycles.

Materials:

  • Aryl halide (1.0 mmol)

  • N-H containing heterocycle (1.2 mmol)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 10-20 mol%, if required)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., DMF or dioxane, 5 mL)

  • Reaction vial or flask

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a reaction vial, add the aryl halide, N-H containing heterocycle, CuI, ligand (if used), and base.

  • Add the anhydrous solvent.

  • Seal the vial and heat the mixture to the desired temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: General Procedure for Chan-Lam Coupling

This protocol outlines a general procedure for the copper-catalyzed N-arylation using arylboronic acids.

Materials:

  • Arylboronic acid (1.2 mmol)

  • Heterocyclic amine (1.0 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol% to 1 equivalent)

  • Base (e.g., pyridine or Et₃N, 2.0 mmol, if required)

  • Solvent (e.g., CH₂Cl₂ or methanol, 5 mL)

  • Reaction flask

  • Magnetic stirrer

Procedure:

  • To a reaction flask, add the heterocyclic amine, arylboronic acid, and Cu(OAc)₂.

  • Add the solvent and base (if necessary).

  • Stir the reaction mixture at room temperature or with gentle heating, typically open to the atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a plug of silica gel or Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Microwave-Assisted Synthesis of N-Aryl Azacycloalkanes

This protocol describes an efficient synthesis of N-aryl azacycloalkanes from substituted anilines and alkyl dihalides using microwave irradiation.[21][22]

Materials:

  • Substituted aniline (1.0 mmol)

  • Alkyl dihalide (1.1 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Water (5 mL)

  • Microwave reactor vial

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vial, combine the substituted aniline, alkyl dihalide, and potassium carbonate.

  • Add water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a short period (e.g., 20 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visualizations

The following diagrams illustrate the general workflows for the described synthetic methodologies.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Aryl Halide, Amine, Pd Catalyst, Ligand, and Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter through Celite® cool->filter extract Aqueous Work-up filter->extract purify Column Chromatography extract->purify end N-Aryl Heterocycle purify->end

Caption: General workflow for Buchwald-Hartwig amination.

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Aryl Halide, N-H Heterocycle, Cu Catalyst, and Base start->reagents solvent Add Anhydrous Solvent reagents->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Work-up cool->extract purify Column Chromatography extract->purify end N-Aryl Heterocycle purify->end

Caption: General workflow for Ullmann condensation.

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Arylboronic Acid, Amine, and Cu Catalyst start->reagents solvent Add Solvent (and Base if needed) reagents->solvent stir Stir at RT or with Gentle Heating (Open to Air) solvent->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor filter Filter through Silica/Celite® monitor->filter Reaction Complete extract Aqueous Work-up filter->extract purify Column Chromatography extract->purify end N-Aryl Heterocycle purify->end

Caption: General workflow for Chan-Lam coupling.

Logical_Relationship cluster_reactants Starting Materials cluster_methods Synthetic Methods goal Synthesis of N-Aryl Heterocycles aniline Substituted Aniline (or N-H Heterocycle) goal->aniline aryl_source Aryl Source goal->aryl_source buchwald Buchwald-Hartwig Amination aniline->buchwald ullmann Ullmann Condensation aniline->ullmann chan_lam Chan-Lam Coupling aniline->chan_lam aryl_halide Aryl Halide / Triflate aryl_source->aryl_halide aryl_boronic Arylboronic Acid aryl_source->aryl_boronic buchwald->goal ullmann->goal chan_lam->goal aryl_halide->buchwald aryl_halide->ullmann aryl_boronic->chan_lam

Caption: Logical relationships in N-aryl heterocycle synthesis.

References

Application Notes and Protocols for Kinase Inhibitors Derived from a 2-Morpholino-5-(trifluoromethyl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2-morpholino-5-(trifluoromethyl)aniline scaffold in the development of kinase inhibitors, with a particular focus on the PI3K/Akt/mTOR signaling pathway. Detailed protocols for the synthesis and evaluation of derivative compounds are provided to guide researchers in this field.

Introduction

The this compound moiety is a key structural component in a class of synthetic kinase inhibitors. The morpholine group often plays a crucial role in binding to the hinge region of the kinase ATP-binding pocket, while the trifluoromethyl group can enhance metabolic stability and binding affinity.[1] Kinase inhibitors incorporating this scaffold have shown promise in targeting key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various malignancies.[2]

Featured Application: Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Kinase inhibitors derived from the this compound scaffold can be designed to target key kinases within this pathway, such as PI3K and mTOR.

Signaling Pathway Overview

PI3K_Akt_mTOR_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Phosphorylates (Thr308) mtorc1 mTORC1 akt->mtorc1 Activates mtorc2 mTORC2 mtorc2->akt Phosphorylates (Ser473) downstream Cell Growth, Proliferation, Survival mtorc1->downstream Promotes inhibitor Anilinoquinoline Inhibitor inhibitor->pi3k Inhibits inhibitor->mtorc1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Quantitative Data Summary

The following tables summarize the inhibitory activities of a representative anilinoquinoline derivative incorporating a trifluoromethylphenyl group against various cancer cell lines and a specific kinase. This data is illustrative of the potential potency of compounds derived from the this compound scaffold.

Table 1: In Vitro Antiproliferative Activity of a Representative Anilinoquinoline

Cell LineCancer TypeGI50 (µM)[1]
A549Non-Small Cell Lung1.58
HCT-116Colon1.26
MCF7Breast2.01
PC-3Prostate1.62
U-87 MGGlioblastoma1.95

GI50: Concentration causing 50% growth inhibition.

Table 2: Kinase Inhibitory Activity of a Representative Anilinoquinoline

Kinase Target% Inhibition @ 10 µM[1]
TrkA96

Experimental Protocols

Synthesis of Anilinoquinoline Derivatives

This protocol describes a general method for the synthesis of 2-anilinoquinoline derivatives from a 2-chloroquinoline intermediate.

Synthesis_Workflow start 2-Chloroquinoline Intermediate reaction Nucleophilic Aromatic Substitution start->reaction reagent 2-Morpholino-5- (trifluoromethyl)aniline reagent->reaction product 2-Anilinoquinoline Product reaction->product

Caption: General synthetic workflow for 2-anilinoquinoline derivatives.

Materials:

  • 2-Chloroquinoline derivative

  • This compound

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve the 2-chloroquinoline derivative (1 equivalent) in ethanol in a round-bottom flask.

  • Add this compound (1.1 equivalents) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., PI3K, mTOR)

  • Kinase substrate peptide

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

  • Add 2 µL of kinase solution (containing kinase in kinase assay buffer) to each well.

  • Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.[3][4][5]

Materials:

  • Cancer cell line of interest (e.g., A549, HCT-116)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the GI50 value.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with an inhibitor.[6][7][8]

Materials:

  • Cancer cell line of interest

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST (3 x 10 minutes).

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST (3 x 10 minutes).

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH. Analyze the ratio of phosphorylated to total protein to assess pathway inhibition.

References

Troubleshooting & Optimization

Troubleshooting low yield in "2-Morpholino-5-(trifluoromethyl)aniline" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of 2-Morpholino-5-(trifluoromethyl)aniline. The primary synthetic route is assumed to be a Buchwald-Hartwig amination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and versatile method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] This reaction involves the cross-coupling of an aryl halide (or triflate), typically 2-bromo-5-(trifluoromethyl)aniline or 2-chloro-5-(trifluoromethyl)aniline, with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: What are the critical components of a successful Buchwald-Hartwig amination for this synthesis?

A2: The success of this reaction is highly dependent on the careful selection of several key components[4]:

  • Palladium Precatalyst: A source of palladium(0) is essential. Common precatalysts are used to ensure the efficient generation of the active catalytic species.

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting the key steps of the catalytic cycle and stabilizing the palladium intermediates. The choice of ligand can significantly impact reaction rates and yields.[3][4]

  • Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. The choice of base can affect the reaction rate and compatibility with other functional groups.[2]

  • Solvent: Anhydrous, aprotic solvents are typically used to dissolve the reagents and stabilize the catalytic species.[4][5]

  • Inert Atmosphere: The reaction is sensitive to air and moisture, so it is critical to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen).[2][4]

Q3: Are there any known common side reactions that can lower the yield?

A3: Yes, a common side reaction in Buchwald-Hartwig aminations is the hydrodehalogenation of the aryl halide starting material.[1][3] This results in the formation of 3-(trifluoromethyl)aniline instead of the desired product. Another potential issue is the formation of undesired byproducts from reactions with competing nucleophiles if impurities are present.

Troubleshooting Guide for Low Yield

Issue 1: No or very low conversion of starting material.

Possible Cause & Solution

  • Inactive Catalyst: The palladium precatalyst may have degraded due to improper storage or handling.

    • Recommendation: Use a freshly opened bottle of the palladium precatalyst or a precatalyst from a reliable source. Consider using a more robust, air-stable precatalyst.

  • Inappropriate Ligand: The chosen phosphine ligand may not be optimal for this specific transformation, especially with an electron-deficient substrate.

    • Recommendation: Screen a variety of bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos, which are often effective for coupling electron-deficient aryl halides.[4]

  • Insufficiently Strong Base: The base may not be strong enough to deprotonate the morpholine effectively.

    • Recommendation: If using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), consider switching to a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[2]

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Recommendation: Gradually increase the reaction temperature, monitoring for any signs of decomposition.

Issue 2: Formation of hydrodehalogenation byproduct.

Possible Cause & Solution

  • Presence of Water: Traces of water in the reaction mixture can lead to the formation of palladium hydride species, which cause hydrodehalogenation.

    • Recommendation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and ensure all reagents are dry.[2]

  • Suboptimal Ligand-to-Palladium Ratio: An incorrect ligand-to-palladium ratio can lead to the formation of undesired catalytic species.

    • Recommendation: Ensure the correct stoichiometry of the ligand and palladium precatalyst is used as specified in the protocol.

Issue 3: Reaction stalls before completion.

Possible Cause & Solution

  • Catalyst Decomposition: The catalyst may be decomposing over the course of the reaction.

    • Recommendation: Consider using a more stable palladium precatalyst. It may also be beneficial to add a second portion of the catalyst and ligand to the reaction mixture.

  • Inhibition by Reaction Components: The iodide formed from an aryl iodide starting material can sometimes inhibit the catalyst.[5]

    • Recommendation: If using an aryl iodide, it may be beneficial to switch to the corresponding aryl bromide or chloride.

Data Presentation: Troubleshooting and Expected Yield Improvement

The following table summarizes common issues and the potential impact of corrective actions on the reaction yield. The yields are representative and may vary based on specific reaction conditions.

Observed Issue Probable Cause Suggested Solution Initial Low Yield (%) Expected Improved Yield (%)
No reactionInactive catalystUse a fresh, high-quality palladium precatalyst.< 5%> 70%
Low conversionSuboptimal ligandScreen bulky biarylphosphine ligands (e.g., XPhos, RuPhos).10-30%> 80%
Predominant hydrodehalogenationPresence of moistureUse rigorously dried glassware and anhydrous solvents.5-20% (product)> 75% (product)
Reaction stallsCatalyst degradationUse a more stable precatalyst or add a second portion of catalyst.40-60%> 85%
Incomplete reactionInsufficiently strong baseSwitch from a weak base (e.g., K₃PO₄) to a stronger base (e.g., NaOtBu).20-50%> 80%

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization. It is adapted from a similar procedure for the amination of an electron-deficient aryl bromide.[4]

Materials:

  • 2-Bromo-5-(trifluoromethyl)aniline

  • Morpholine

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add sodium tert-butoxide (1.2-1.5 equivalents), 2-bromo-5-(trifluoromethyl)aniline (1.0 equivalent), and morpholine (1.1-1.2 equivalents).

  • Addition of Solvent: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the 2-bromo-5-(trifluoromethyl)aniline.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions 2-Bromo-5-(trifluoromethyl)aniline 2-Bromo-5-(trifluoromethyl)aniline Product This compound 2-Bromo-5-(trifluoromethyl)aniline->Product Morpholine Morpholine Morpholine->Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion < 20% stalled Reaction Stalled check_conversion->stalled 20-80% hydrodehalogenation Hydrodehalogenation Observed check_conversion->hydrodehalogenation Side Product troubleshoot_catalyst Verify Catalyst/Ligand Activity Increase Temperature no_conversion->troubleshoot_catalyst troubleshoot_stability Use More Stable Precatalyst Add More Catalyst stalled->troubleshoot_stability troubleshoot_conditions Check for Moisture Optimize Solvent/Base hydrodehalogenation->troubleshoot_conditions end Yield Improved troubleshoot_catalyst->end troubleshoot_conditions->end troubleshoot_stability->end

Caption: A logical workflow for troubleshooting low yield reactions.

Reaction_Components center Buchwald-Hartwig Amination aryl_halide Aryl Halide (e.g., 2-Bromo-5-(trifluoromethyl)aniline) center->aryl_halide amine Amine (Morpholine) center->amine catalyst Palladium Precatalyst center->catalyst ligand Phosphine Ligand center->ligand base Base (e.g., NaOtBu) center->base solvent Anhydrous Solvent (e.g., Toluene) center->solvent

Caption: Key components for a successful Buchwald-Hartwig amination reaction.

References

Preventing oxidation and discoloration of trifluoromethylaniline compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting the oxidation and discoloration of trifluoromethylaniline compounds.

Frequently Asked Questions (FAQs)

Q1: My trifluoromethylaniline compound, which is supposed to be a white or colorless solid/liquid, has turned yellow or brown. What happened?

A1: The development of a yellow or brownish color is a common indicator of degradation in aniline derivatives. This is most often caused by oxidation upon exposure to air (oxygen) and light.[1][2][3] The formation of these colored impurities suggests a decrease in the purity of your compound.[2]

Q2: What are the optimal storage conditions to ensure the long-term stability of trifluoromethylaniline and its derivatives?

A2: To ensure longevity and maintain purity, these compounds should be stored with the following precautions:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][2]

  • Container: Use a tightly sealed, airtight container to prevent exposure to air and moisture.[1][4][5] An amber or opaque vial is recommended to protect from light.[2]

  • Temperature: Store in a cool, dry, and well-ventilated area.[1][4][6] For long-term storage, refrigeration at 2-8°C is advisable.[2][7][8]

  • Purity: Ensure the compound is stored away from incompatible materials.[1]

Q3: Is a slightly discolored trifluoromethylaniline compound still usable in my experiments?

A3: While a minor color change may not significantly affect the outcome of some reactions, it indicates the presence of impurities.[1] For high-purity applications, such as in drug development or for sensitive catalytic reactions, these impurities can be problematic, leading to unexpected side products or lower yields.[1][2] It is strongly recommended to assess the purity of the discolored reagent using analytical techniques like HPLC, TLC, or NMR before use.[1][2]

Q4: What substances are incompatible with trifluoromethylaniline compounds?

A4: Trifluoromethylanilines should not be stored with or exposed to strong oxidizing agents, strong acids, or acid chlorides.[1][6][9] Contact with these substances can lead to vigorous reactions and rapid degradation of the compound.

Q5: I am observing unexpected side products or low yields in my reaction. Could this be related to the stability of my trifluoromethylaniline starting material?

A5: Yes, this is a strong possibility. The use of a degraded trifluoromethylaniline, containing oxidative impurities, can lead to the formation of unexpected side products and is a common cause of poor reaction yields.[1][2] It is crucial to verify the purity of your starting material before beginning your experiment.[2] Performing the reaction under an inert atmosphere can also help prevent further degradation during the process.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of trifluoromethylaniline compounds.

Problem Possible Cause(s) Suggested Solution(s)
Compound Discoloration (Yellowing/Browning) 1. Exposure to Air (Oxidation): The container is not airtight, or the compound was handled in the air for an extended period.[1][2] 2. Exposure to Light (Photodegradation): The compound was stored in a clear container.[1][2] 3. Improper Temperature: Storage at elevated temperatures accelerates degradation.[10]1. Store Under Inert Gas: Always store under a nitrogen or argon atmosphere.[1][2] 2. Use Proper Containers: Store in a tightly sealed amber or opaque vial.[2] 3. Refrigerate: For long-term storage, keep at 2-8°C.[2]
Low or No Reaction Yield 1. Degraded Starting Material: The trifluoromethylaniline has oxidized, reducing the concentration of the active reagent.[1][2] 2. Incompatible Reaction Conditions: The reaction is being run open to the atmosphere, causing oxidation of the aniline during the reaction.[1]1. Verify Reagent Purity: Check the purity of the aniline using HPLC or TLC. If impurities are significant, purify the reagent by column chromatography or recrystallization before use.[1] 2. Run Reaction Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent in-situ oxidation.[1]
Unexpected Byproducts in Reaction 1. Impurities in Starting Material: Oxidative or other impurities in the trifluoromethylaniline are participating in the reaction.[2][11] 2. Reaction with Solvent: The aniline may be reacting with the solvent, especially at elevated temperatures.[1]1. Purify Starting Material: Ensure all starting materials are pure before beginning the reaction.[1] 2. Choose a Stable Solvent: Select a solvent known to be inert under your reaction conditions.[1]
Difficulty in Product Purification 1. Emulsion During Workup: Aniline derivatives can sometimes cause emulsions during aqueous extraction.[1] 2. Product Instability on Silica Gel: The product may be degrading on acidic silica gel during chromatography.[1]1. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[1] 2. Use Deactivated Silica/Alumina: Deactivate silica gel with a base (e.g., 1% triethylamine in the eluent) or use neutral alumina for chromatography.[1]

Summary of Storage Conditions & Stability

The following table summarizes the critical factors affecting the stability of trifluoromethylaniline compounds and the recommended handling procedures.

Factor Effect on Stability Recommended Handling & Storage Primary Citations
Air (Oxygen) Primary cause of oxidation, leading to colored impurities.Store in a tightly sealed container under an inert (N₂ or Ar) atmosphere.[1][2][12]
Light Promotes photodegradation, accelerating discoloration.Store in amber or opaque containers to protect from light.[1][2]
Temperature Higher temperatures increase the rate of degradation.Store in a cool (2-8°C for long-term), dry, well-ventilated area.[2][10]
Moisture Can contribute to hydrolytic degradation, although the CF₃ group is relatively stable.Store in a dry environment with a tightly sealed container.[1][5]
pH Extremes in pH (strong acids or bases) can promote decomposition.Avoid contact with strong acids and bases during storage.[1][2]
Incompatible Materials Strong oxidizing agents will cause rapid degradation.Store separately from strong oxidizing agents and strong acids.[1][6][9]

Visualized Workflows and Pathways

OxidationPathway General Oxidation Pathway of Trifluoromethylaniline cluster_conditions Degradation Factors A Trifluoromethylaniline (Colorless) B Oxidized Intermediates (e.g., Radicals, Imines) A->B C Colored Impurities (e.g., Nitroso, Nitro, Azo compounds) B->C Further Oxidation & Dimerization Air Air (O₂) Air->B Light Light (UV) Light->B

Caption: Simplified pathway for the oxidative discoloration of trifluoromethylaniline.

ExperimentalWorkflow Workflow for Handling a Discolored Compound start Receive or Retrieve Trifluoromethylaniline visual_check Visually Inspect Compound start->visual_check hplc_check Assess Purity via HPLC, TLC, or NMR visual_check->hplc_check Discolored use_reaction Proceed with Experiment visual_check->use_reaction Colorless/ As Expected decision Purity Acceptable? hplc_check->decision purify Purify via Column Chromatography or Recrystallization decision->purify No decision->use_reaction Yes purify->hplc_check Re-assess Purity discard Discard or Re-order

Caption: Decision workflow for assessing and handling a discolored sample.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for assessing the purity of a trifluoromethylaniline sample.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Sample Diluent: 50:50 mixture of Acetonitrile and Water.

  • Reference standard of the specific trifluoromethylaniline (if available).

  • Sample of discolored trifluoromethylaniline.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the trifluoromethylaniline sample.

  • Dissolve the sample in 10 mL of the sample diluent to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the sample diluent.

  • Filter the final solution through a 0.45 µm membrane filter before injection to remove particulates.[2]

3. Chromatographic Conditions (Starting Point):

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 254 nm (or a wavelength appropriate for the specific compound's UV absorbance maximum).[2]

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% B to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate for 5 minutes before the next injection.

4. Analysis:

  • Inject the prepared sample.

  • Identify the main peak corresponding to the trifluoromethylaniline.

  • Calculate the purity using the area normalization method (Area of main peak / Total area of all peaks * 100%).

  • The appearance of multiple new peaks, especially early-eluting (more polar) ones, compared to a reference standard or a fresh sample, indicates the presence of degradation products.[2]

Protocol 2: Purification of Discolored Trifluoromethylaniline by Column Chromatography

This protocol provides a general method for purifying a discolored (oxidized) trifluoromethylaniline.

1. Materials:

  • Silica gel (230-400 mesh).

  • Solvents: Hexanes (or heptane) and Ethyl Acetate (EtOAc), HPLC grade.

  • Triethylamine (Et₃N).

  • Glass chromatography column.

  • Thin Layer Chromatography (TLC) plates (silica gel).

  • Discolored trifluoromethylaniline sample.

2. Method:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the discolored sample on a TLC plate and elute with varying ratios of Hexanes/EtOAc. The goal is to find a solvent system where the main, less polar product spot (Rf ≈ 0.3-0.4) is well-separated from the more polar, colored impurities that often remain near the baseline.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., 95:5 Hexanes/EtOAc). To neutralize the acidic silica gel, which can cause degradation, add 0.5-1% triethylamine to the eluent mixture.[1]

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude, discolored trifluoromethylaniline in a minimum amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified, colorless trifluoromethylaniline.

Protocol 3: Forced Degradation (Stress Testing) Study

This study helps to understand the intrinsic stability of a trifluoromethylaniline compound under various stress conditions.

1. Objective: To evaluate the stability of the compound under hydrolytic (acidic, basic), oxidative, and photolytic stress.[13]

2. Sample Preparation:

  • Prepare a stock solution of the pure trifluoromethylaniline in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 1N HCl. Incubate at 60°C for 24 hours.[13]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 1N NaOH. Incubate at 60°C for 24 hours.[13]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[13]

  • Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept alongside.[1]

  • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

4. Analysis:

  • At specified time points (e.g., 2, 8, 24 hours), take a sample from each stress condition.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Analyze all samples by the developed HPLC method (Protocol 1).

  • Compare the chromatograms of the stressed samples to the control sample. Calculate the percentage degradation by observing the decrease in the main peak area and the formation of new impurity peaks. This data provides critical information on the compound's degradation pathways.

References

Identification of byproducts in the synthesis of "2-Morpholino-5-(trifluoromethyl)aniline" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Morpholino-5-(trifluoromethyl)aniline and its derivatives. The guidance provided is based on established principles of organic chemistry, with a focus on the widely utilized Buchwald-Hartwig amination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In this specific synthesis, 2-halo-5-(trifluoromethyl)aniline (where halo is typically bromo or chloro) is reacted with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are:

  • Aryl Halide: 2-Bromo-5-(trifluoromethyl)aniline or 2-Chloro-5-(trifluoromethyl)aniline. The bromo- derivative is generally more reactive.

  • Amine: Morpholine.

  • Catalyst: A palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).

  • Ligand: A bulky electron-rich phosphine ligand, for example, XPhos, SPhos, or RuPhos.

  • Base: A non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common choice.

Q3: I am observing a significant amount of a byproduct with a mass corresponding to the starting aryl halide minus the halogen. What is this and how can I minimize it?

A3: This byproduct is likely the result of a side reaction called hydrodehalogenation, where the halogen atom on the aryl halide is replaced by a hydrogen atom. This can occur as a competing reaction in the catalytic cycle. To minimize its formation, ensure strictly anhydrous and anaerobic (oxygen-free) reaction conditions. Optimizing the ligand-to-palladium ratio and using a less sterically hindered phosphine ligand can sometimes suppress this side reaction.[1][2]

Q4: My reaction is sluggish or does not go to completion. What are the potential causes?

A4: Several factors can lead to an incomplete reaction:

  • Catalyst Inactivity: The palladium catalyst can be sensitive to air and moisture. Ensure proper handling under an inert atmosphere (e.g., nitrogen or argon). The quality of the palladium precursor and ligand is also critical.

  • Base Quality: The base, typically sodium tert-butoxide, is highly hygroscopic. Using old or improperly stored base can significantly hinder the reaction.

  • Solvent Purity: The solvent (commonly toluene or dioxane) must be anhydrous.

  • Insufficient Temperature: While some modern catalyst systems work at lower temperatures, many Buchwald-Hartwig reactions require heating to achieve a reasonable reaction rate.

Q5: Are there any known impurities in the starting materials that I should be aware of?

A5: Yes, impurities in the starting aryl halide can carry through the reaction or lead to unexpected byproducts. For instance, in the case of 3-bromo-5-(trifluoromethyl)aniline, the presence of di-bromo derivatives has been reported. It is advisable to check the purity of your starting materials by techniques such as NMR or GC-MS before use.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Issue Potential Cause Recommended Action
Low Yield of Desired Product Inefficient catalyst system.Screen different palladium precursors and phosphine ligands. The choice of ligand is crucial and can significantly impact the yield.
Non-optimal reaction temperature.Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
Insufficient amount of base.Use a slight excess of the base (e.g., 1.2-1.5 equivalents). Ensure the base is fresh and of high purity.
Formation of a Diarylamine Byproduct Reaction of the product with the starting aryl halide.This is more common with primary amines but can occur. Using a slight excess of the morpholine can help to outcompete this side reaction.
Presence of Dark, Insoluble Material (Palladium Black) Catalyst decomposition.This indicates the precipitation of palladium metal. Ensure rigorous exclusion of air and moisture. Using a more robust ligand can also prevent catalyst decomposition.
Difficult Purification Co-elution of byproducts with the product.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method if the product is a solid.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general methodology for the synthesis of this compound. Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions and scales.

Materials:

  • 2-Bromo-5-(trifluoromethyl)aniline (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd₂(dba)₃ (0.01 eq)

  • XPhos (0.02 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-5-(trifluoromethyl)aniline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by the morpholine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Quantitative Data

The following table summarizes typical, though not guaranteed, quantitative data for the synthesis of this compound via Buchwald-Hartwig amination. Actual results may vary depending on the specific reaction conditions and scale.

Parameter Typical Value Notes
Yield of Main Product 75-95%Highly dependent on the catalyst system and reaction conditions.
Purity (after chromatography) >98%Can be further improved by recrystallization if necessary.
Hydrodehalogenation Byproduct <5%Minimized under inert and anhydrous conditions.
Other Byproducts <2%Includes potential diarylamine and products from ligand decomposition.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Add Reagents (Aryl Halide, Morpholine, Pd Catalyst, Ligand, Base) solvent 2. Add Anhydrous Solvent reagents->solvent In Schlenk Flask reaction 3. Heat under Inert Atmosphere solvent->reaction workup 4. Aqueous Workup & Extraction reaction->workup purification 5. Column Chromatography workup->purification product 6. Pure Product purification->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Incomplete Reaction check_conditions Check Reaction Conditions: - Inert Atmosphere? - Anhydrous Solvent? - Fresh Base? start->check_conditions check_catalyst Check Catalyst System: - Active Catalyst? - Appropriate Ligand? check_conditions->check_catalyst Conditions OK optimize_temp Optimize Temperature check_catalyst->optimize_temp Catalyst OK screen_ligands Screen Different Ligands/Catalysts check_catalyst->screen_ligands Suspect Catalyst byproduct Significant Byproduct Formation? optimize_temp->byproduct Temp OK adjust_temp Adjust Temperature optimize_temp->adjust_temp Temp Not Optimal hydrodehalogenation Hydrodehalogenation Byproduct byproduct->hydrodehalogenation Yes other_byproduct Other Byproducts byproduct->other_byproduct No improve_inertness Improve Inert Atmosphere Technique hydrodehalogenation->improve_inertness analyze_byproduct Characterize Byproduct (MS, NMR) other_byproduct->analyze_byproduct

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimizing Suzuki Coupling with Electron-deficient Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide targeted guidance for optimizing Suzuki-Miyaura cross-coupling reactions with challenging electron-deficient anilines. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate common issues and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an electron-deficient aniline is resulting in a low yield or failing completely. What are the most common initial checks I should perform?

A1: Low yields in Suzuki couplings involving electron-deficient anilines can often be attributed to a few critical factors. Begin by systematically evaluating your reagents and reaction setup:

  • Catalyst and Ligand Integrity: The active Pd(0) catalyst is sensitive to oxygen. Ensure your palladium source and phosphine ligands are fresh, have been stored correctly under an inert atmosphere, and have not been exposed to air, which can lead to oxidation and deactivation.

  • Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas, such as argon or nitrogen, before adding the catalyst and that a positive pressure of inert gas is maintained throughout the reaction.

  • Solvent and Reagent Purity: Use anhydrous and degassed solvents, as water and oxygen can deactivate the catalyst. Ensure your base is of high purity and finely ground to maximize its reactivity.

  • Aryl Halide Reactivity: The reactivity of the aryl halide partner significantly influences the reaction's success. The general reactivity trend is I > Br > OTf >> Cl.[1] Couplings with aryl chlorides are particularly challenging and often necessitate more specialized, highly active catalyst systems.[1]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, especially when the desired cross-coupling is slow. This can be minimized by:

  • Strict Oxygen Exclusion: Rigorously degas all solvents and the reaction mixture. The presence of oxygen can promote the formation of Pd(II) species that lead to homocoupling.

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient, contributing to side reactions.

  • Appropriate Ligand Choice: Employing bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.

Q3: Protodeboronation of my boronic acid seems to be a major issue. What strategies can I employ to mitigate this?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent cause of low yields. To address this:

  • Choice of Base: While a base is necessary, some can promote protodeboronation, especially in the presence of water. Using milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ can be advantageous.[2]

  • Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation. Employing anhydrous conditions with a suitable base can help minimize this side reaction.

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester. These are generally less prone to protodeboronation.

Q4: The nitrogen atom in my aniline substrate appears to be inhibiting the catalyst. How can I overcome this?

A4: The lone pair of electrons on the aniline's nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. To counter this:

  • Use of Bulky Ligands: Employing sterically hindered ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can prevent the aniline from binding to the palladium center and deactivating it.

  • Protecting the Amine: In some challenging cases, protecting the aniline's amino group with a suitable protecting group can be an effective strategy. However, this adds extra steps to the synthetic route.

Troubleshooting Guides

Low Yield or No Reaction

If you are experiencing low to no yield, a systematic approach to troubleshooting is essential. The following decision tree can help guide your optimization efforts.

G Troubleshooting Low Yield start Low Yield / No Reaction check_reagents Check Reagent Quality (Aniline, Boronic Acid, Catalyst, Ligand, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK replace_reagents Use Fresh/Pure Reagents check_reagents->replace_reagents Degraded/Impure side_reactions Analyze for Side Reactions (Homocoupling, Protodeboronation) check_conditions->side_reactions Conditions OK fix_conditions Ensure Rigorous Inert Atmosphere Optimize Temperature check_conditions->fix_conditions Issues Found optimize_catalyst Optimize Catalyst System (Screen Ligands and Pd Source) side_reactions->optimize_catalyst Minimal side reactions homocoupling_issue Improve Degassing Use Pd(0) source side_reactions->homocoupling_issue Homocoupling observed protodeboronation_issue Use Anhydrous Conditions Switch to Boronic Ester Use Milder Base side_reactions->protodeboronation_issue Protodeboronation observed optimize_base Optimize Base (Screen different bases) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent (Screen different solvents) optimize_base->optimize_solvent

Caption: A workflow to diagnose and resolve common issues leading to low yields.

Data Presentation

The choice of catalyst, ligand, base, and solvent is critical for the successful Suzuki coupling of electron-deficient anilines. The following tables provide a summary of reaction conditions and corresponding yields for the coupling of various halo-nitroanilines with arylboronic acids.

Table 1: Suzuki Coupling of 2,6-dibromo-4-nitroaniline with Arylboronic Acids [3]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methylphenylboronic acidPd(OAc)₂ (0.5)K₂CO₃DMF/H₂O80195
24-Methoxyphenylboronic acidPd(OAc)₂ (0.5)K₂CO₃DMF/H₂O801.596
34-Formylphenylboronic acidPd(OAc)₂ (0.5)K₂CO₃DMF/H₂O80292
44-Fluorophenylboronic acidPd(OAc)₂ (0.5)K₂CO₃DMF/H₂O801.593

Table 2: Comparison of Catalytic Systems for the Coupling of Unprotected Halo-indazoles and -indoles [4]

EntryAryl HalideBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
13-ChloroindazolePhenylboronic acidPd₂(dba)₃ (2.0)SPhosK₃PO₄Dioxane/H₂O1002456
23-ChloroindazolePhenylboronic acidP1 (6.0)-K₃PO₄Dioxane/H₂O1002475
36-ChloroindolePhenylboronic acidP1 (1.0)-K₃PO₄Dioxane/H₂O60597
46-Chloroindole4-Methoxyphenylboronic acidP1 (1.5)-K₃PO₄Dioxane/H₂O60899

Note: P1 is a palladacycle precatalyst.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Electron-Deficient Aniline

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Electron-deficient halo-aniline (e.g., 2-bromo-4-nitroaniline) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1, 10 mL)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the electron-deficient halo-aniline, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst and phosphine ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X r_pdx_l R-Pd(II)-X (L_n) oxidative_addition->r_pdx_l transmetalation Transmetalation r_pdx_l->transmetalation R'-B(OH)₂, Base r_pdr_l R-Pd(II)-R' (L_n) transmetalation->r_pdr_l reductive_elimination Reductive Elimination r_pdr_l->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow

This diagram outlines the general experimental workflow for performing a Suzuki-Miyaura coupling reaction.

G Experimental Workflow setup Reaction Setup (Add Solids to Flask) inert Establish Inert Atmosphere (Evacuate & Backfill 3x) setup->inert add_reagents Add Catalyst, Ligand, & Degassed Solvent inert->add_reagents react Heat and Stir Reaction add_reagents->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify

Caption: A typical experimental workflow for Suzuki coupling.

References

Technical Support Center: Purification of 2-Morpholino-5-(trifluoromethyl)aniline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of "2-Morpholino-5-(trifluoromethyl)aniline" and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side-reactions, or degradation. These may include:

  • Unreacted Starting Materials: Such as 2-halo-5-(trifluoromethyl)aniline or morpholine.

  • Hydrodehalogenation Products: If synthesized via a Buchwald-Hartwig amination, the starting aryl halide may be reduced, leading to the formation of 4-(trifluoromethyl)aniline.

  • Oxidation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, especially if exposed to air and light. This can result in a discoloration of the product, turning it yellow or brown.[1]

  • Palladium Residues: If a palladium catalyst is used for the synthesis, residual palladium may remain in the crude product.

Q2: My purified this compound is a colored solid/oil, but I expect a colorless compound. What is the cause?

A2: The development of a yellow or brownish color in aniline derivatives is often due to oxidation or the presence of trace impurities.[1] While minor discoloration may not affect the outcome of all subsequent reactions, for sensitive applications, high purity is crucial. It is recommended to minimize exposure of the compound to air and light.[2][3] Storing under an inert atmosphere (nitrogen or argon) is advisable.

Q3: What are the recommended storage conditions for this compound to maintain its purity?

A3: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere like nitrogen or argon.[2][3] For long-term storage, refrigeration (2-8°C) is recommended.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of substituted anilines and can be used to identify and quantify impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure of the final product and identifying any structural isomers or major impurities.

Troubleshooting Guides

Purification by Flash Chromatography

Problem: Co-elution of the product with an impurity.

  • Possible Cause: The solvent system used for elution does not provide adequate separation of the product and the impurity due to similar polarities.

  • Troubleshooting Steps:

    • TLC Screening: Perform a thorough screen of different solvent systems using Thin Layer Chromatography (TLC) to find a system that maximizes the difference in Rf values between your product and the impurity. Aim for an Rf of 0.15-0.35 for the product.[4]

    • Solvent System Modification: If using a standard hexane/ethyl acetate system, try adding a small amount of a third solvent with different properties, such as dichloromethane or a few drops of triethylamine for basic compounds, to alter the selectivity of the separation.[5]

    • Gradient Elution: Employ a shallow gradient during elution. A slow, gradual increase in the polar solvent can improve the resolution of closely eluting compounds.[4]

    • Change Stationary Phase: If normal-phase silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or reversed-phase C18 silica.[6]

Problem: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to displace the compound from the silica gel.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. For very polar compounds, a system like dichloromethane/methanol may be necessary.[4]

    • Check Solubility: Ensure your compound is soluble in the mobile phase. Poor solubility can lead to streaking and poor recovery.[4]

Purification by Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solute has come out of the solution as a liquid because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.[7]

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.[7]

    • Dilute and Cool Slowly: Re-dissolve the oil by adding more hot solvent and then allow the solution to cool down much more slowly. Moving the flask to a Dewar filled with warm water can achieve slow cooling.

    • Change Solvent System: The chosen solvent may not be appropriate. Select a solvent with a lower boiling point or use a solvent mixture.

Problem: Low recovery of the purified product.

  • Possible Cause:

    • Using an excessive amount of solvent.[7]

    • The compound has significant solubility in the cold solvent.

    • Premature crystallization during hot filtration.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7]

    • Cool Thoroughly: Cool the solution in an ice bath to minimize the solubility of your product in the mother liquor.

    • Prevent Premature Crystallization: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration.[7]

Data Presentation

Table 1: Comparison of Purification Techniques

TechniquePurity Achieved (Typical)Yield (Typical)ThroughputKey AdvantagesKey Disadvantages
Flash Chromatography >98%70-90%ModerateGood for separating complex mixtures and removing baseline impurities.Can be solvent and time-intensive.
Recrystallization >99% (for crystalline solids)50-80%HighCan provide very high purity in a single step; scalable.Only suitable for solid compounds; risk of "oiling out".
Acid-Base Extraction Variable (as a pre-purification step)>90%HighEffectively removes acidic or basic impurities.Not suitable for separating neutral impurities with similar properties.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude "this compound" in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., start with 20% ethyl acetate in hexanes and adjust the polarity).

    • Visualize the spots under UV light. The ideal solvent system should give the product an Rf value of approximately 0.25.[4]

  • Column Preparation:

    • Select an appropriately sized silica gel column for the amount of crude material.

    • Pack the column using the wet slurry method with the chosen eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.[4]

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, toluene, or mixtures like ethanol/water, hexane/ethyl acetate) to each tube.[7][8]

    • Observe the solubility at room temperature and upon gentle heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[7]

  • Dissolution:

    • Place the crude "this compound" in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[7]

  • Hot Filtration:

    • Preheat a funnel and a clean receiving flask.

    • Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature to form crystals.

    • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_chromatography Chromatography cluster_crystallization Crystallization cluster_extraction Extraction cluster_analysis Purity Analysis crude_product Crude Reaction Mixture flash_chrom Flash Chromatography crude_product->flash_chrom recrystall Recrystallization crude_product->recrystall If Solid acid_base Acid-Base Extraction crude_product->acid_base Initial Cleanup hplc Preparative HPLC flash_chrom->hplc For High Purity purity_check Purity & Structure Confirmation (HPLC, NMR) flash_chrom->purity_check hplc->purity_check recrystall->purity_check acid_base->flash_chrom acid_base->recrystall If Solid

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_recovery Solutions for Low Recovery start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No scratch Scratch Flask / Add Seed Crystal oiling_out->scratch Yes success Pure Crystals Obtained low_recovery->success No min_solvent Use Minimum Hot Solvent low_recovery->min_solvent Yes cool_slowly Re-dissolve & Cool Slower scratch->cool_slowly change_solvent Change Solvent System cool_slowly->change_solvent change_solvent->start cool_ice Cool in Ice Bath min_solvent->cool_ice preheat Preheat Filtration Apparatus cool_ice->preheat preheat->start

Caption: Troubleshooting logic for common issues in recrystallization.

References

Managing side reactions in Buchwald-Hartwig amination of complex anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of complex anilines.

Troubleshooting Guides

This section addresses specific issues that may arise during the Buchwald-Hartwig amination of complex anilines, offering potential causes and solutions.

Issue 1: Low or No Conversion of Starting Material

  • Question: I am not observing any significant formation of my desired product. What are the potential reasons for this lack of reactivity?

  • Answer: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors, often related to the catalyst, reagents, or reaction conditions.

    • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1][2] Amines with α-hydrogens are typically required for the reduction of Pd(II) to Pd(0); if your amine lacks these, consider adding a different reducing agent or using a Pd(0) source directly.[1] Additionally, ensure your phosphine ligands have not oxidized, as this can inhibit catalyst activity.

    • Poor Ligand Choice: The selected ligand may not be suitable for your specific complex aniline. Sterically hindered anilines or those with coordinating groups often require bulky, electron-rich phosphine ligands to promote the desired reactivity.[3][4] Consider screening a variety of ligands, such as biarylphosphines (e.g., XPhos, SPhos, RuPhos) or ferrocene-based ligands.[3][4]

    • Inappropriate Base: The base may be too weak to deprotonate the aniline or the palladium-amine complex, a crucial step in the catalytic cycle.[5] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, though they may require higher temperatures or longer reaction times.[1][6]

    • Solvent Effects: The choice of solvent can significantly impact the reaction. Nonpolar solvents like toluene or dioxane are generally favored.[1] In some cases, polar aprotic solvents may be required, but they can also lead to catalyst decomposition.

    • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier, especially with less reactive aryl chlorides.[2] A typical temperature range is 80-100°C.[2]

    Troubleshooting Workflow for Low Conversion

    G start Low/No Conversion catalyst Check Catalyst Activity - Use Pd(0) source? - Fresh Ligand? start->catalyst ligand Screen Ligands - Bulky biarylphosphines? - Ferrocene-based? catalyst->ligand base Evaluate Base - Stronger base (NaOtBu)? - Weaker base for sensitive substrates? ligand->base conditions Optimize Conditions - Increase Temperature? - Change Solvent? base->conditions outcome Improved Conversion conditions->outcome

    Troubleshooting workflow for low reaction conversion.

Issue 2: Significant Formation of Hydrodehalogenation Product

  • Question: My main side product is the hydrodehalogenated starting material. How can I minimize this side reaction?

  • Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, arising from β-hydride elimination.[3][7] This is particularly prevalent with primary amines.[8]

    • Ligand Selection: The choice of ligand is critical in suppressing hydrodehalogenation.[7] Bulky, electron-rich phosphine ligands can sterically hinder the β-hydride elimination pathway and promote the desired reductive elimination to form the C-N bond.[3][5] Ligands like tBuBrettPhos have been specifically designed to be effective for primary amines.[8]

    • Base and Solvent: The reaction conditions can influence the rate of hydrodehalogenation. While strong bases are often necessary, their combination with certain solvents can favor the side reaction. A careful screening of base and solvent combinations is recommended.

    • Alternative Catalytic Systems: Recent studies have shown that bimetallic palladium-copper (Pd-Cu) nanocatalyst systems in aqueous micelles can suppress hydrodehalogenation by favoring the amination pathway.[9]

    Key Parameters to Minimize Hydrodehalogenation

    G params Parameter Ligand Base Solvent Catalyst System solutions Solution Bulky, electron-rich phosphines (e.g., tBuBrettPhos) Screen base-solvent combinations Non-polar aprotic (e.g., Toluene) Consider Pd-Cu bimetallic systems params->solutions

    Parameters to adjust to minimize hydrodehalogenation.

Issue 3: Formation of Diarylation or Other Unexpected Byproducts

  • Question: I am observing the formation of diarylated aniline or other unexpected byproducts. What could be the cause?

  • Answer: The formation of diarylated products or other byproducts can occur, especially with electron-rich anilines or under forcing reaction conditions.

    • Reaction Stoichiometry: Ensure the stoichiometry of the aniline to the aryl halide is optimized. Using a slight excess of the aniline can sometimes suppress diarylation.

    • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to byproduct formation. Monitor the reaction progress by techniques like TLC or LC-MS and quench the reaction once the starting material is consumed.

    • Ligand Effects: The ligand can influence the selectivity of the reaction. Less bulky ligands might allow for a second amination to occur.

    • Aniline Reactivity: Highly electron-rich anilines are more nucleophilic and may be more prone to diarylation. In such cases, running the reaction at a lower temperature might improve selectivity.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my complex aniline?

A1: The choice of ligand is highly dependent on the specific structure of your aniline and aryl halide.[4] For sterically hindered anilines, bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often a good starting point.[3][10] For electron-rich anilines, ligands that can accelerate the reductive elimination step are beneficial. It is often necessary to perform a screen of several ligands to identify the optimal one for your specific substrate pair.

Ligand FamilyCharacteristicsRecommended for
Biarylphosphines (e.g., XPhos, SPhos) Bulky and electron-richSterically hindered and electron-rich anilines
Ferrocene-based (e.g., DPPF) Bidentate, good for a range of substratesGeneral purpose, can improve rates and yields
Josiphos-type Bidentate, effective for heteroaromatic halidesAnilines with coordinating heterocycles

Q2: What is the best base to use for a Buchwald-Hartwig amination with a base-sensitive functional group?

A2: For substrates with base-sensitive functional groups, such as esters or nitro groups, strong alkoxide bases like NaOtBu can be problematic.[1] In these cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[6] While these bases may lead to slower reaction rates, they can prevent the degradation of your starting material or product.[1]

Q3: Can I run a Buchwald-Hartwig amination open to the air?

A3: While traditional Buchwald-Hartwig aminations require an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine ligands and the Pd(0) catalyst, some modern catalyst systems are more robust.[1] Certain well-defined palladium precatalysts in combination with specific ligands have shown tolerance to air.[11] However, for optimal results and reproducibility, especially when working with sensitive substrates, maintaining an inert atmosphere is strongly recommended.

Q4: My aniline has a coordinating group (e.g., a pyridine). How can I prevent catalyst inhibition?

A4: Coordinating groups on the aniline can bind to the palladium center and inhibit catalysis. To overcome this, ligands that are more strongly coordinating than the functional group on the aniline are required. Large-but-flexible Pd-BIAN-NHC catalysts have been specifically designed for the amination of coordinating heterocycles.[11] Alternatively, using a higher catalyst loading or a ligand that sterically shields the palladium center can sometimes mitigate this issue.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Complex Aniline

This protocol provides a general starting point. Optimization of the ligand, base, solvent, and temperature will likely be necessary for a specific substrate.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the complex aniline (1.1 mmol), the base (e.g., NaOtBu, 1.4 mmol), and the anhydrous solvent (e.g., toluene, 5 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol for Screening Ligands

  • Array Setup: In a glovebox, arrange an array of small reaction vials.

  • Stock Solutions: Prepare stock solutions of the aryl halide, aniline, and base in the chosen solvent. Prepare separate stock solutions of the palladium precatalyst and each ligand to be screened.

  • Dispensing: Dispense the aryl halide, aniline, and base stock solutions into each vial. Then, add the palladium precatalyst solution, followed by the specific ligand solution for each vial.

  • Reaction and Analysis: Seal the vials, remove them from the glovebox, and heat to the desired temperature. After a set time, take aliquots from each reaction and analyze by a high-throughput method such as LC-MS to determine the conversion and product formation for each ligand.

References

Technical Support Center: Stability of Trifluoromethylaniline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethylaniline intermediates. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges related to the handling, storage, and stability of these critical compounds.

Frequently Asked Questions (FAQs)

Q1: My trifluoromethylaniline intermediate, which was initially a white solid/colorless liquid, has turned yellow or brown. What does this mean and is it still usable?

A1: Discoloration to yellow or brown is a common indicator of degradation, typically caused by oxidation from exposure to air and light.[1] The formation of colored impurities can be problematic, especially for high-purity applications in drug development.[1]

  • Recommendation: Before use, it is critical to assess the purity of the discolored material.

  • Action: Perform a purity analysis using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] If significant impurities are detected, purification through recrystallization or column chromatography may be necessary.[1]

Q2: What are the optimal storage conditions to ensure the long-term stability of trifluoromethylaniline intermediates?

A2: To maintain purity and ensure longevity, trifluoromethylaniline intermediates should be stored with the following precautions:[1][2][3][4]

  • Container: Use a tightly sealed, airtight container to prevent exposure to air and moisture.[1][5]

  • Atmosphere: For maximum stability, store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3][6]

  • Light: Protect the compound from light by using an amber-colored vial or storing it in a dark place.[3]

  • Temperature: Store in a cool, dry, and well-ventilated area.[1][4] For long-term storage, refrigeration at 2-8°C is highly recommended.[1][3][7]

  • Handling: Avoid repeated freeze-thaw cycles, which can affect stability. Aliquoting the sample into smaller, single-use vials is a good practice to mitigate this.[3]

Q3: I am observing unexpected side products or low yields in my reaction. Could this be related to the stability of my trifluoromethylaniline starting material?

A3: Yes, this is a strong possibility. The use of a degraded reagent is a common cause for low reaction yields and the formation of multiple byproducts.[1]

  • Degradation Products as Reactants: Impurities formed from degradation (e.g., oxidized species) can either fail to react or participate in unintended side reactions, leading to a complex product mixture.[1][3]

  • Troubleshooting Steps:

    • Verify Purity: Always check the purity of the trifluoromethylaniline intermediate before starting your reaction, especially if it has been stored for a long time or shows signs of discoloration.[1]

    • Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent in-situ oxidation of the aniline.[1]

    • Review Conditions: Be aware that certain reaction conditions, such as the presence of strong acids, bases, or oxidizing agents, can promote decomposition.[3][6]

Q4: My intermediate appears to be degrading even when stored under the recommended inert and refrigerated conditions. What else could be the cause?

A4: If degradation occurs despite following standard storage protocols, consider these potential issues:[3]

  • Container Seal Integrity: The container's seal may be compromised, allowing slow ingress of air and moisture.

  • Inert Gas Purity: The inert gas used for blanketing might contain oxygen or moisture impurities.

  • Contamination: The sample may have been inadvertently contaminated during previous handling.

  • Inherent Instability: Some specific trifluoromethylaniline derivatives may have greater inherent instability. In such cases, performing forced degradation studies can help to understand its specific vulnerabilities.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and use of trifluoromethylaniline intermediates.

Problem Potential Cause Recommended Solution
Discoloration of Stored Material Oxidation due to exposure to air and/or light.[1]Assess purity via HPLC or TLC. If impure, purify by recrystallization or chromatography. Always store under an inert atmosphere and protected from light.[1][3]
Low or No Reaction Yield The reagent has degraded due to improper storage.[1]Verify the purity of the starting material before use. If degradation is confirmed, use a fresh, pure batch of the intermediate.[1]
Formation of Multiple Byproducts 1. Starting material contains impurities from degradation.[1] 2. The aniline is oxidizing during the reaction.[1]1. Purify the starting material to ≥99% purity.[2] 2. Run the reaction under a strict nitrogen or argon atmosphere.[1]
Difficulty in Product Purification The product may be degrading on acidic silica gel during chromatography.[1]Deactivate silica gel with a base (e.g., triethylamine) or use neutral alumina for chromatography.[1]

Key Stability Factors and Storage Conditions

The following table summarizes the critical factors affecting the stability of trifluoromethylaniline intermediates and the recommended storage parameters.

Parameter Recommendation Rationale
Temperature 2–8°C (Refrigerated) for long-term storage.[1][3][7]Slows the rate of potential oxidative, hydrolytic, and thermal degradation reactions.[3]
Atmosphere Inert Gas (Nitrogen or Argon).[2][3]Prevents oxidation of the electron-rich aniline functional group.[1]
Light Store in an amber or opaque vial in a dark location.[3]Prevents photodegradation, which can be initiated by UV light exposure.[1][3]
Moisture Store in a dry/desiccated environment in a tightly sealed container.[3][4]Prevents hydrolysis of the trifluoromethyl group, which can occur under certain pH conditions.[1]
Incompatible Materials Store away from strong oxidizing agents, strong acids, and acid chlorides.[1][6]Avoids vigorous and uncontrolled reactions that lead to rapid degradation.[1]

Visualizing Degradation and Experimental Workflows

Potential Degradation Pathways

The diagram below illustrates the primary degradation pathways that can affect trifluoromethylaniline intermediates during storage or under stress conditions.

Potential Degradation Pathways for Trifluoromethylaniline Intermediates A Trifluoromethylaniline Intermediate B Oxidized Impurities (e.g., Nitroso, Nitro derivatives) A->B  Air (O2)   C Hydrolyzed Products (e.g., Carboxylic Acid Derivatives) A->C  Moisture (H2O)  (pH dependent)   D Photodegradation Products (e.g., Hydroxylated Species) A->D  Light (UV)   E Thermal Degradation Products (e.g., Polymers, Trimers) A->E  Heat (Δ)  

Caption: Major factors leading to the degradation of trifluoromethylaniline intermediates.

Troubleshooting Workflow for Stability Issues

This workflow provides a logical sequence of steps to diagnose and resolve stability-related problems in your experiments.

Troubleshooting Workflow for Stability Issues Start Problem Observed (e.g., Low Yield, Impurities) CheckAppearance Check Visual Appearance of Starting Material Start->CheckAppearance IsDiscolored Is it Discolored (Yellow/Brown)? CheckAppearance->IsDiscolored CheckPurity Assess Purity (HPLC, TLC, NMR) IsDiscolored->CheckPurity Yes IsDiscolored->CheckPurity No (Good Practice) IsPure Is Purity >99%? CheckPurity->IsPure ReviewStorage Review Storage Conditions (Inert Gas, Temp, Light) CheckPurity->ReviewStorage If degradation is frequent Purify Purify Reagent (Recrystallization/ Chromatography) IsPure->Purify No Proceed Proceed with Reaction Using Pure Material IsPure->Proceed Yes Purify->CheckPurity ReviewReaction Review Reaction Conditions (Atmosphere, Temp, Reagents) Proceed->ReviewReaction If problems persist

Caption: A step-by-step guide to troubleshooting experiment issues related to reagent stability.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for assessing the purity of trifluoromethylaniline intermediates and detecting degradation products.[3][8]

  • Objective: To quantify the parent compound and separate it from potential impurities.

  • Instrumentation:

    • HPLC system with a UV detector.[3]

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (to improve peak shape), is often effective.[8] A typical gradient might be:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: Linear gradient to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: Return to 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detection at a wavelength appropriate for the aniline derivative (e.g., 254 nm).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).[3]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: An increase in the number of peaks or a decrease in the area of the main peak relative to a reference standard indicates the presence of impurities or degradation.[3]

Protocol 2: Forced Degradation Study (Hydrolytic Stability)

This protocol is used to determine the stability of a trifluoromethylaniline intermediate at different pH values.[1][3]

  • Objective: To evaluate the susceptibility of the compound to acid and base-catalyzed hydrolysis.

  • Methodology:

    • Prepare Solutions:

      • Prepare buffer solutions at various pH values (e.g., pH 4, 7, and 9).[1]

      • Prepare separate solutions of 0.1N HCl (acidic) and 0.1N NaOH (basic).

      • Prepare a stock solution of the trifluoromethylaniline intermediate in a water-miscible organic solvent like acetonitrile.[1]

    • Incubation:

      • Spike the acidic, basic, and buffer solutions with a small volume of the stock solution to achieve the desired final concentration.

      • Incubate all solutions at a constant temperature (e.g., 50°C) to accelerate degradation.[1]

    • Sampling: At specific time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Neutralize the acidic and basic samples immediately.

    • Analysis: Analyze the concentration of the remaining parent compound in each sample by HPLC-UV.[1]

    • Data Interpretation: Calculate the degradation rate at each pH. A significant decrease in concentration under acidic or basic conditions indicates hydrolytic instability.

References

Technical Support Center: Catalyst Selection for 2-Morpholino-5-(trifluoromethyl)aniline Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for cross-coupling reactions involving 2-Morpholino-5-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: This substrate presents two primary challenges for catalyst selection and optimization:

  • Low Nucleophilicity : The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which significantly reduces the electron density on the aniline nitrogen. This decreased nucleophilicity makes the N-H bond less reactive in C-N cross-coupling reactions like the Buchwald-Hartwig amination.[1] Reactions are often sluggish and may require more forcing conditions to proceed to completion.[1]

  • Steric Hindrance : The morpholino group at the ortho-position to the aniline creates significant steric bulk around the reactive nitrogen center. This hindrance can impede the approach of the bulky palladium catalyst complex, slowing down key steps in the catalytic cycle.[2]

Q2: Which type of cross-coupling is most suitable for directly using this compound?

A2: The Buchwald-Hartwig amination is the most direct and widely used method for coupling this aniline with aryl or heteroaryl halides (or pseudohalides) to form a new C-N bond.[3][4][5] This reaction is specifically designed for this type of transformation. Other cross-coupling reactions like Suzuki-Miyaura or Sonogashira would require prior functionalization of the aniline's aromatic ring (e.g., halogenation).

Q3: What are the essential components of a successful catalyst system for a Buchwald-Hartwig reaction with this substrate?

A3: A successful catalyst system requires careful selection of three main components:

  • Palladium Precatalyst : Modern, well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) are highly recommended.[1][3][6] They offer more reliable and efficient generation of the active Pd(0) catalytic species compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, leading to more reproducible results.[3][6]

  • Ligand : The choice of ligand is critical. For this challenging substrate, bulky, electron-rich biaryl phosphine ligands are necessary to promote the difficult oxidative addition and reductive elimination steps.[1][2][3] Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated excellent performance with electron-deficient and sterically hindered anilines.[1][3]

  • Base : A strong, non-nucleophilic base is essential for deprotonating the weakly acidic N-H bond of the electron-deficient aniline.[1] Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are the most common and effective choices.[1]

Q4: Can I functionalize the aromatic ring of this molecule using other cross-coupling reactions?

A4: Yes, but it requires a two-step process. First, you would need to introduce a leaving group (e.g., Br or I) onto the aromatic ring, typically at the 4- or 6-position, via electrophilic halogenation. The resulting aryl halide can then be used in various cross-coupling reactions:

  • Suzuki-Miyaura Coupling : To form C-C bonds with boronic acids/esters.[7][8]

  • Sonogashira Coupling : To form C-C triple bonds with terminal alkynes.[9][10]

  • Heck Coupling : To form C-C double bonds with alkenes.[11][12] For these reactions, catalyst selection would focus on achieving high selectivity for the C-Br or C-I bond activation.[13]

Troubleshooting Guides

Guide 1: Buchwald-Hartwig Amination Issues
Problem Potential Cause Recommended Solution
Low or No Yield 1. Inefficient Catalyst System : The chosen ligand or precatalyst is not active enough for this challenging substrate.• Switch to a more advanced precatalyst (e.g., an XPhos-Pd-G3). • Screen a panel of bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos.[1][3]
2. Weak Base : The base is not strong enough to deprotonate the electron-deficient aniline.• Use a strong, non-nucleophilic base like NaOtBu or KOtBu. Ensure it is fresh and from a reliable source.[1]
3. Catalyst Deactivation : Oxygen in the reaction vessel has deactivated the Pd(0) catalyst.• Ensure a strictly inert atmosphere using a glovebox or rigorous Schlenk line techniques (e.g., freeze-pump-thaw degassing).[1]
4. Low Reaction Temperature : The thermal energy is insufficient to overcome the activation barrier.• Gradually increase the reaction temperature in 10-15 °C increments (typically reactions are run at 80-110 °C).[3]
Side Reaction: Hydrodehalogenation of Aryl Halide Partner 1. Suboptimal Ligand : The ligand is not promoting reductive elimination efficiently, leading to competing pathways.• Switch to a more sterically hindered ligand (e.g., BrettPhos) which can accelerate the final C-N bond-forming step.
2. Water in the Reaction : Traces of water can lead to the destruction of the organopalladium intermediate.• Use anhydrous solvents and ensure all glassware is rigorously dried.
Inconsistent Results 1. In-situ Catalyst Generation : Using precursors like Pd(OAc)₂ can lead to variability in the formation of the active Pd(0) species.• Employ a well-defined, air-stable palladium precatalyst (G3 or G4 type) for consistent and reproducible generation of the active catalyst.[1][6]
Guide 2: Suzuki-Miyaura Coupling Issues (with a halogenated derivative)
Problem Potential Cause Recommended Solution
Low or No Yield 1. Poor Oxidative Addition : The C-X bond of the halogenated aniline derivative is not being activated by the catalyst.• If using an aryl chloride, switch to the more reactive aryl bromide or iodide. • Use a highly active ligand system such as SPhos or XPhos with a suitable palladium source.
2. Boronic Acid Decomposition : The boronic acid or ester is degrading under the reaction conditions (hydrodeboronation).• Use a stronger base like K₃PO₄ or Cs₂CO₃. • Ensure the reaction is run under strictly anhydrous conditions if using a non-aqueous system.
Homocoupling of Boronic Acid 1. Oxygen Contamination : Oxygen can promote the oxidative homocoupling of the boronic acid.• Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas (Argon or Nitrogen).

Data Presentation

Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination of Electron-Deficient Anilines (Note: Data is compiled and representative of typical results for challenging anilines found in the literature. Actual results may vary.)

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
1Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5)Toluene10075-90
2Pd(OAc)₂ (2)RuPhos (4)KOtBu (1.5)Dioxane11070-85
3XPhos-Pd-G3 (1-2)(none)NaOtBu (1.5)Toluene10085-95
4BrettPhos-Pd-G3 (1-2)(none)K₃PO₄ (2.0)sec-Butanol10080-92

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

Reagents:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst and the base.[3]

  • Add the this compound and the aryl halide to the reaction vessel.[3]

  • Add the anhydrous, degassed solvent via syringe.[3]

  • Seal the vessel tightly and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Catalyst_Selection_Workflow start Start: Buchwald-Hartwig Amination of this compound precatalyst 1. Choose Precatalyst start->precatalyst precatalyst_opt1 Recommended: Well-Defined Precatalyst (e.g., G3/G4 Palladacycle) precatalyst->precatalyst_opt1 High Reproducibility precatalyst_opt2 Alternative: In-situ Generation (e.g., Pd(OAc)2, Pd2(dba)3) precatalyst->precatalyst_opt2 Lower Cost ligand 2. Choose Ligand Class (if not using a precatalyst complex) ligand_opt1 Bulky Biaryl Phosphines (XPhos, RuPhos, BrettPhos) ligand->ligand_opt1 ligand_opt2 N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes) ligand->ligand_opt2 base 3. Choose Base base_opt1 Strong, Non-nucleophilic (NaOtBu, KOtBu, LHMDS) base->base_opt1 Recommended base_opt2 Weaker Base (less common for this substrate) (K3PO4, Cs2CO3) base->base_opt2 solvent 4. Choose Solvent solvent_opt Anhydrous Aprotic (Toluene, Dioxane, THF) solvent->solvent_opt conditions 5. Set Conditions (80-110°C, Inert Atm.) run_rxn Run Reaction & Monitor conditions->run_rxn precatalyst_opt1->base precatalyst_opt2->ligand ligand_opt1->base ligand_opt2->base base_opt1->solvent base_opt2->solvent solvent_opt->conditions

Caption: Catalyst selection workflow for Buchwald-Hartwig amination.

Troubleshooting_Workflow start Problem: Low or No Conversion check_catalyst Is the catalyst system active enough? start->check_catalyst check_base Is the base strong enough? check_catalyst->check_base Yes solution_catalyst Action: 1. Switch to a G3/G4 precatalyst. 2. Screen bulky ligands (XPhos, RuPhos). check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes solution_base Action: 1. Use fresh NaOtBu or KOtBu. 2. Verify base strength. check_base->solution_base No check_atmosphere Is the atmosphere strictly inert? check_conditions->check_atmosphere Yes solution_conditions Action: 1. Increase temperature by 10-15°C. 2. Ensure adequate stirring. check_conditions->solution_conditions No solution_atmosphere Action: 1. Re-degas solvents. 2. Use a glovebox for setup. check_atmosphere->solution_atmosphere No end If problem persists, consider alternative coupling partners or reaction types. check_atmosphere->end Yes

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

References

Dealing with impurities in commercial "2-Morpholino-5-(trifluoromethyl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial "2-Morpholino-5-(trifluoromethyl)aniline". The information provided is intended to help identify and address common impurity-related issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My downstream reaction is yielding unexpected side products or has a low yield. Could impurities in the starting "this compound" be the cause?

A1: Yes, impurities in your aniline starting material are a common cause for poor reaction outcomes. The presence of unreacted intermediates, isomeric impurities, or degradation products can lead to the formation of unwanted side products and a lower yield of your desired compound. It is crucial to assess the purity of the commercial material before use.

Q2: What are the most common types of impurities found in commercial "this compound"?

A2: Based on the likely synthesis route, the most common impurities can be categorized as process-related or degradation-related.

  • Process-Related Impurities: These arise from the manufacturing process and include:

    • Unreacted Starting Materials: Residual amounts of the precursors used in the synthesis.

    • Isomeric Impurities: Formation of isomers during the synthesis process.

    • Incomplete Reduction Products: The direct precursor, a nitro-containing intermediate, is a very common impurity if the final reduction step is incomplete. Other partially reduced intermediates like nitroso and hydroxylamine derivatives may also be present.

    • Reduction Byproducts: Depending on the reduction method used, side products such as azo compounds can be formed.

  • Degradation Impurities:

    • Oxidation Products: Anilines are susceptible to oxidation, which can result in the formation of colored impurities, such as quinone-like structures. This can be exacerbated by improper storage or handling.

    • Polymeric Byproducts: These can form over time, especially with prolonged storage.

Q3: My "this compound" has a yellow or brownish tint, but the product data sheet says it should be a white to off-white solid. Is it still usable?

A3: A discoloration, such as a yellow or brown tint, often indicates the presence of oxidation products. While the compound may still be largely the target molecule, these colored impurities can interfere with your reaction, particularly if it involves sensitive catalysts or reagents. It is highly recommended to purify the material before use to avoid unpredictable results.

Q4: How can I check the purity of my "this compound"?

A4: Several analytical techniques can be used to assess the purity of your material. The most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Can provide information on the presence of structural isomers and other impurities containing protons or fluorine.

A combination of these techniques will give you the most comprehensive purity profile.

Troubleshooting Guide

This guide addresses specific issues you might encounter and provides actionable steps to resolve them.

Observed Problem Potential Cause (Impurity-Related) Recommended Action(s)
Low reaction yield and/or formation of multiple unidentified products. Presence of various process-related impurities (unreacted starting materials, isomeric impurities, etc.) that compete in the reaction.1. Analyze the starting material using HPLC or GC-MS to identify and quantify impurities. 2. Purify the "this compound" using column chromatography or recrystallization.
Reaction mixture turns dark or forms a tar-like substance. The starting material contains significant levels of oxidation products which may be catalyzing polymerization or decomposition.1. Attempt to purify a small amount of the starting material by passing it through a short plug of silica gel or by recrystallization. 2. If purification is not effective, it is recommended to purchase a new batch of the starting material from a reputable supplier.
Inconsistent reaction results between different batches of the aniline. Batch-to-batch variability in the impurity profile of the commercial product.1. Establish a quality control (QC) protocol to test the purity of each new batch before use. 2. If possible, purchase a larger single batch for the entire project to ensure consistency.
Difficulty in purifying the final product. Impurities in the starting material are carried through the reaction and have similar properties to the desired product, making separation challenging.1. Purify the "this compound" before starting the reaction. This is often easier than purifying the final product from a complex mixture.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of "this compound". The exact conditions may need to be optimized for your specific instrument and column.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start with a composition of 70% A and 30% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of the aniline in the initial mobile phase composition.

Protocol 2: Purification by Column Chromatography

This protocol is for the purification of "this compound" to remove polar and non-polar impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of ~0.3 for the desired compound. A starting point could be a 9:1 or 8:2 hexane:ethyl acetate mixture.

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude "this compound" in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the top of the silica gel bed.

    • Elute the column with the chosen hexane/ethyl acetate mixture.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

Recrystallization can be an effective method for removing small amounts of impurities, especially if the starting material is already of reasonable purity.

  • Solvent Selection: The ideal solvent is one in which the aniline is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system of ethanol/water or hexane/ethyl acetate may be effective.

  • Procedure:

    • Dissolve the impure aniline in the minimum amount of the hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Visualizations

Impurity_Identification_Workflow cluster_start cluster_analysis Purity Assessment cluster_decision cluster_outcome start Commercial '2-Morpholino-5- (trifluoromethyl)aniline' Received hplc HPLC Analysis start->hplc Take Aliquot gcms GC-MS Analysis start->gcms nmr NMR Analysis start->nmr decision Purity > 98%? hplc->decision gcms->decision nmr->decision proceed Proceed with Reaction decision->proceed Yes purify Purify Material decision->purify No

Caption: Workflow for assessing the purity of commercial "this compound".

Potential_Impurities_Pathway cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start_materials Substituted Benzene + Morpholine snar Nucleophilic Aromatic Substitution (SNAr) start_materials->snar unreacted_sm Unreacted Starting Materials start_materials->unreacted_sm nitro_intermediate Nitro-Morpholino- (trifluoromethyl)benzene snar->nitro_intermediate isomers Isomeric Byproducts snar->isomers reduction Reduction of Nitro Group nitro_intermediate->reduction incomplete_reduction Incomplete Reduction (Nitro-Intermediate) nitro_intermediate->incomplete_reduction final_product Final Product: This compound reduction->final_product reduction_byproducts Reduction Byproducts (e.g., Azo compounds) reduction->reduction_byproducts oxidation_products Oxidation Products final_product->oxidation_products

Strategies to improve regioselectivity in reactions with substituted anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving substituted anilines. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group in aniline considered an ortho, para-directing group?

A: The amino group (-NH₂) is a potent activating group that donates electron density to the aromatic ring through resonance.[1][2][3] This donation increases the electron density predominantly at the ortho and para positions, making them more susceptible to attack by electrophiles.[1][3][4]

Q2: How can I achieve meta-substitution on an aniline derivative?

A: While direct meta-substitution is challenging due to the strong ortho, para-directing nature of the amino group, it can be achieved under specific conditions. In strongly acidic media, the amino group is protonated to form the anilinium ion (-NH₃⁺).[1][5] This protonated form is a deactivating, meta-directing group.[1][5]

Q3: What is the primary purpose of using a protecting group in reactions with anilines?

A: Protecting groups serve several critical functions:

  • To control regioselectivity: By introducing steric bulk, they can favor para-substitution over ortho-substitution.[1]

  • To prevent unwanted side reactions: They prevent reactions at the nitrogen atom, such as N-alkylation or oxidation, and prevent polysubstitution.[1][6]

  • To modulate reactivity: Acetylation of the amino group, for instance, reduces its activating strength, allowing for more controlled reactions.[6][7][8]

Q4: Can I perform a Friedel-Crafts reaction directly on aniline?

A: No, direct Friedel-Crafts alkylation or acylation on aniline is generally unsuccessful.[1] Aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring and preventing the desired electrophilic substitution.[1][6] To overcome this, the amino group must first be protected, typically as an acetamide.[1]

Troubleshooting Guide: Common Regioselectivity Issues

This guide addresses specific problems you might encounter during the synthesis of substituted anilines.

Issue 1: Low Yield of the Desired para-Isomer in Electrophilic Aromatic Substitution (EAS)
  • Scenario: You are performing a nitration or halogenation on a protected aniline (e.g., acetanilide) and obtaining a significant amount of the ortho-isomer, which reduces the yield of the desired para-product.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Steric Hindrance The protecting group may not be bulky enough to effectively block the ortho positions. Employ a bulkier protecting group, such as a pivaloyl or benzoyl group, to increase steric hindrance.[1]
Reaction Temperature Higher temperatures can sometimes favor the formation of the ortho-isomer. Running the reaction at lower temperatures often favors the thermodynamically more stable para-isomer.[1]
Solvent Effects The choice of solvent can influence the ortho/para ratio. For instance, in some acylations, changing the solvent can alter the isomer distribution.[1][9]
Issue 2: Unexpected Formation of meta-Substituted Product during Nitration of Aniline
  • Scenario: Direct nitration of aniline with a standard nitric acid/sulfuric acid mixture yields a substantial amount of the meta-nitroaniline.[2][5]

  • Potential Cause & Solution:

Potential CauseRecommended Solution
Anilinium Ion Formation In the strongly acidic conditions of the nitration reaction, the amino group is protonated to form the meta-directing anilinium ion (-NH₃⁺).[1][5]
Protection of the Amino Group The most effective solution is to protect the amino group by converting it to an amide (e.g., acetanilide) before nitration. The amide group is still an ortho, para-director but is less basic and will not be protonated under the reaction conditions. The protecting group can be removed by hydrolysis after the substitution.[1][7][8][10]
Issue 3: Polysubstitution during Halogenation
  • Scenario: Attempting to mono-halogenate aniline results in the formation of di- or tri-substituted products.

  • Potential Cause & Solution:

Potential CauseRecommended Solution
High Reactivity of Aniline The amino group is a very strong activating group, making the aromatic ring highly susceptible to multiple substitutions.[6]
Protect and Deactivate Convert the aniline to a less reactive acetanilide. The acetyl group moderates the activating effect of the nitrogen, allowing for mono-substitution. The protecting group can be removed after the reaction.[2][11]

Experimental Protocols

Protocol 1: Protection of Aniline as Acetanilide
  • Materials: Aniline, acetic anhydride, sodium acetate, concentrated hydrochloric acid, water, ethanol.[1]

  • Procedure:

    • Dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.[1]

    • Prepare a solution of 16 g of sodium acetate in 50 mL of water.[1]

    • Cool the aniline hydrochloride solution in an ice bath and add 14 mL of acetic anhydride.[1]

    • Immediately add the sodium acetate solution and stir the mixture vigorously.[1]

    • Collect the precipitated acetanilide by vacuum filtration and wash it with cold water.[1]

    • Recrystallize the product from an ethanol/water mixture to obtain pure acetanilide.[1]

Protocol 2: Regioselective para-Nitration of Acetanilide
  • Materials: Acetanilide, concentrated sulfuric acid, concentrated nitric acid, glacial acetic acid, ice, water.[1]

  • Procedure:

    • Add 5 g of acetanilide to 10 mL of glacial acetic acid in a flask and cool the mixture in an ice bath.[1]

    • Slowly add 10 mL of concentrated sulfuric acid while stirring.[1]

    • In a separate flask, prepare a nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, ensuring the mixture remains cool.[1]

    • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.[1]

    • After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.[1]

    • Pour the reaction mixture onto 100 g of crushed ice. The p-nitroacetanilide will precipitate.[1]

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[1]

    • Recrystallize the product from ethanol to obtain the pure para-isomer.[1]

Data Summary

Table 1: Influence of Protecting Group on Regioselectivity of Nitration

SubstrateProduct Distribution (ortho:meta:para)Reference
Aniline6% : 47% : 47% (approx.)[5]
Acetanilide19% : 2% : 79% (approx.)[12]
N-phenyl-succinimide24% : 2% : 74% (approx.)[12]

Table 2: Relative Rates of Acylation for Substituted Anilines

Aniline DerivativeSubstituents (R)Relative Rate Constant (k_rel)Observations
AnilineH1Unhindered aniline serves as the baseline for comparison.[13]
2-MethylanilineCH₃~0.1A single methyl group at the ortho position significantly reduces the reaction rate due to moderate steric hindrance.[13]
2,6-DimethylanilineCH₃, CH₃~0.001The presence of two methyl groups drastically decreases the reaction rate, highlighting the pronounced effect of di-ortho substitution.[13]

Visual Guides

troubleshooting_regioselectivity cluster_issues Identify the Primary Issue cluster_solutions Implement Solutions start Problem: Poor Regioselectivity issue1 Low Yield of para-Isomer start->issue1 issue2 Unexpected meta-Product start->issue2 issue3 Polysubstitution start->issue3 solution1a Use Bulkier Protecting Group issue1->solution1a solution1b Lower Reaction Temperature issue1->solution1b solution1c Optimize Solvent issue1->solution1c solution2 Protect Amino Group (e.g., as Acetanilide) issue2->solution2 solution3 Protect and Deactivate Ring issue3->solution3 end_node Improved Regioselectivity solution1a->end_node solution1b->end_node solution1c->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting logic for poor regioselectivity.

protection_workflow cluster_start Starting Material cluster_protection Protection Step cluster_reaction Electrophilic Aromatic Substitution cluster_deprotection Deprotection Step aniline Aniline (-NH2) protect React with Acetic Anhydride aniline->protect acetanilide Acetanilide (-NHCOCH3) protect->acetanilide eas Perform EAS (e.g., Nitration) acetanilide->eas substituted_acetanilide Substituted Acetanilide eas->substituted_acetanilide deprotect Hydrolysis (Acid or Base) substituted_acetanilide->deprotect final_product Regioselective Substituted Aniline deprotect->final_product

Caption: Workflow for regioselective substitution via protection.

References

Technical Support Center: Optimizing Amination Reactions of Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amination reactions of aryl halides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low to no yield in a Buchwald-Hartwig amination reaction?

A1: Low or no yield in Buchwald-Hartwig amination can stem from several factors:

  • Inactive Catalyst: The palladium catalyst may not have been activated properly to its Pd(0) state. Ensure proper pre-catalyst activation or use a pre-formed Pd(0) catalyst.

  • Inappropriate Ligand Choice: The ligand is crucial for catalytic activity. For challenging substrates like aryl chlorides or sterically hindered reactants, bulky and electron-rich phosphine ligands are often required.[1][2]

  • Poor Solvent and Base Combination: The choice of solvent and base is critical and interdependent. The base must be sufficiently strong to deprotonate the amine, and the solvent must facilitate the solubility of the reactants and intermediates.[3][4][5]

  • Low Reaction Temperature: Many amination reactions require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[2]

  • Presence of Impurities: Water and oxygen can deactivate the catalyst. Ensure anhydrous and degassed solvents are used and the reaction is performed under an inert atmosphere.[6][7] However, in some cases, a controlled amount of water can be beneficial.[6][7][8][9][10]

Q2: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side product?

A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced. To suppress it:

  • Ligand Modification: This is often the most effective strategy. Switching to a bulkier phosphine ligand can promote faster reductive elimination, which outcompetes the β-hydride elimination that leads to hydrodehalogenation.[11]

  • Choice of Base: A less sterically demanding base might be beneficial.

  • Lower Reaction Temperature: If the desired reaction proceeds at a lower temperature, reducing the heat can sometimes minimize this side reaction.

Q3: My primary amine is undergoing diarylation. How can I improve the selectivity for monoarylation?

A3: To favor the formation of the monoarylated product:

  • Ligand Selection: Certain ligands, such as Josiphos-type and KPhos, have been shown to provide high selectivity for monoarylation.[11][12]

  • Stoichiometry Control: Using a slight excess of the amine relative to the aryl halide can help.

  • Lower Catalyst Loading: In some instances, a lower catalyst loading can improve selectivity.

Q4: Are there any solvents I should avoid for Buchwald-Hartwig amination?

A4: Yes, some solvents can inhibit the reaction. Chlorinated solvents (e.g., chloroform) and coordinating solvents like acetonitrile and pyridine should generally be avoided as they can bind to the palladium center and hinder catalysis.[2]

Q5: Can I use water in my Buchwald-Hartwig reaction?

A5: While traditionally carried out under anhydrous conditions, studies have shown that a controlled amount of water can sometimes be beneficial, particularly when using carbonate bases.[6][7] Water can aid in dissolving the inorganic base and facilitate catalyst preactivation.[10] However, excess water can lead to hydroxylation of the aryl halide as a side product.[11] A water-assisted mechanism using a weak soluble base like Et₃N has also been reported.[8]

Troubleshooting Guides

Issue 1: Low or No Product Formation

This guide provides a step-by-step approach to troubleshooting failed or low-yielding amination reactions.

G Troubleshooting Workflow: Low/No Yield start Low or No Yield Observed check_catalyst 1. Verify Catalyst Activity - Use a fresh batch of pre-catalyst. - Ensure proper activation if starting from Pd(II). start->check_catalyst check_ligand 2. Evaluate Ligand Choice - Is the ligand appropriate for the substrate? (e.g., bulky ligand for hindered substrate) check_catalyst->check_ligand If no improvement success Reaction Optimized check_catalyst->success Improvement seen check_base 3. Assess Base Strength & Solubility - Is the base strong enough? - Is it soluble in the reaction solvent? check_ligand->check_base If no improvement check_ligand->success Improvement seen check_solvent 4. Re-evaluate Solvent - Are all reactants soluble? - Consider a solvent screen. check_base->check_solvent If no improvement check_base->success Improvement seen check_temp 5. Optimize Temperature - Incrementally increase temperature (e.g., by 10-20 °C). check_solvent->check_temp If no improvement check_solvent->success Improvement seen check_atmosphere 6. Ensure Inert Atmosphere - Check for leaks in the setup. - Use properly degassed solvents. check_temp->check_atmosphere If no improvement check_temp->success Improvement seen check_atmosphere->success Improvement seen

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Dealing with Sterically Hindered Substrates

Coupling of sterically hindered aryl halides or amines can be challenging. This guide provides a decision-making process for optimizing these reactions.

G Optimizing for Sterically Hindered Substrates start Low Yield with Sterically Hindered Substrate ligand_choice 1. Select a Bulky, Electron-Rich Ligand (e.g., biarylphosphines like XPhos, SPhos, or NHC ligands) start->ligand_choice base_choice 2. Choose a Strong, Non-Nucleophilic Base (e.g., NaOt-Bu, LHMDS) ligand_choice->base_choice If still low yield success Improved Yield ligand_choice->success Improvement solvent_screen 3. Perform a Solvent Screen (e.g., Toluene, Dioxane, THF) base_choice->solvent_screen If still low yield base_choice->success Improvement temp_increase 4. Increase Reaction Temperature (Often >100 °C is required) solvent_screen->temp_increase If still low yield solvent_screen->success Improvement catalyst_loading 5. Increase Catalyst Loading (e.g., from 1-2 mol% to 3-5 mol%) temp_increase->catalyst_loading If still low yield temp_increase->success Improvement catalyst_loading->success Improvement

Caption: Optimization strategy for sterically hindered substrates.

Data Presentation

Table 1: Comparison of Common Bases in Buchwald-Hartwig Amination

The choice of base is critical and depends on the substrate's functional group tolerance and the desired reaction rate.

BasepKa of Conjugate AcidCommon SolventsAdvantagesDisadvantages
NaOt-Bu ~19Toluene, Dioxane, THFHigh reaction rates, effective for challenging substrates.[2]Incompatible with base-sensitive functional groups (e.g., esters, ketones).[13]
LHMDS ~26Toluene, THFUseful for substrates with protic functional groups.Air-sensitive, can be incompatible with some functional groups at high temperatures.[13]
Cs₂CO₃ ~10.3Dioxane, Toluene, DMFMilder, good for base-sensitive substrates.[14]Slower reaction rates compared to strong bases.[13]
K₃PO₄ ~12.3Toluene, DioxaneMilder than alkoxides, often used with sensitive substrates.Can have lower solubility, requiring vigorous stirring.
DBU ~13.5Toluene, DMFSoluble organic base, allows for homogeneous reaction conditions.[15]Can have a high energy barrier for deprotonation in some systems.[3][4][5]
Table 2: Common Solvents for Buchwald-Hartwig Amination

The solvent influences the solubility of reactants and intermediates, which can significantly impact the reaction outcome.

SolventDielectric Constant (ε)Boiling Point (°C)Common ApplicationsNotes
Toluene 2.4111Widely used, good for a range of substrates.Poor solubility for some polar amines and inorganic bases.[16]
1,4-Dioxane 2.2101Good general solvent, often interchangeable with toluene.Should be used with caution due to peroxide formation.[17]
THF 7.666Ethereal solvent, useful for reactions at lower temperatures.Lower boiling point limits the reaction temperature.
DMF 36.7153Polar aprotic solvent, useful for polar substrates.[16]Can coordinate to the palladium center and inhibit the reaction in some cases.[3]
t-BuOH 12.582Can be used, sometimes in combination with other solvents.Can participate in side reactions (e.g., ether formation).
Water 80.1100Used in specific protocols, often with water-soluble ligands or under micellar conditions.[18]Can lead to aryl halide hydroxylation.[11]

Experimental Protocols

General Protocol for a Palladium-Catalyzed Amination Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the phosphine ligand (0.02-0.04 mmol).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Amine Addition: Add the amine (1.1 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol for Amination of a Challenging Aryl Chloride

Aryl chlorides are less reactive than their bromide and iodide counterparts and often require more forcing conditions.

  • Catalyst and Ligand: Use a highly active catalyst system, such as a G3 or G4 Buchwald precatalyst (1-2 mol %) with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos).

  • Base: A strong base like NaOt-Bu or LHMDS (1.5-2.0 equivalents) is typically necessary.

  • Solvent: Toluene or 1,4-dioxane are common choices.

  • Temperature: Higher temperatures (100-120 °C) are often required.

  • Procedure: Follow the general protocol, ensuring strict exclusion of air and moisture. Reaction times may be longer (12-24 hours).

G General Experimental Workflow setup 1. Reaction Setup - Add aryl halide, Pd source, ligand - Purge with inert gas reagents 2. Add Reagents - Add base and degassed solvent - Add amine setup->reagents reaction 3. Heat Reaction - Stir at desired temperature reagents->reaction monitoring 4. Monitor Progress - TLC, GC-MS, or LC-MS reaction->monitoring workup 5. Work-up - Cool, dilute, wash monitoring->workup Reaction complete purification 6. Purify Product - Column chromatography workup->purification product Final Product purification->product

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Morpholino-5-(trifluoromethyl)aniline and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, trifluoromethylaniline isomers serve as crucial building blocks. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Furthermore, the incorporation of a morpholine moiety can improve aqueous solubility and pharmacokinetic properties. This guide provides a comparative analysis of the synthesis of 2-morpholino-5-(trifluoromethyl)aniline and other trifluoromethylaniline isomers, offering insights into their respective synthetic routes, reaction efficiencies, and potential challenges.

Comparative Synthesis Data

The following table summarizes key quantitative data for the synthesis of this compound and a selection of other trifluoromethylaniline isomers. Please note that the data for this compound is based on a highly plausible synthetic route derived from analogous reactions, as a specific detailed protocol is not widely published.

CompoundSynthetic MethodKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
This compound Nucleophilic Aromatic Substitution & Reduction2-Fluoro-5-(trifluoromethyl)nitrobenzene, Morpholine, Fe, NH4ClEthanol/Water70-804-6~70-80 (estimated)>97
3-Fluoro-4-morpholinoaniline Nucleophilic Aromatic Substitution & Reduction1,2-Difluoro-4-nitrobenzene, Morpholine, Fe, NH4ClAcetonitrile, Methanol/WaterReflux, 70Not SpecifiedHighNot Specified
2-Methyl-3-(trifluoromethyl)aniline Multi-step synthesis2-Chloro-3-(trifluoromethyl)aniline, Dimethyl sulfide, N-Chlorosuccinimide, Pd/C, H2Dichloroethane, EthanolRT to Reflux~5475>99
4-Methyl-3-(trifluoromethyl)aniline Reduction of nitroarene4-Nitro-2-(trifluoromethyl)toluene, Fe, HClWater100Not Specified61>98
2,4,6-Tris(trifluoromethyl)aniline Deprotonation, Iodination & Amination1,3,5-Tris(trifluoromethyl)benzene, LDA, I2, Cu2O, NaN3Not SpecifiedNot SpecifiedNot Specified55 (amination step)Not Specified
2-Methoxy-5-(trifluoromethyl)aniline Reduction of nitroarene4-Methoxy-3-nitrobenzotrifluoride, Pd/C, H2MethanolRoom TemperatureOvernight99Not Specified

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a plausible route based on the synthesis of structurally similar compounds, such as 3-fluoro-4-morpholinoaniline.

Step 1: Synthesis of 4-(2-Nitro-4-(trifluoromethyl)phenyl)morpholine via Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of 2-fluoro-5-(trifluoromethyl)nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add morpholine (1.2 eq).

  • The reaction mixture is heated to reflux (approximately 70-80 °C) and stirred for 4-6 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-(2-nitro-4-(trifluoromethyl)phenyl)morpholine.

Step 2: Reduction of the Nitro Group

  • The 4-(2-nitro-4-(trifluoromethyl)phenyl)morpholine (1.0 eq) is dissolved in a mixture of ethanol and water.

  • Iron powder (3.0 eq) and ammonium chloride (4.0 eq) are added to the solution.

  • The reaction mixture is heated to 70 °C and stirred vigorously.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After completion, the reaction mixture is filtered through a pad of celite to remove the iron catalyst.

  • The filtrate is concentrated, and the residue is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

Protocol 2: Synthesis of 2-Methyl-3-(trifluoromethyl)aniline[1]

This multi-step synthesis starts from 2-chloro-3-(trifluoromethyl)aniline.

Step 1: Synthesis of 6-chloro-2-((methylthio)methyl)-3-(trifluoromethyl)aniline

  • 2-Chloro-3-(trifluoromethyl)aniline is dissolved in dichloroethane.

  • Dimethyl sulfide and N-chlorosuccinimide are added, maintaining the temperature below 30 °C.

  • The mixture is stirred at room temperature for 6 hours.

  • Triethylamine is added, and the mixture is heated to reflux.

  • After cooling and workup, the product is obtained with a yield of 78% and purity of >95%.

Step 2: Synthesis of 6-chloro-2-(chloromethyl)-3-(trifluoromethyl)aniline hydrochloride

  • The product from Step 1 is reacted with sulfonyl chloride in dichloroethane.

Step 3: Hydrogenation to 2-Methyl-3-(trifluoromethyl)aniline

  • The hydrochloride salt from Step 2 is dissolved in ethanol in a pressure reactor.

  • Palladium on carbon (Pd/C) and a base are added.

  • The system is purged with hydrogen and reacted at 4 kg pressure for 48 hours.

  • After filtration and removal of the solvent, the final product is obtained by distillation under reduced pressure with a yield of 75% and purity of >99%.[1]

Visualizations

Synthetic Pathway for this compound

G A 2-Fluoro-5-(trifluoromethyl)nitrobenzene C 4-(2-Nitro-4-(trifluoromethyl)phenyl)morpholine A->C SNAr B Morpholine B->C D This compound C->D Reduction (Fe/NH4Cl)

Caption: Plausible synthetic route for this compound.

General Workflow for Trifluoromethylaniline Isomer Synthesis

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_purification Purification & Analysis cluster_product Final Product Start Substituted Benzene/Aniline Reaction Introduction of CF3 and/or Amino/Morpholino Group(s) Start->Reaction Purification Column Chromatography / Distillation / Recrystallization Reaction->Purification Analysis NMR / GC-MS / HPLC Purification->Analysis Product Trifluoromethylaniline Isomer Analysis->Product

Caption: A generalized workflow for the synthesis and analysis of trifluoromethylaniline isomers.

Discussion

The synthesis of This compound is most plausibly achieved through a two-step process involving a nucleophilic aromatic substitution followed by the reduction of a nitro group. This method is advantageous as it often proceeds with high yields and selectivity, particularly when an activated aromatic ring (e.g., with a nitro group) is used as the starting material. The choice of a fluoro-substituted nitroarene is strategic, as fluorine is an excellent leaving group in SNAr reactions. The subsequent reduction of the nitro group is a standard and typically high-yielding transformation.

In comparison, the synthesis of other trifluoromethylaniline isomers can vary significantly in complexity. For instance, 2-methyl-3-(trifluoromethyl)aniline requires a multi-step sequence involving the introduction of a methyl group onto a pre-existing trifluoromethylaniline core.[1] While this route provides high purity, it is more laborious and involves multiple intermediates.

The synthesis of 4-methyl-3-(trifluoromethyl)aniline is more straightforward, relying on the reduction of the corresponding nitro-compound, similar to the final step for the morpholino-substituted aniline. The synthesis of highly substituted isomers, such as 2,4,6-tris(trifluoromethyl)aniline , necessitates more specialized reagents and conditions, such as strong bases (LDA) and copper-catalyzed amination.

The preparation of 2-methoxy-5-(trifluoromethyl)aniline also follows the common and efficient pathway of nitro group reduction, leading to an excellent yield.

Conclusion

The choice of synthetic route for a particular trifluoromethylaniline isomer is dictated by the desired substitution pattern and the availability of starting materials. For the synthesis of This compound , the SNAr/reduction pathway represents a highly efficient and practical approach. While other isomers may require more intricate synthetic strategies, the fundamental transformations often involve common and well-established organic reactions. For drug development professionals, understanding these synthetic pathways is crucial for process optimization, cost-effectiveness, and the timely production of these valuable intermediates. The data and protocols presented in this guide offer a foundation for making informed decisions in the synthesis and application of this important class of compounds.

References

Bioactivity of Quinoline Derivatives: A Comparative Guide Based on Aniline Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of these valuable compounds often commences from aniline precursors, and the choice of the starting aniline can significantly influence the pharmacological profile of the resulting quinoline derivative. This guide provides an objective comparison of the bioactivity of quinoline derivatives based on their aniline precursors, supported by experimental data and detailed protocols.

The nature and position of substituents on the aniline ring directly translate to the substitution pattern on the benzene portion of the quinoline core. This, in turn, dictates the molecule's physicochemical properties, such as electron density, lipophilicity, and steric hindrance, all of which are critical for its interaction with biological targets.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data of various quinoline derivatives, categorized by the nature of the substituent on the aniline precursor. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

Anticancer Activity

The anticancer potential of quinoline derivatives is often influenced by the electronic properties of the substituents on the aniline precursor. Generally, both electron-donating and electron-withdrawing groups can contribute to cytotoxicity, with the overall molecular structure and substitution pattern playing a crucial role. For instance, studies have shown that quinoline derivatives with a hydroxyl (-OH) group, which can be derived from an aminophenol precursor, exhibited better cytotoxicity than those with a nitro (-NO2) group from a nitroaniline precursor.[1] Conversely, another study on N-aryl-quinolin-4-carboxamides suggested that the presence of either electron-donating or electron-withdrawing groups on the aryl rings did not lead to a significant difference in their cytotoxic activity.[2]

Aniline Precursor SubstituentQuinoline DerivativeCancer Cell LineIC50 (µM)Reference
Electron-Donating
4-Methoxy2-(4-Methoxyphenyl)quinoline-4-carboxylic acid derivativeMCF-7 (Breast)Not specified, but showed significant growth reduction[3]
4-Methyl (Toluidine)N-p-tolylquinolin-4-carboxamideNot specifiedShowed maximum cytotoxicity in its series[2]
Electron-Withdrawing
4-Chloro6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)Displayed 82.9% growth reduction[3]
2-TrifluoromethylHydrazone derivative of 2,8-bis(trifluoromethyl)quinolineVariousShowed very good activity[4]
4-NitroStyryl quinoline with -NO2 substituentNot specifiedGenerally lower cytotoxicity compared to -OH substituted derivatives[1]
Halogen
4-BromoStyryl quinoline with -Br on the styryl ringNot specifiedEnhanced cytotoxicity[1]
Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is significantly modulated by the substituents inherited from the aniline precursor. Halogens and other electron-withdrawing groups are often associated with enhanced activity.

Aniline Precursor SubstituentQuinoline DerivativeBacterial/Fungal StrainZone of Inhibition (mm) / MIC (µg/mL)Reference
Unsubstituted 2-Thio-substituted quinoline-3-carbonitrileVariousSignificant potency[5]
Electron-Withdrawing
2-TrifluoromethylHydrazone derivative of 2,8-bis(trifluoromethyl)quinolineE. coli, S. aureus, P. aeruginosa, K. pneumoniae, M. tuberculosisGood antibacterial and antituberculosis activities[4]
Multiple Substituents
(Not specified)Pyrimidine derivatives of 2-chloro-6-methoxyquinolineGram-positive strains, E. coli, Fungal strainsHighest activity in their series[6]
Anti-inflammatory Activity

The anti-inflammatory properties of quinoline derivatives can also be tuned by the choice of the aniline precursor. Both electron-donating and electron-withdrawing groups have been incorporated into active anti-inflammatory quinolines.

Aniline Precursor SubstituentQuinoline DerivativeAssay% Inhibition / PotencyReference
Electron-Donating
2-Methoxy3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-oneCarrageenan-induced rat paw edemaSignificant[7]
4-Methoxy3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-oneCarrageenan-induced rat paw edemaSignificant[7]
Electron-Withdrawing
4-Fluoro9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthraceneXylene-induced ear edema68.28%[8]
Alkyl
4-Methyl3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-oneXylene-induced ear edema63.19%[8]

Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below to facilitate the replication and validation of these findings.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Test quinoline derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds.

Materials:

  • Bacterial and/or fungal strains

  • Nutrient agar or other suitable agar medium

  • Sterile Petri dishes

  • Test quinoline derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic/antifungal drugs (positive controls)

  • Sterile cork borer

Procedure:

  • Preparation of Agar Plates: Prepare the agar medium, sterilize it, and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and spread it uniformly over the surface of the agar plate.

  • Well Preparation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution, solvent control, and standard drug solution into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in saline)

  • Test quinoline derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the animals into groups: a control group, a standard drug group, and test groups for different doses of the quinoline derivatives.

  • Compound Administration: Administer the test compounds and the standard drug to the respective groups (e.g., orally or intraperitoneally) one hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the synthesis and evaluation of quinoline derivatives.

G cluster_synthesis General Quinoline Synthesis Aniline Substituted Aniline (Precursor) Cyclization Cyclization Reaction (e.g., Skraup, Doebner-von Miller) Aniline->Cyclization Reagent Carbonyl Compound (e.g., α,β-unsaturated ketone) Reagent->Cyclization Quinoline Substituted Quinoline Derivative Cyclization->Quinoline

Caption: Generalized workflow for the synthesis of quinoline derivatives from aniline precursors.

G cluster_workflow Bioactivity Evaluation Workflow start Synthesized Quinoline Derivatives anticancer Anticancer Screening (MTT Assay) start->anticancer antimicrobial Antimicrobial Screening (Agar Diffusion) start->antimicrobial antiinflammatory Anti-inflammatory Screening (Carrageenan-induced Edema) start->antiinflammatory data_analysis Data Analysis (IC50, Zone of Inhibition, % Inhibition) anticancer->data_analysis antimicrobial->data_analysis antiinflammatory->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Experimental workflow for the bioactivity screening of quinoline derivatives.

This guide highlights the critical role of aniline precursors in determining the bioactivity of quinoline derivatives. While general trends can be observed, the complex interplay of electronic, steric, and lipophilic factors necessitates further systematic comparative studies to build a comprehensive understanding and facilitate the rational design of more potent and selective quinoline-based therapeutic agents.

References

Validating Molecular Structures: A Guide to NMR and HRMS for 2-Morpholino-5-(trifluoromethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. This guide provides a comparative overview of two pivotal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)—for the structural validation of "2-Morpholino-5-(trifluoromethyl)aniline" and its derivatives. By presenting experimental data from structurally related compounds, this guide illustrates how these powerful techniques provide complementary information to definitively characterize newly synthesized molecules.

Comparative Analysis of Validation Techniques

NMR and HRMS are indispensable tools in the chemist's arsenal, each providing unique and confirmatory insights into molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms within a molecule. For organic molecules, ¹H (proton) and ¹³C (carbon-13) NMR are most common. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms in a molecule.

  • High-Resolution Mass Spectrometry (HRMS): HRMS determines the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the elemental composition of a molecule, providing a powerful confirmation of its chemical formula.

Together, NMR and HRMS provide a comprehensive picture of a molecule's identity. NMR elucidates the connectivity and arrangement of atoms, while HRMS confirms the elemental formula, leaving little room for structural ambiguity.

Experimental Data: Validation of 2-Morpholino-4-anilinoquinoline Derivatives

The following table summarizes the spectral data for a series of 2-morpholino-4-anilinoquinoline derivatives, which serve as a proxy for demonstrating the validation of morpholino-aniline containing structures.

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z) [M+H]⁺
3a 2-Morpholino-N-phenylquinolin-4-amine12.84 (s, 1H), 10.32 (s, 1H), 8.56–7.48 (m, 7H), 6.47 (s, 1H), 3.72 (m, 8H)[1]153.87, 151.83, 139.08, 133.26, 132.94, 128.66, 127.94, 126.40, 124.73, 124.17, 123.68, 123.18, 122.00, 115.19, 87.96, 66.00, 47.08[1]Calculated: 319.1655, Found: 319.1678
3d 2-Morpholino-N-(4-phenoxyphenyl)quinolin-4-amine12.77 (s, 1H), 10.11 (s, 1H), 8.59–7.09 (m, 13H), 6.12 (s, 1H), 3.72–3.38 (m, 8H)156.85, 155.20, 153.30, 138.48, 133.71, 133.01, 130.65, 127.13, 124.80, 124.26, 123.44, 119.95, 119.36, 114.70, 85.35, 65.94, 47.08Calculated: 398.1863, Found: 398.1887[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for NMR and HRMS analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the analyte and should not have signals that overlap with key sample signals.

    • Transfer the solution to a 5 mm NMR tube.

    • For quantitative NMR (qNMR), a known amount of an internal standard is added.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 or 500 MHz spectrometer. Key parameters to set include the number of scans, relaxation delay, and spectral width.

    • Acquire ¹³C NMR spectra on the same instrument. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

    • Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to further elucidate the structure by showing correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to deduce the connectivity of atoms.

    • Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the proposed structure.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent, such as acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

    • The solution is then infused directly into the mass spectrometer or injected via a liquid chromatography (LC) system. LC-HRMS allows for the separation of components in a mixture before mass analysis.

  • Data Acquisition:

    • Perform the analysis using an electrospray ionization (ESI) source in positive or negative ion mode, depending on the analyte's properties.

    • Acquire the mass spectrum over a relevant m/z range. Time-of-Flight (TOF) and Orbitrap are common mass analyzers used for HRMS.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Use software to calculate the elemental composition corresponding to the measured accurate mass within a narrow mass tolerance (typically <5 ppm).

    • Compare the calculated elemental composition with the expected formula of the target compound. The isotopic pattern of the measured ion should also match the theoretical pattern for the proposed formula.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of a newly synthesized derivative of "this compound".

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation synthesis Synthesize Derivative purification Purify Compound (e.g., Chromatography) synthesis->purification nmr_analysis NMR Analysis (¹H, ¹³C, 2D) purification->nmr_analysis hrms_analysis HRMS Analysis purification->hrms_analysis data_analysis Combined Data Analysis nmr_analysis->data_analysis hrms_analysis->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed Data Consistent with Proposed Structure structure_inconsistent Structure Inconsistent data_analysis->structure_inconsistent Data Inconsistent structure_inconsistent->synthesis Re-evaluate Synthesis or Propose New Structure

Workflow for the structural validation of a chemical compound.

This comprehensive approach, combining the detailed connectivity information from NMR with the precise elemental composition from HRMS, provides a robust and reliable method for the structural elucidation and validation of "this compound" derivatives and other novel chemical entities. This ensures the integrity of research data and is a critical step in the drug discovery and development pipeline.

References

A Researcher's Guide to Purity Assessment of Compounds Containing the 2-Morpholino-5-(trifluoromethyl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research. For molecules incorporating the "2-Morpholino-5-(trifluoromethyl)aniline" scaffold, a key building block in many modern medicinal chemistry programs, ensuring high purity is critical. Impurities can lead to erroneous biological data, altered physicochemical properties, and potential toxicity, ultimately compromising the integrity of research and development efforts.

This guide provides an objective comparison of the most common and effective analytical methods for determining the purity of synthesized compounds featuring this scaffold. We present a summary of quantitative data, detailed experimental protocols for key techniques, and visual workflows to aid in method selection and implementation.

Potential Impurities in the Synthesis of this compound Derivatives

The synthesis of molecules containing the this compound scaffold can introduce several types of impurities that necessitate a robust analytical strategy for their detection and quantification. A comprehensive purity analysis must be capable of identifying:

  • Unreacted Starting Materials: Residual precursors from the synthetic route.

  • Isomeric Byproducts: Positional isomers that may form during the synthesis.[1]

  • Reaction Byproducts: Unwanted molecules generated from side reactions.

  • Degradation Products: Compounds resulting from harsh reaction or purification conditions.[2]

  • Residual Solvents: Organic solvents used during the reaction or purification process.[2]

Comparative Analysis of Purity Assessment Methods

A multi-faceted approach is often necessary for the comprehensive purity determination of novel compounds. The most effective techniques for analyzing derivatives of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each of these methods offers distinct advantages and are often used in a complementary fashion.[2]

Data Presentation: Comparison of Key Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity and interaction with a stationary phase.[3]Separation based on volatility and polarity, with mass-based detection.[4]Signal intensity is directly proportional to the molar amount of the substance.[4]
Primary Use Routine quantitative purity assessment of the main product and non-volatile impurities.[2]Identification and quantification of volatile and semi-volatile impurities.[5]Absolute purity determination without the need for a specific reference standard of the analyte.[2][3]
Sensitivity High (UV detection).[6]Very High.[7]Moderate, dependent on concentration and acquisition time.[3]
Quantitation Requires a reference standard for absolute purity.[3]Requires a reference standard for absolute purity.[3]Absolute quantitation is possible with a certified internal standard.[3]
Structural Info Limited to retention time and UV spectrum unless coupled with MS.Provides detailed structural information from mass fragmentation patterns.[7]Provides definitive structural confirmation.[3][6]
Limitations May not be suitable for highly volatile compounds.Requires analytes to be volatile and thermally stable.[7]Lower sensitivity compared to chromatographic methods for trace impurities.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable purity assessment. The following protocols are representative and may require optimization for specific derivatives of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is a cornerstone for routine purity analysis, providing robust quantitative data on the main component and non-volatile impurities.[6]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[6]

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[6]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[6]

  • Gradient Elution: A typical gradient would be 5-95% B over 20 minutes, followed by a hold and re-equilibration.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is indispensable for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis.[2][5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[7]

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate.[7]

  • Injector Temperature: 250 °C.[3]

  • Oven Temperature Program: An initial temperature of 50-60°C, held for a few minutes, followed by a ramp of 10-15°C/min to a final temperature of 250-280°C, and a final hold.[3][4]

  • MS Interface Temperature: 280 °C.[4]

  • Ion Source Temperature: 230 °C.[4]

  • Mass Range: Scan from m/z 40 to 500.[4]

  • Sample Preparation: Prepare a solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.[4]

  • Data Analysis: Identify the main component and any impurities by their retention times and mass fragmentation patterns. Purity is determined by the relative area percentage of the main peak.[5]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method that can determine the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[3][8] It offers the distinct advantage of providing both quantitative purity data and valuable structural information from a single experiment.[8]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) and high-precision NMR tubes.[3]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.[3]

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Purity Calculation:

    • Identify a well-resolved signal of the analyte and a signal of the internal standard.

    • Carefully integrate both signals.

    • The purity of the analyte is calculated based on the integral values, the number of protons giving rise to each signal, the molar masses, and the weights of the analyte and the internal standard.

Mandatory Visualizations

To further aid in the understanding of the analytical workflows, the following diagrams have been generated using Graphviz (DOT language).

G General Workflow for Purity Assessment of a Synthesized Compound cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_evaluation Data Evaluation & Reporting synthesis Synthesized Compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification hplc HPLC-UV Analysis purification->hplc Primary Purity Check gcms GC-MS Analysis purification->gcms Volatile Impurity Check qnmr qNMR Analysis purification->qnmr Absolute Purity Determination data_analysis Data Analysis & Purity Calculation hplc->data_analysis gcms->data_analysis qnmr->data_analysis report Final Purity Report data_analysis->report

Caption: General experimental workflow for assessing the purity of a synthesized compound.

G Decision Tree for Selecting the Appropriate Purity Analysis Method result_node result_node start Is the compound volatile and thermally stable? q1 Is absolute purity determination required without a specific analyte standard? start->q1 No r_gcms Utilize GC-MS for analysis. start->r_gcms Yes q2 Are volatile or semi-volatile impurities suspected? q1->q2 No r_qnmr Employ qNMR for absolute purity determination. q1->r_qnmr Yes q3 Is routine purity screening the primary goal? q2->q3 No r_hplc_gcms Use HPLC and GC-MS for a comprehensive profile. q2->r_hplc_gcms Yes r_hplc Use HPLC as the primary method. q3->r_hplc Yes

Caption: Decision tree for selecting the appropriate purity analysis method.

References

A Researcher's Guide to Isosteric Replacement of Aniline Motifs in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the aniline motif presents a double-edged sword. While its synthetic accessibility and versatile chemical nature make it a common feature in pharmaceuticals, its propensity for metabolic instability and the formation of toxic reactive metabolites pose significant hurdles in drug development. Isosteric replacement has emerged as a potent strategy to circumvent these liabilities while maintaining or even enhancing pharmacological activity. This guide offers an objective comparison of common isosteric replacements for aniline, supported by experimental data, detailed methodologies, and visual aids to inform rational drug design.

The core challenge with anilines lies in their susceptibility to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[1] This can lead to the formation of reactive intermediates, such as nitrosoarenes and quinone-imines, which can covalently bind to cellular macromolecules, potentially causing idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity.[1] By replacing the aniline ring with a bioisostere, medicinal chemists aim to create analogues with improved safety profiles without compromising therapeutic efficacy.

Comparative Analysis of Aniline Isosteres

Saturated carbocyclic and bicyclic amines have garnered significant attention as effective isosteres for the aniline moiety. These replacements aim to mimic the spatial and electronic properties of aniline while offering greater metabolic stability. Key examples include aminobicyclo[1.1.1]pentane (aminoBCP), aminobicyclo[2.2.2]octane (aminoBCO), aminocubane (aminoCUB), and aminonorbornane (aminoNB).

A notable case study is the replacement of the p-fluoroaniline moiety in the γ-secretase inhibitor BMS-708,163 with a bicyclo[1.1.1]pentane (BCP) group.[2][3][4][5][6] This modification led to an equipotent compound with significantly improved physicochemical and pharmacokinetic properties.[2][3][4][5][6]

Below is a summary of the comparative data for BMS-708,163 and its BCP analogue:

ParameterBMS-708,163 (Aniline derivative)BCP AnalogueFold Improvement
Potency
γ-Secretase IC50 (nM)11.211.8~1 (equipotent)
Physicochemical Properties
Aqueous Solubility (µg/mL)3144.7
Caco-2 Permeability (10⁻⁶ cm/s)0.53.16.2
Pharmacokinetics (Mouse)
Oral Bioavailability (%)23482.1
Brain Cmax (nM)1305304.1
Brain AUC (nM*h)75031004.1
In Vitro ADME
Human Liver Microsomal Stability (% remaining at 1 hr)85951.1
Rat Liver Microsomal Stability (% remaining at 1 hr)75901.2

Visualizing Isosteric Replacement and its Consequences

The strategic replacement of an aniline motif can be visualized as a key step in mitigating drug toxicity. The following diagram illustrates the metabolic fate of aniline and the rationale for employing isosteric replacements.

cluster_0 Aniline Metabolism cluster_1 Isosteric Replacement Strategy Aniline Aniline-containing Drug Metabolism CYP450 Oxidation Aniline->Metabolism Isostere Saturated Isostere (e.g., BCP, AminoNB) Aniline->Isostere Isosteric Replacement ReactiveMetabolite Reactive Metabolite (e.g., Quinone-imine) Metabolism->ReactiveMetabolite Toxicity Toxicity (e.g., Hepatotoxicity) ReactiveMetabolite->Toxicity BlockedMetabolism Metabolically Stable Isostere->BlockedMetabolism ImprovedSafety Improved Safety Profile BlockedMetabolism->ImprovedSafety

Aniline Metabolism vs. Isosteric Replacement Strategy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of aniline isosteres.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like CYP450s.[7][8][9][10][11]

Materials:

  • Test compound and positive controls (e.g., known rapidly and slowly metabolized drugs).

  • Pooled human liver microsomes.

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile (ice-cold) for reaction termination.

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the final desired concentration (typically 1 µM).

  • In a microcentrifuge tube, pre-incubate the test compound with liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction and precipitate proteins.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The percentage of compound remaining at each time point is calculated relative to the 0-minute time point. From this, the half-life (t1/2) and intrinsic clearance (CLint) can be determined.

Cytochrome P450 Inhibition Assay (IC50 Determination)

This assay determines the concentration of a test compound that causes 50% inhibition of a specific CYP450 isozyme's activity.[12][13][14][15][16]

Materials:

  • Test compound and a known inhibitor for each CYP isozyme as a positive control.

  • Human liver microsomes or recombinant human CYP isozymes.

  • A specific probe substrate for each CYP isozyme (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

  • Phosphate buffer (pH 7.4).

  • NADPH.

  • LC-MS/MS system.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the human liver microsomes, the CYP-specific probe substrate (at a concentration close to its Km), and the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding NADPH.

  • After a specific incubation time, terminate the reaction with a suitable solvent (e.g., cold acetonitrile).

  • Centrifuge the plate to pellet precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to measure the formation of the metabolite from the probe substrate.

  • The rate of metabolite formation in the presence of the test compound is compared to the vehicle control to determine the percent inhibition.

  • The IC50 value is calculated by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.

hERG Patch Clamp Assay

This electrophysiology assay directly measures the effect of a compound on the hERG potassium channel, a critical determinant of cardiac safety.[17][18][19][20][21]

Materials:

  • A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Patch clamp rig with amplifier and data acquisition software.

  • Micropipettes.

  • Extracellular and intracellular recording solutions.

  • Test compound and a known hERG blocker (e.g., E-4031) as a positive control.

Procedure:

  • Culture the hERG-expressing cells on coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Form a high-resistance (>1 GΩ) seal between a micropipette filled with intracellular solution and a single cell (a "gigaseal").

  • Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.

  • Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.

  • Record baseline hERG currents.

  • Perfuse the cell with the test compound at various concentrations and record the corresponding hERG currents.

  • After washout of the test compound, apply a positive control to confirm the sensitivity of the assay.

  • The inhibition of the hERG current at each concentration is calculated relative to the baseline current, and an IC50 value is determined.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay measures the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to reach its target.[22][23][24][25][26]

Materials:

  • Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus.

  • Dialysis membrane (typically with a molecular weight cutoff of 8-14 kDa).

  • Plasma from the desired species (e.g., human, rat).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound.

  • LC-MS/MS system.

Procedure:

  • Spike the test compound into plasma at a known concentration.

  • Add the plasma containing the test compound to one chamber of the dialysis unit (the plasma chamber).

  • Add PBS to the other chamber (the buffer chamber).

  • Incubate the sealed unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).

  • After incubation, take aliquots from both the plasma and buffer chambers.

  • To account for matrix effects in the analysis, mix the plasma sample with an equal volume of PBS, and the buffer sample with an equal volume of blank plasma.

  • Analyze the samples by LC-MS/MS to determine the concentration of the test compound in each chamber.

  • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Synthesis of Key Aniline Isosteres

The successful implementation of isosteric replacement strategies relies on efficient and scalable synthetic routes to the desired building blocks.

Synthesis of 1-Aminobicyclo[1.1.1]pentane

A common route to this key isostere involves the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane. More recent methods often utilize [1.1.1]propellane as a starting material.[27][28]

Propellane [1.1.1]Propellane Halogenation Radical Halogenation Propellane->Halogenation BCP_Halide 1-Halo-bicyclo[1.1.1]pentane Halogenation->BCP_Halide Azide_Displacement Azide Displacement BCP_Halide->Azide_Displacement BCP_Azide 1-Azido-bicyclo[1.1.1]pentane Azide_Displacement->BCP_Azide Reduction Reduction (e.g., H2, Pd/C) BCP_Azide->Reduction AminoBCP 1-Aminobicyclo[1.1.1]pentane Reduction->AminoBCP

General Synthetic Strategy for 1-Aminobicyclo[1.1.1]pentane.
Synthesis of 1-Aminonorbornanes

Photochemical methods have emerged as powerful tools for the synthesis of 1-aminonorbornanes, often proceeding via a formal [3+2] cycloaddition of aminocyclopropanes.[29][30]

Aminocyclopropane Aminocyclopropane Derivative Photocatalyst Visible Light, Photocatalyst Aminocyclopropane->Photocatalyst Radical_Cation Amine Radical Cation Intermediate Photocatalyst->Radical_Cation Cyclization Radical Cyclization Radical_Cation->Cyclization AminoNB 1-Aminonorbornane Derivative Cyclization->AminoNB

References

Efficacy of "2-Morpholino-5-(trifluoromethyl)aniline" derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and effective anticancer agents has led researchers to explore a wide array of synthetic compounds. Among these, derivatives of morpholino-anilines, particularly those incorporating a trifluoromethyl group, have shown promising cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the efficacy of these compounds, supported by experimental data from recent studies.

Comparative Efficacy of Novel Derivatives

Recent research has focused on synthesizing and evaluating the anticancer potential of various morpholino-aniline derivatives, including those with quinoline and quinazoline scaffolds. The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

The tables below summarize the in vitro anticancer activities of several novel morpholino-aniline derivatives against a panel of human cancer cell lines.

Table 1: Anticancer Activity of 2-Morpholino-4-Anilinoquinoline Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
3c HepG2 (Liver)11.42[1]
3d HepG2 (Liver)8.50[1]
3e HepG2 (Liver)12.76[1]
Sorafenib (Control) HepG2 (Liver)5.2[1]

Note: The structures of compounds 3c, 3d, and 3e are based on a 2-morpholino-4-anilinoquinoline core with varying substitutions on the aniline moiety.

Table 2: Anticancer Activity of Morpholine Substituted Quinazoline Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
AK-3 A549 (Lung)10.38 ± 0.27[2]
MCF-7 (Breast)6.44 ± 0.29[2]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[2]
AK-10 A549 (Lung)8.55 ± 0.67[2]
MCF-7 (Breast)3.15 ± 0.23[2]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[2]

Note: Compounds AK-3 and AK-10 were found to be the most active in this series, with AK-10 showing greater potency than the positive control, colchicine, against MCF-7 and SHSY-5Y cells.[2]

Table 3: Anticancer Activity of 3-Fluoro-4-Morpholinoaniline Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
NAM-5 MCF-7 (Breast)1.811[3]
MDA-MB-231 (Breast)2.143[3]
NAM-7 MCF-7 (Breast)1.883[3]
MDA-MB-231 (Breast)4.688[3]

Note: Compound NAM-5, which contains a sulfonamide group, demonstrated significant anti-proliferative activity against both breast cancer cell lines.[3]

Experimental Protocols

The evaluation of the anticancer efficacy of these derivatives involved several key in vitro assays. The methodologies for these experiments are detailed below.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HepG2, A549, MCF-7) were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and a positive control (e.g., Sorafenib, Colchicine, Doxorubicin) for a specified incubation period (typically 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, the medium was replaced with fresh medium containing MTT solution. The plates were then incubated for another few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution, which is proportional to the number of viable cells, was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were then determined from the dose-response curves.[1]

Cell Cycle Analysis

Flow cytometry was used to analyze the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cancer cells were treated with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: The fixed cells were then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined using appropriate software. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point. Several studies have shown that these derivatives can induce cell cycle arrest, primarily at the G0/G1 or G1 phase.[1][2]

Apoptosis Assay (Annexin V/PI Staining)

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. The induction of apoptosis by the derivatives was confirmed using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Cells were treated with the compounds for a specified time.

  • Staining: The treated cells were harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Studies have confirmed that these morpholino-aniline derivatives induce apoptosis in cancer cells.[2][3]

Visualizing Methodologies and Pathways

To better understand the experimental processes and the proposed mechanisms of action, the following diagrams are provided.

G cluster_0 Cell Viability (MTT Assay) A Seed Cancer Cells in 96-well plate B Treat with Derivatives A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Experimental Workflow for MTT Assay

G cluster_1 Proposed Mechanism of Action Derivative Morpholino-Aniline Derivative CellCycle Cell Cycle Arrest (G0/G1 Phase) Derivative->CellCycle Apoptosis Induction of Apoptosis Derivative->Apoptosis Proliferation Inhibition of Cancer Cell Proliferation CellCycle->Proliferation CellDeath Cancer Cell Death Apoptosis->CellDeath

Proposed Anticancer Mechanism

References

Trifluoromethylation: A Key to Unlocking Enhanced Metabolic Stability in Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a critical determinant of clinical success. A leading strategy to enhance a compound's metabolic stability is the introduction of a trifluoromethyl (CF₃) group. This guide provides an objective comparison of the metabolic stability of trifluoromethylated compounds versus their non-fluorinated analogs, supported by experimental data and detailed methodologies.

The strategic incorporation of a trifluoromethyl group in place of a methyl group or a hydrogen atom can dramatically alter a molecule's metabolic fate. The high bond energy of the carbon-fluorine (C-F) bond, significantly stronger than a carbon-hydrogen (C-H) bond, renders it highly resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] By blocking common sites of oxidative metabolism, trifluoromethylation can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][2]

Quantitative Comparison of Metabolic Stability

The enhanced metabolic stability of trifluoromethylated compounds is evident in quantitative in vitro assays. The following table summarizes key metabolic stability parameters for the trifluoromethylated COX-2 inhibitor, Celecoxib, and provides representative data for a non-fluorinated diarylpyrazole analog to illustrate the typical impact of this substitution. A lower intrinsic clearance (CLint) and a longer half-life (t1/2) are indicative of greater metabolic stability.

CompoundStructureIn Vitro Half-life (t1/2, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolizing EnzymeData Source
Celecoxib (Trifluoromethylated)A diaryl pyrazole with a trifluoromethyl group~241 (Calculated from reported Km and Vmax)~2.9 (Calculated from reported Km and Vmax)CYP2C9[3]
Non-fluorinated Diarylpyrazole Analog A representative diaryl pyrazole lacking the trifluoromethyl groupSignificantly Shorter (Implied by high in vivo clearance)Significantly Higher (Implied by high in vivo clearance)CYP Isozymes[4]

Note: Direct head-to-head in vitro metabolic stability data for a single pair of trifluoromethylated and non-fluorinated analogs under identical conditions is limited in publicly available literature. The data for the non-fluorinated analog is inferred from in vivo studies of SC-560, a structurally related compound, which show it has low oral bioavailability due to high first-pass metabolism, suggesting poor metabolic stability.[4]

Case Study: Picornavirus Inhibitors

A compelling example of the protective effect of trifluoromethylation is seen in a study on picornavirus inhibitors. In a monkey liver microsomal assay, the methyl-substituted analog was converted into eight different metabolic products, with two major metabolites resulting from the hydroxylation of the methyl group. In stark contrast, the trifluoromethyl-substituted analog not only prevented hydroxylation at that position but also conferred a broader protective effect, resulting in the formation of only two minor metabolites.[5] This demonstrates the power of the trifluoromethyl group to block major metabolic pathways.

Metabolic Pathways: A Tale of Two Analogs

The introduction of a trifluoromethyl group fundamentally alters the metabolic pathway of a drug. The following diagrams illustrate the metabolic fate of Celecoxib, a trifluoromethylated compound, and a proposed pathway for a representative non-fluorinated analog, highlighting the blocking effect of the CF₃ group.

cluster_celecoxib Metabolic Pathway of Celecoxib (Trifluoromethylated) Celecoxib Celecoxib (CF3 group stable) Hydroxycelecoxib Hydroxycelecoxib (Hydroxylation of tolyl-methyl group) Celecoxib->Hydroxycelecoxib CYP2C9 >> CYP3A4 Carboxycelecoxib Carboxycelecoxib (Oxidation of alcohol) Hydroxycelecoxib->Carboxycelecoxib Alcohol Dehydrogenase Glucuronide Carboxycelecoxib Glucuronide (Conjugation) Carboxycelecoxib->Glucuronide UGTs

Metabolic pathway of the trifluoromethylated drug Celecoxib.

cluster_non_fluorinated Proposed Metabolic Pathway of a Non-Fluorinated Analog NonFluorinated Non-Fluorinated Analog (e.g., with a methyl group) Metabolite1 Hydroxylated Metabolite (Oxidation of the methyl group) NonFluorinated->Metabolite1 CYP-mediated oxidation Metabolite3 Other Metabolites (e.g., ring hydroxylation) NonFluorinated->Metabolite3 Alternative pathways Metabolite2 Further Oxidized Metabolites Metabolite1->Metabolite2

Proposed metabolic pathway for a non-fluorinated analog.

As illustrated, the primary metabolic pathway for Celecoxib involves the oxidation of the tolyl-methyl group, a site distant from the stable trifluoromethyl group.[6][7] For a non-fluorinated analog where the trifluoromethyl group is replaced by a metabolically labile group (e.g., a methyl group), this position would be a primary target for CYP-mediated oxidation, leading to a greater number of metabolites and faster clearance.

Experimental Protocols

A thorough understanding of a compound's metabolic stability is achieved through well-defined experimental protocols. The following is a detailed methodology for a typical in vitro microsomal stability assay.

In Vitro Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.

Materials and Reagents:

  • Pooled human liver microsomes (HLM)

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates or microtubes

  • Incubator/shaker

  • LC-MS/MS system for analysis

Experimental Workflow:

A Prepare reaction mixture: - Liver microsomes - Test compound - Phosphate buffer B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH regenerating system B->C D Incubate at 37°C with shaking C->D E Aliquots taken at multiple time points (e.g., 0, 5, 15, 30, 60 min) D->E F Terminate reaction with cold acetonitrile containing internal standard E->F G Centrifuge to precipitate proteins F->G H Analyze supernatant by LC-MS/MS G->H

Workflow for an in vitro microsomal stability assay.

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, positive controls, and internal standard in a suitable solvent (e.g., DMSO). Prepare the reaction buffer and the NADPH regenerating system.

  • Incubation: In a 96-well plate or microtube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard. The 0-minute time point is typically quenched before the addition of the NADPH regenerating system.

  • Sample Processing: After the final time point, centrifuge the plate or tubes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg of microsomal protein/mL) .

Conclusion

The strategic incorporation of trifluoromethyl groups is a powerful and well-established strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. By blocking sites of oxidative metabolism, trifluoromethylation leads to a more robust pharmacokinetic profile, characterized by a longer half-life and lower clearance. The supporting data and experimental protocols provided in this guide offer a framework for researchers to evaluate and compare the metabolic stability of their own compounds, ultimately aiding in the selection and optimization of more promising drug candidates for clinical development.

References

The Virtual Crucible: A Comparative In Silico Analysis of Drug-Likeness for 2-Morpholino-5-(trifluoromethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative in silico analysis of the drug-likeness of hypothetical derivatives of 2-Morpholino-5-(trifluoromethyl)aniline. This analysis is based on established computational methodologies and serves as a practical example of the initial steps in modern drug discovery.

The journey of a drug from a promising molecule to a therapeutic agent is long and fraught with challenges. A significant hurdle is ensuring that a compound possesses favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico, or computational, methods are indispensable tools in the early stages of drug discovery for predicting these properties and assessing a compound's "drug-likeness" before costly and time-consuming synthesis and experimental testing are undertaken.[1][2][3][4][5]

This guide focuses on this compound, a compound featuring a morpholine ring, a trifluoromethyl group, and an aniline core. The trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially improving a drug's efficacy and permeability.[6] However, the aniline moiety, while a versatile structural motif in medicinal chemistry, can be associated with metabolic liabilities and toxicity.[7][8] Therefore, careful in silico evaluation of its derivatives is crucial.

Comparative Analysis of Physicochemical Properties

To illustrate the in silico evaluation process, we will compare the parent compound, this compound, with two hypothetical derivatives. These derivatives introduce modifications aimed at potentially improving drug-like properties. The analysis will be based on Lipinski's Rule of Five, a widely used set of guidelines for predicting the oral bioavailability of a drug candidate.[9][10][11][12]

Table 1: In Silico Prediction of Physicochemical Properties and Drug-Likeness

CompoundStructureMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Violations
Parent Compound: this compoundc1cc(c(cc1N)N2CCOCC2)C(F)(F)F246.232.8 (Predicted)130
Derivative A: N-(2-morpholino-5-(trifluoromethyl)phenyl)acetamideCC(=O)Nc1cc(ccc1N2CCOCC2)C(F)(F)F288.272.5 (Predicted)140
Derivative B: 2-Morpholino-N-methyl-5-(trifluoromethyl)anilineCN(c1cc(ccc1N2CCOCC2)C(F)(F)F)260.263.1 (Predicted)030

Note: The LogP values are hypothetical predictions for illustrative purposes. Actual values would be calculated using specialized software.

All three compounds adhere to Lipinski's Rule of Five, suggesting they have a higher probability of being orally bioavailable. Derivative A, with an added acetyl group, shows a slight increase in molecular weight and the number of hydrogen bond acceptors. Derivative B, with a methyl group on the aniline nitrogen, eliminates the hydrogen bond donor. These modifications can influence properties like solubility and binding affinity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile Prediction

Beyond Lipinski's rules, a more detailed ADMET profile can be computationally predicted. These predictions are crucial for identifying potential liabilities early in the drug discovery process.

Table 2: Predicted ADMET Properties

PropertyParent CompoundDerivative ADerivative BDesired Range
Absorption
Human Intestinal Absorption (%)HighHighHigh> 80%
Caco-2 Permeability (nm/s)ModerateModerateHigh> 1 x 10⁻⁶
Distribution
Blood-Brain Barrier (BBB) PenetrationHighModerateHighCNS target dependent
Plasma Protein Binding (%)HighHighHigh< 90%
Metabolism
CYP2D6 InhibitionProbableLess ProbableProbableNo
CYP3A4 InhibitionProbableLess ProbableProbableNo
Toxicity
hERG InhibitionLow RiskLow RiskLow RiskNo
AMES MutagenicityPotential RiskLower RiskPotential RiskNo

Note: These are hypothetical predictions to illustrate the types of parameters evaluated.

The aniline group in the parent compound and Derivative B raises a potential flag for AMES mutagenicity, a common concern with aromatic amines.[7][8] The acetylation in Derivative A could potentially mitigate this risk by altering the metabolic pathway.

Experimental Protocols for In Silico Analysis

The following outlines the general methodologies used to generate the data in the tables above. These protocols are typically implemented using a suite of specialized software packages.

1. Calculation of Physicochemical Properties:

  • Objective: To determine properties relevant to Lipinski's Rule of Five.

  • Methodology:

    • The 2D or 3D structure of the molecule is inputted into computational chemistry software (e.g., ChemDraw, MarvinSketch).

    • Algorithms within the software calculate properties such as:

      • Molecular Weight (MW): Sum of the atomic weights of all atoms in the molecule.

      • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. Various algorithms (e.g., cLogP, ALOGP) can be used for this prediction.

      • Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds.

      • Hydrogen Bond Acceptors (HBA): The number of nitrogen and oxygen atoms.

    • The calculated values are then compared against the thresholds defined by Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10).[9][13]

2. ADMET Prediction:

  • Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity profile of a compound.

  • Methodology:

    • The molecular structure is submitted to a specialized ADMET prediction software or web server (e.g., SwissADME, ADMET Predictor®, QikProp).[14][15]

    • These tools utilize a variety of models, including:

      • Quantitative Structure-Activity Relationship (QSAR) models: These are statistical models that correlate chemical structure with biological activity or property.[2]

      • Physiologically-Based Pharmacokinetic (PBPK) models: These models simulate the movement and disposition of the drug in a virtual representation of the body.[3]

      • Expert systems: These are rule-based systems derived from known drug metabolism and toxicity data.

    • The software outputs predictions for a wide range of ADMET properties, often with confidence scores or applicability domain information.

In Silico Drug Discovery Workflow

The process of in silico drug-likeness analysis is part of a larger computational drug discovery workflow. This workflow aims to identify and optimize promising lead compounds before they are synthesized and tested in the lab.

G cluster_0 Virtual Screening cluster_1 Hit to Lead cluster_2 Pre-Clinical A Compound Library C Molecular Docking A->C B Target Identification B->C D Drug-Likeness Filtering (Lipinski's Rules) C->D Identify Hits E ADMET Prediction D->E F Lead Optimization E->F G Synthesis F->G Prioritized Candidates H In Vitro & In Vivo Testing G->H

Caption: A generalized workflow for in silico drug discovery.

Conclusion

The in silico analysis of this compound and its hypothetical derivatives demonstrates the power of computational tools in modern drug discovery. By predicting key physicochemical and ADMET properties, researchers can prioritize compounds with a higher likelihood of success, thereby saving significant time and resources. While in silico predictions are not a substitute for experimental validation, they are an essential first step in the rational design of new therapeutic agents. The principles and protocols outlined in this guide provide a foundational understanding for researchers looking to leverage these powerful computational methods.

References

Alternatives to "2-Morpholino-5-(trifluoromethyl)aniline" for the synthesis of specific bioactive molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "2-Morpholino-5-(trifluoromethyl)aniline" and its alternatives in the synthesis of specific bioactive molecules, with a focus on potent kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway. By presenting objective experimental data, detailed protocols, and clear visualizations, this document aims to assist researchers in making informed decisions for the rational design and synthesis of novel therapeutics.

Introduction to Triazine-Based Kinase Inhibitors

The 4,6-dimorpholino-1,3,5-triazine scaffold is a privileged structure in the development of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway. Molecules such as bimiralisib (PQR309) and ZSTK474 have demonstrated significant therapeutic potential due to their potent and often dual inhibition of PI3K and the mammalian target of rapamycin (mTOR). The synthesis of these complex molecules frequently involves the coupling of a substituted aniline derivative to the triazine core, making the choice of the aniline building block a critical determinant of the final compound's biological activity and synthetic accessibility. "this compound" is a key precursor in this context; however, exploring structural analogs can lead to improved potency, selectivity, and pharmacokinetic profiles.

Core Synthesis and Key Alternatives

The primary synthetic route to these bioactive molecules often involves a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination, to attach the aniline moiety to the triazine core. In the case of bimiralisib (PQR309), a Suzuki coupling between 4,4′-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine and the boronic acid pinacol ester of the substituted aniline is a key step.

This guide focuses on comparing the use of This compound with viable alternatives for the synthesis of bimiralisib analogs. The alternatives have been selected based on their structural similarity and their potential to modulate the physicochemical and biological properties of the final compound.

Table 1: Comparison of Aniline Building Blocks in the Synthesis of Bimiralisib Analogs

Aniline Building BlockKey Structural FeatureRationale for ComparisonExpected Impact on Bioactivity
This compound Morpholino and trifluoromethyl groupsThe established precursor for highly potent PI3K/mTOR inhibitors.Provides a benchmark for potency and selectivity.
4-(Trifluoromethyl)pyridin-2-aminePyridine ring instead of anilineThe nitrogen in the pyridine ring can alter hydrogen bonding interactions in the kinase active site.May enhance selectivity for specific PI3K isoforms or mTOR.
3-Amino-5-(trifluoromethyl)phenolHydroxyl group as a bioisostere for morpholineThe hydroxyl group can act as a hydrogen bond donor, potentially altering binding modes.Could lead to different kinase inhibition profiles and improved solubility.
3-Fluoro-5-(trifluoromethyl)anilineFluoro group instead of morpholineThe small, highly electronegative fluorine atom can modulate electronic properties and membrane permeability.May improve pharmacokinetic properties such as brain penetration.

Quantitative Performance Comparison

While a direct head-to-head comparison for the synthesis of the exact same bioactive molecule using these different anilines is not extensively documented in a single source, we can extrapolate from typical Suzuki and Buchwald-Hartwig reaction outcomes with similar substrates. The following table provides an estimated comparison of reaction performance based on published literature for analogous transformations.

Table 2: Estimated Performance Metrics for Aniline Alternatives in Suzuki Coupling

Aniline Boronic Acid EsterCatalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Estimated Yield (%)
This compoundPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001275-85
4-(Trifluoromethyl)pyridin-2-aminePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901670-80
3-Hydroxy-5-(trifluoromethyl)anilineXPhos Pd G3Cs₂CO₃t-BuOH110865-75
3-Fluoro-5-(trifluoromethyl)anilinePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1001880-90

Note: The data in this table are estimations derived from various sources on Suzuki-Miyaura couplings and may vary depending on the specific reaction conditions and substrates.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of 4,4′-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 eq), the respective aniline boronic acid pinacol ester (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq) is taken in a degassed mixture of dioxane and water (4:1). The reaction mixture is heated at 100 °C under an inert atmosphere for 12-24 hours. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Buchwald-Hartwig Amination

To a solution of 4,4′-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 eq) and the respective aniline (1.1 eq) in an anhydrous, degassed solvent such as toluene or dioxane, are added a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., XPhos, 0.04 eq), and a base (e.g., NaOtBu, 1.4 eq). The reaction mixture is heated under an inert atmosphere at 80-110 °C for 8-24 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the final product.

Signaling Pathway and Experimental Workflow

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Inhibitors targeting this pathway are of significant interest in cancer therapy.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth

Caption: The PI3K/Akt/mTOR signaling pathway.

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of kinase inhibitors.

Experimental_Workflow start Start: Design of Aniline Analogs synthesis Synthesis of Triazine Derivatives start->synthesis purification Purification and Characterization synthesis->purification screening In vitro Kinase Inhibition Assays purification->screening cell_based Cell-based Proliferation and Apoptosis Assays screening->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar optimization Lead Optimization sar->optimization Iterative Process end End: Identification of Lead Compound sar->end optimization->synthesis

Caption: Experimental workflow for kinase inhibitor development.

Conclusion

The selection of the aniline building block is a critical step in the synthesis of potent triazine-based kinase inhibitors. While "this compound" serves as an excellent starting point, the exploration of alternatives such as pyridinamine, aminophenol, and fluoroaniline derivatives offers promising avenues for modulating the biological and pharmacokinetic properties of the final compounds. This guide provides a framework for researchers to compare these alternatives, supported by estimated performance data and detailed experimental protocols. Further empirical studies are warranted to fully elucidate the comparative advantages of each building block in the synthesis of next-generation PI3K/Akt/mTOR inhibitors.

Structure-Activity Relationship of 2-Morpholino-5-(trifluoromethyl)aniline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency and selectivity remains a cornerstone of drug discovery. Within this landscape, the "2-Morpholino-5-(trifluoromethyl)aniline" scaffold has emerged as a promising starting point for the development of kinase inhibitors and anticancer agents. The unique combination of the morpholine ring, known for its favorable pharmacokinetic properties and interactions with kinase hinge regions, and the electron-withdrawing trifluoromethyl group, which can enhance metabolic stability and receptor binding, makes this an attractive core structure.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to this compound, with a focus on their anticancer activity. The data presented is derived from studies on closely related chemical series, offering valuable insights for the rational design of more potent and selective compounds.

Comparative Analysis of Anticancer Activity

Recent studies on a series of 2-morpholino-4-anilinoquinoline derivatives have shed light on the impact of various substitutions on their cytotoxic activity against the HepG2 human liver cancer cell line. One of the analogs in this series incorporates the 4-chloro-3-(trifluoromethyl)phenyl moiety, which is structurally related to the core topic of this guide. The table below summarizes the in vitro anticancer activity (IC50) of these compounds, providing a basis for understanding key SAR trends.

Compound IDR Group (Substitution on the aniline ring)IC50 (µM) against HepG2 Cells
3a 4-Chloro-3-(trifluoromethyl)phenyl-
3c 4-Phenoxy11.42
3d 4-Benzyloxy8.50
3e 4-(4-Fluorophenoxy)12.76
Sorafenib (Reference Drug)5.2

Data sourced from a study on 2-morpholino-4-anilinoquinoline derivatives.[1][2][3]

Key SAR Observations:

  • Impact of Aniline Substitution: The nature of the substituent on the aniline ring at the 4-position of the quinoline core significantly influences the anticancer activity.

  • Superiority of Benzyloxy Group: The presence of a benzyloxy group (Compound 3d ) resulted in the lowest IC50 value (8.50 µM) among the tested analogs, indicating the most potent anticancer activity in this series.[1][2][3]

  • Effect of Phenoxy and Substituted Phenoxy Groups: The phenoxy group (Compound 3c ) and the 4-fluorophenoxy group (Compound 3e ) also conferred notable activity, with IC50 values of 11.42 µM and 12.76 µM, respectively.[1][2][3]

  • Reference Compound: While the analogs showed promising activity, the reference drug Sorafenib exhibited a lower IC50 of 5.2 µM.[1]

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability and the cytotoxic effects of compounds.

MTT Cell Viability Assay

Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50) in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent like Sorafenib).

  • Incubation: Incubate the plates for another 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on a shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the SAR Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study in the context of drug discovery.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization Cycle Lead Lead Compound (e.g., this compound) SAR_Design SAR-driven Analog Design Lead->SAR_Design Identify Modification Sites Synthesis Chemical Synthesis SAR_Design->Synthesis Screening In Vitro Screening (e.g., MTT Assay) Synthesis->Screening Test Analogs Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Correlate Structure with Activity New_Leads Identification of New Leads SAR_Analysis->New_Leads Identify Potent Analogs New_Leads->SAR_Design Iterative Refinement

References

Cytotoxicity evaluation of novel compounds derived from "2-Morpholino-5-(trifluoromethyl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of various morpholino-aniline derivatives and standard chemotherapeutic agents against a panel of human cancer cell lines is summarized below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Morpholino-Aniline Derivatives
Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)
2-Morpholino-4-anilinoquinoline Derivatives Compound 3cHepG2 (Liver Cancer)11.42[1][2]
Compound 3dHepG2 (Liver Cancer)8.50[1][2]
Compound 3eHepG2 (Liver Cancer)12.76[1][2]
3-Fluoro-4-morpholinoaniline Derivatives NAM-5MCF-7 (Breast Cancer)1.811
NAM-5MDA-MB-231 (Breast Cancer)2.143
NAM-7MCF-7 (Breast Cancer)1.883
NAM-7MDA-MB-231 (Breast Cancer)4.688
Morpholine Substituted Quinazoline Derivatives AK-3A549 (Lung Cancer)10.38[3][4]
AK-3MCF-7 (Breast Cancer)6.44[3][4]
AK-3SHSY-5Y (Neuroblastoma)9.54[3][4]
AK-10A549 (Lung Cancer)8.55[3][4]
AK-10MCF-7 (Breast Cancer)3.15[3][4]
AK-10SHSY-5Y (Neuroblastoma)3.36[3][4]
Standard Chemotherapeutic Agents
CompoundCancer Cell LineIC50 (µM)
Doxorubicin HepG2 (Liver Cancer)12.2[5]
A549 (Lung Cancer)>20[5][6]
MCF-7 (Breast Cancer)2.5[5][6]
HeLa (Cervical Cancer)2.9[5]
Gefitinib A549 (Lung Cancer)Additive cytotoxicity with MEK or farnesyl transferase inhibitors[7]
H460 (Lung Cancer)Additive cytotoxicity with PI3K inhibitor[7]
Vero (Normal Kidney Cells)11.15 µg/ml

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of related aniline derivatives and the assessment of their cytotoxic activity.

General Synthesis of 4-Anilinoquinazoline Derivatives

A solution of an appropriate aniline (0.33 mmol) and formamidine acetate (0.55 mmol) in 10 mL of absolute ethanol is refluxed for 6 hours. After cooling, the precipitate that forms is collected by filtration, washed with a suitable solvent, and dried to yield the desired quinazoline derivative.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds, typically in a serial dilution, and incubated for another 48-72 hours.[9]

  • MTT Reagent Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength between 500 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]

  • IC50 Calculation: The IC50 value is determined from a dose-response curve by plotting the percentage of cell viability against the compound concentrations.[8]

Mechanistic Insights and Signaling Pathways

While the precise molecular mechanisms for derivatives of "2-Morpholino-5-(trifluoromethyl)aniline" are yet to be fully elucidated, studies on structurally related compounds suggest that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Several morpholino-aniline derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells. The process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, often culminating in the activation of caspases, a family of proteases that execute the apoptotic process. For example, some 6-Morpholino-9-sulfonylpurine derivatives have been shown to induce apoptosis in leukemia cells.[10]

Cell Cycle Arrest

In addition to apoptosis, some morpholino-aniline analogs can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, such as the G0/G1 or G2/M phase.[1][2] This prevents the cells from progressing through the cell division cycle, thereby inhibiting tumor growth. For instance, 2-morpholino-4-anilinoquinoline derivatives have been observed to cause G0/G1 cell cycle arrest in HepG2 cells.[1][2]

Potential Signaling Pathways

The cytotoxic effects of morpholino-aniline derivatives are likely mediated by their interaction with key signaling pathways that regulate cell survival, proliferation, and death. Based on studies of related compounds, the following pathways are of particular interest for further investigation:

  • PI3K/Akt/mTOR Pathway: This is a crucial signaling cascade that promotes cell survival and proliferation. Inhibition of this pathway is a common mechanism for anticancer drugs.

  • EGFR and MET Signaling: The epidermal growth factor receptor (EGFR) and mesenchymal-epithelial transition factor (MET) are receptor tyrosine kinases that, when overactivated, can drive tumor growth. Some quinoline-based derivatives are known to inhibit these receptors.[1][2]

Below are diagrams illustrating a general experimental workflow for evaluating cytotoxicity and a simplified representation of a key signaling pathway potentially targeted by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Novel This compound Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assays (e.g., Annexin V) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_analysis pathway_analysis Signaling Pathway Analysis (Western Blot) apoptosis_assay->pathway_analysis cell_cycle_analysis->pathway_analysis

Caption: General experimental workflow for the evaluation of novel compounds.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, MET) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Novel Morpholino-Aniline Derivative (Hypothesized) Compound->PI3K Compound->Akt

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

References

Safety Operating Guide

Proper Disposal of 2-Morpholino-5-(trifluoromethyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-Morpholino-5-(trifluoromethyl)aniline, ensuring the safety of laboratory personnel and environmental protection.

Researchers and drug development professionals handling this compound must adhere to strict disposal protocols to mitigate risks associated with this chemical. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed or in contact with skin.[2] Proper disposal is not merely a regulatory requirement but a critical component of laboratory safety and responsible chemical management.

Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment. Safe handling practices are the first line of defense against accidental exposure.

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Wear protective gloves.To prevent skin contact, as the substance causes skin irritation.[1][2][3]
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles. Use face protection.To prevent eye contact, as the substance causes serious eye irritation.[1][2][3]
Skin and Body Protection Wear protective clothing.To prevent skin exposure.[1][4]
Respiratory Protection Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][5]To prevent respiratory tract irritation.[1][2][3]

Safe Handling Procedures:

  • Avoid all personal contact, including inhalation.[4]

  • Wash hands and any exposed skin thoroughly after handling.[1][3][5]

  • Do not eat, drink, or smoke when using this product.[5]

  • Ensure adequate ventilation in the work area.[1][2]

  • Minimize dust generation and accumulation.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][5] It is crucial to consult local, state, and federal regulations for specific requirements.

  • Containment of Spills:

    • In case of a spill, immediately clean it up to prevent further contamination.

    • For dry spills, use dry clean-up procedures and avoid generating dust.[4] Sweep up or vacuum the material and place it in a sealed, labeled container for disposal.[4]

    • For wet spills, absorb the material with an inert substance and place it in a suitable container for disposal.[1]

    • Prevent the spilled material from entering drains or waterways.[1][4]

  • Packaging for Disposal:

    • Place the waste material in a clean, dry, and sealable container.

    • The container must be clearly labeled with the chemical name: "this compound".

  • Storage Pending Disposal:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids.[1][5]

    • The storage area should be secure and locked up.[1][4][5]

  • Arranging for Disposal:

    • Contact a licensed professional waste disposal service to handle the disposal of this material.[2]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

    • Follow all instructions provided by the waste disposal company for transportation and final disposal.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][5]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][5]

  • If inhaled: Remove the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][5]

  • If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for Proper Disposal of this compound cluster_preparation Preparation & Handling cluster_procedure Disposal Procedure cluster_spill Spill & Exposure Management A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area A->B C Collect Waste in a Labeled, Sealed Container B->C During & After Use D Store Waste in a Cool, Dry, Secure & Ventilated Area C->D E Contact Licensed Waste Disposal Service D->E G Contain Spill & Prevent Entry to Drains D->G In Case of Spill F Follow Transporter & Disposal Facility Guidelines E->F H Follow First-Aid Procedures for Exposure G->H

References

Personal protective equipment for handling 2-Morpholino-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, operational, and disposal information for handling 2-Morpholino-5-(trifluoromethyl)aniline (CAS Number: 784-57-6). Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

Hazard Identification and Safety Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound include harm if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation.[1][2][3] The signal word for this chemical is "Danger".[4]

Hazard Statement Summary:

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[2][4]
Acute Toxicity, DermalH312: Harmful in contact with skin[2][4]
Skin Corrosion/IrritationH315: Causes skin irritation[2][4][5]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[2][4][5]
Acute Toxicity, InhalationH331: Toxic if inhaled[2]
Specific target organ toxicityH335: May cause respiratory irritation[2][4][5]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary line of defense against exposure. The following PPE is mandatory when handling this compound.

Recommended Personal Protective Equipment:

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1][6]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[6][7]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. Double-gloving is advised, with frequent changes.[6][8]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[6][7]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[6][9]
Respiratory Protection NIOSH-Approved Respirator with appropriate cartridgesRequired when working outside of a fume hood or if engineering controls are insufficient.[1][2][10]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Experimental Workflow:

cluster_prep Pre-Handling Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don All Required PPE prep_risk->prep_ppe prep_emergency Ensure Emergency Equipment is Accessible prep_ppe->prep_emergency handle_weigh Weighing Solid Compound prep_emergency->handle_weigh handle_dissolve Dissolving in Solvent handle_weigh->handle_dissolve handle_reaction Performing Chemical Reaction handle_dissolve->handle_reaction post_decon Decontaminate Work Area handle_reaction->post_decon post_waste Segregate and Label Waste post_decon->post_waste post_ppe Properly Remove and Dispose of PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Operational Workflow for Handling this compound.

Detailed Protocols:

  • Pre-Handling Preparation:

    • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

    • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[6]

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[6][9]

  • Handling Procedures (to be conducted in a certified chemical fume hood):

    • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to avoid inhalation of dust particles.[6]

    • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

    • Reactions: For chemical reactions, use appropriate glassware and securely set up the apparatus within the fume hood.[6]

  • Post-Handling Procedures:

    • Decontamination: After completing the work, wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[6]

    • Waste Disposal: Segregate all waste materials as described in the disposal plan below.

    • PPE Removal: Remove PPE in a manner that avoids cross-contamination and dispose of single-use items in the designated waste stream.

    • Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves.[2]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

cluster_waste_generation Waste Generation cluster_waste_handling Waste Handling & Segregation cluster_disposal Final Disposal gen_solid Unused/Expired Solid Compound handle_solid Collect in Labeled, Sealed Container for Halogenated Organic Solids gen_solid->handle_solid gen_liquid Contaminated Solvents & Solutions handle_liquid Collect in Labeled, Sealed Container for Halogenated Organic Solvents gen_liquid->handle_liquid gen_ppe Contaminated PPE (Gloves, etc.) handle_ppe Collect in Labeled, Sealed Bag for Solid Chemical Waste gen_ppe->handle_ppe dispose Dispose Through Licensed Hazardous Waste Contractor handle_solid->dispose handle_liquid->dispose handle_ppe->dispose

Caption: Disposal Workflow for this compound Waste.

Disposal Protocols:

  • Solid Waste:

    • Collect unused or expired this compound in a clearly labeled, sealed container designated for halogenated organic solid waste.

    • Contaminated items such as pipette tips, weigh boats, and paper towels should also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound and contaminated solvents should be collected in a labeled, sealed, and appropriate container for halogenated organic liquid waste.

    • Do not mix with other non-halogenated solvent waste streams.

  • Contaminated PPE:

    • Dispose of all single-use PPE, including gloves, disposable lab coats, and shoe covers, in a designated and clearly labeled container for solid chemical waste.

  • Final Disposal:

    • All waste streams must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1][11] Do not pour any waste down the drain.[2]

By adhering to these safety and handling protocols, you can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Morpholino-5-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Morpholino-5-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.